molecular formula C13H12BrNO2 B1454284 N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide CAS No. 1072944-32-1

N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

Cat. No.: B1454284
CAS No.: 1072944-32-1
M. Wt: 294.14 g/mol
InChI Key: RLPAEHDFGVRAEK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide is a useful research compound. Its molecular formula is C13H12BrNO2 and its molecular weight is 294.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-9-7-10(4-5-12(9)14)13(16)15-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPAEHDFGVRAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674584
Record name 4-Bromo-N-[(furan-2-yl)methyl]-3-methylbenzamide
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URL https://comptox.epa.gov/dashboard/DTXSID60674584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-32-1
Record name 4-Bromo-N-[(furan-2-yl)methyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide, a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic chemistry. The synthesis involves a standard but nuanced amide bond formation, the success of which relies on the careful selection of reagents and reaction conditions. This document outlines two primary, reliable methods for this synthesis, offering insights into the rationale behind the procedural steps and providing detailed experimental protocols.

Introduction

This compound incorporates a substituted benzamide moiety linked to a furan ring, structural motifs that are prevalent in many biologically active compounds. The furan ring, in particular, is a versatile heterocycle found in numerous pharmaceuticals.[1] The strategic placement of the bromo and methyl groups on the benzene ring offers potential for further functionalization, making this compound a valuable intermediate in medicinal chemistry. The core of this synthesis is the formation of a robust amide bond between 4-bromo-3-methylbenzoic acid and furfurylamine.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the amide bond, leading to two readily available starting materials: 4-bromo-3-methylbenzoic acid and furfurylamine.

G Target N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide Disconnect Amide Bond Disconnection Target->Disconnect Intermediates Starting Materials Disconnect->Intermediates Acid 4-bromo-3-methylbenzoic acid Intermediates->Acid Amine Furfurylamine Intermediates->Amine

Caption: Retrosynthetic approach for the target molecule.

Physicochemical Properties of Reactants and Product

A thorough understanding of the properties of the involved chemical entities is crucial for a successful synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateKey Characteristics
4-bromo-3-methylbenzoic acidC₈H₇BrO₂215.04Crystalline solidA key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[2] Its carboxylic acid functionality allows for various derivatizations, including esterification and amidation.[2]
FurfurylamineC₅H₇NO97.12Colorless liquidA primary amine that is miscible with water and soluble in common organic solvents.[3] It acts as a nucleophile in the amidation reaction.
This compoundC₁₃H₁₂BrNO₂294.14Solid (predicted)The target molecule, for which detailed physical and spectral data will be obtained upon successful synthesis and purification.

Synthetic Pathways

Two principal pathways are recommended for the synthesis of this compound. The choice between these methods will depend on the available laboratory equipment, desired reaction scale, and considerations regarding reagent handling and by-product removal.

  • The Acyl Chloride Pathway: This is a classic and highly effective method that involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

  • The Coupling Agent Pathway: This approach utilizes a coupling agent to facilitate the direct formation of the amide bond from the carboxylic acid and amine, often under milder conditions.

G cluster_0 Acyl Chloride Pathway cluster_1 Coupling Agent Pathway A1 4-bromo-3-methylbenzoic acid A3 4-bromo-3-methylbenzoyl chloride A1->A3 Activation A2 Thionyl Chloride (SOCl₂) A2->A3 Activation A5 Target Amide A3->A5 Acylation A4 Furfurylamine A4->A5 Acylation B1 4-bromo-3-methylbenzoic acid B4 Target Amide B1->B4 One-pot reaction B2 Furfurylamine B2->B4 One-pot reaction B3 Coupling Agent (e.g., EDC/HOBt) B3->B4 One-pot reaction

Caption: Overview of the two primary synthetic pathways.

Pathway 1: The Acyl Chloride Method

This two-step method is often favored for its high yields and the reactivity of the acyl chloride intermediate.

Step 1: Synthesis of 4-bromo-3-methylbenzoyl chloride

The initial step involves the activation of the carboxylic acid by converting it to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is a common and cost-effective choice for this transformation.

Reaction Mechanism: The carboxylic acid reacts with thionyl chloride to form an unstable acyl chlorosulfite intermediate. This intermediate then decomposes, with the assistance of a chloride ion, to yield the acyl chloride, sulfur dioxide, and hydrogen chloride as byproducts.

Experimental Protocol:

  • Materials:

    • 4-bromo-3-methylbenzoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM) or Toluene

    • A catalytic amount of N,N-dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM or toluene.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solid has dissolved.

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-3-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Acylation of Furfurylamine

The highly electrophilic acyl chloride is then reacted with furfurylamine to form the desired amide bond.

Reaction Mechanism: The nucleophilic nitrogen of furfurylamine attacks the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base is required to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Materials:

    • Crude 4-bromo-3-methylbenzoyl chloride (from Step 1)

    • Furfurylamine

    • A non-nucleophilic base (e.g., Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA))

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a separate flame-dried flask under an inert atmosphere, dissolve furfurylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 4-bromo-3-methylbenzoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield pure this compound.

Pathway 2: The Coupling Agent Method

This one-pot method avoids the need to isolate the reactive acyl chloride and often proceeds under milder conditions, which can be advantageous for sensitive substrates. A common and effective coupling agent system is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).

Reaction Mechanism: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. The addition of HOBt can improve reaction efficiency and reduce side reactions by forming an active ester intermediate, which then reacts with the amine.

Experimental Protocol:

  • Materials:

    • 4-bromo-3-methylbenzoic acid

    • Furfurylamine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or Triethylamine (Et₃N))

    • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromo-3-methylbenzoic acid (1.0 eq), furfurylamine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

    • Add DIPEA or triethylamine (2.5 eq) to the mixture.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals would include those for the aromatic protons of the benzene and furan rings, the methylene protons of the furfuryl group, and the methyl protons on the benzene ring.

  • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and the aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound is a readily achievable process for a competent organic chemist. Both the acyl chloride and the coupling agent pathways offer reliable routes to the target molecule. The choice of method will be dictated by the specific needs and constraints of the laboratory setting. The acyl chloride method is generally higher yielding but requires the handling of corrosive reagents. The coupling agent method is a milder, one-pot procedure that is often more convenient, though the removal of byproducts from the coupling agent can sometimes be more challenging. In either case, standard purification techniques such as recrystallization or column chromatography will be necessary to obtain a product of high purity suitable for further research and development.

References

A Technical Guide to the Spectroscopic Characterization of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide (C₁₃H₁₂BrNO₂), a molecule of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a detailed, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations described herein establish a robust framework for the empirical validation and quality control of this compound.

Introduction and Molecular Structure

N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide is a secondary amide comprised of a substituted benzoyl group linked to a furfuryl amine moiety. The structural complexity, featuring two distinct aromatic systems and an amide linkage, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques such as NMR, IR, and MS provide orthogonal information, which, when combined, confirm the molecular structure, purity, and integrity of the synthesized compound.

The rationale for employing these specific techniques is grounded in their ability to probe different aspects of the molecular structure:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and spatial relationships of atoms.

  • IR Spectroscopy: Identifies the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry: Determines the molecular weight and provides insights into the molecular formula and structural components through controlled fragmentation analysis.

Below is the chemical structure of the target compound, which will be referenced throughout this guide.

Caption: Molecular structure of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide, both ¹H and ¹³C NMR provide a wealth of information.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a standard for many organic molecules, while DMSO-d₆ is preferable if solubility is low or to observe exchangeable protons like the amide N-H.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly higher number of scans is necessary.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups and aromatic rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Amide (N-H )~8.5 - 9.0 (DMSO-d₆) or ~6.5 (CDCl₃)Broad Singlet / Triplet1HThe amide proton is typically broad and its chemical shift is highly solvent-dependent. In CDCl₃, it may appear as a triplet due to coupling with the adjacent CH₂ group.
Aromatic (H -6, Benzene)~7.70Doublet (d)1HLocated ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. Coupled to H-5.
Aromatic (H -5, Benzene)~7.65Doublet of Doublets (dd)1HCoupled to both H-6 and H-2.
Aromatic (H -2, Benzene)~7.50Singlet / Doublet (d)1HLocated between two substituents (carbonyl and methyl). Will show a small coupling to H-5.
Furan (H -5)~7.40Doublet of Doublets (dd)1HThe α-proton of the furan ring is the most deshielded of the furan protons.
Furan (H -3)~6.35Doublet of Doublets (dd)1HTypical chemical shift for a furan proton.
Furan (H -4)~6.25Doublet of Doublets (dd)1HCoupled to both H-3 and H-5.
Methylene (-CH₂ -)~4.60Doublet (d)2HThe benzylic-like protons are deshielded by the adjacent nitrogen and furan ring. Coupled to the N-H proton.
Methyl (-CH₃ )~2.45Singlet (s)3HAromatic methyl group, typically found in this region.

Note: Predicted chemical shifts are based on analysis of similar structures and may vary based on solvent and experimental conditions.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
Carbonyl (C =O)~166.5The amide carbonyl carbon is characteristically found in this downfield region.[2]
Furan (C -2)~151.0Carbon adjacent to the oxygen and bearing the methylene substituent.
Furan (C -5)~142.5The other carbon adjacent to the furan oxygen.
Benzene (C -1)~138.0Quaternary carbon attached to the carbonyl group.
Benzene (C -3)~137.5Quaternary carbon attached to the methyl group.
Benzene (C -6)~131.0Aromatic CH carbon.
Benzene (C -5)~129.5Aromatic CH carbon.
Benzene (C -2)~127.0Aromatic CH carbon.
Benzene (C -4)~124.0Quaternary carbon attached to the bromine atom.
Furan (C -4)~110.5Aromatic CH carbon of the furan ring.[3]
Furan (C -3)~108.0Aromatic CH carbon of the furan ring.[3]
Methylene (-C H₂-)~38.0Aliphatic carbon attached to nitrogen.
Methyl (-C H₃)~20.5Aromatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: IR
  • Sample Preparation: The spectrum can be acquired using either a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing into a disk) or using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

  • Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background scan is performed first, followed by the sample scan.

Predicted IR Absorption Bands

The IR spectrum is dominated by absorptions from the amide group and the aromatic rings.

Frequency Range (cm⁻¹) Vibration Type Functional Group Significance and Expected Appearance
~3300N-H StretchSecondary AmideA single, relatively sharp peak of medium intensity. Its position can be affected by hydrogen bonding.
~3100Aromatic C-H StretchBenzene and FuranWeak to medium sharp peaks appearing just above 3000 cm⁻¹.
~2950Aliphatic C-H StretchCH₂ and CH₃Weak, sharp peaks appearing just below 3000 cm⁻¹.
~1640C=O Stretch (Amide I)Secondary AmideA very strong and sharp absorption, one of the most prominent peaks in the spectrum.
~1540N-H Bend (Amide II)Secondary AmideA strong, sharp peak, characteristic of secondary amides.
1600, 1480C=C StretchAromatic RingsTwo or more medium to sharp peaks characteristic of the benzene and furan rings.
~1015C-O-C StretchFuran RingA strong absorption indicative of the furan ether linkage.
~750C-Br StretchAryl HalideA medium to strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: MS
  • Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion peak [M+H]⁺.

  • Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for determining the accurate mass and elemental composition.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular weight is 294.14 g/mol . Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity (the natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%). Therefore, we expect to see peaks at m/z 293 and m/z 295 . The accurate mass of the C₁₃H₁₂⁷⁹BrNO₂ isotope is 293.0051.

  • Major Fragmentation Pathways: Amide fragmentation often proceeds via cleavage of the bonds alpha to the carbonyl group. The most likely fragmentation is the cleavage of the N-CO bond, which is a common pathway for aromatic amides.

G cluster_main Predicted EI-MS Fragmentation MolIon [C₁₃H₁₂BrNO₂]⁺ m/z = 293/295 Fragment1 [C₈H₆BrO]⁺ 4-bromo-3-methylbenzoyl cation m/z = 200/202 MolIon->Fragment1 α-cleavage Fragment2 [C₅H₆NO]⁺ m/z = 96 MolIon->Fragment2 α-cleavage Fragment4 [C₅H₅]⁺ Furan-2-ylmethyl radical cation m/z = 81 MolIon->Fragment4 rearrangement Fragment3 [C₈H₆Br]⁺ m/z = 171/173 Fragment1->Fragment3 -CO

Caption: Predicted major fragmentation pathway for N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide under EI-MS conditions.

Key Predicted Fragments:

  • m/z 200/202: This corresponds to the 4-bromo-3-methylbenzoyl acylium ion , formed by the characteristic cleavage of the amide C-N bond. This is often a very stable and abundant fragment for benzamides.

  • m/z 171/173: Loss of carbon monoxide (CO, 28 Da) from the acylium ion (m/z 200/202) to give the 4-bromo-3-methylphenyl cation .

  • m/z 96: This fragment corresponds to the [C₅H₆NO]⁺ ion from the other side of the amide cleavage.

  • m/z 81: This corresponds to the furfuryl cation (C₅H₅O⁺) , which can be formed through rearrangement and cleavage.

Conclusion

This technical guide outlines the expected spectroscopic signature of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive analytical profile that is essential for the structural verification of this compound. The detailed interpretation of each spectrum is grounded in established chemical principles and data from structurally related molecules. Researchers synthesizing or utilizing this compound can use this guide as a benchmark for their own experimental data, ensuring the identity and purity of their material.

References

Crystal structure analysis of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The Architectural Blueprint of a Molecule

In the realm of drug discovery and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is the key to unlocking its function, properties, and potential. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating this atomic architecture, providing unparalleled detail on molecular geometry, conformation, and the intricate web of intermolecular interactions that govern the solid state.[1][2][3] This guide offers a comprehensive walkthrough of the process, from synthesis to final structural analysis, for the compound N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide, a molecule of interest due to its combination of aromatic, amide, and heterocyclic functionalities. Our approach is grounded in field-proven methodologies, emphasizing the causality behind experimental choices to provide researchers and drug development professionals with a robust framework for crystallographic studies.

Synthesis and Generation of Analysis-Grade Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and, critically, its crystallization into a form suitable for diffraction analysis. The quality of the final structural model is inextricably linked to the quality of the single crystal used.[1][4]

Representative Synthesis Pathway

The synthesis of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide (Molecular Formula: C₁₃H₁₂BrNO₂, Molecular Weight: 294.14 g/mol ) is typically achieved via a standard amidation reaction.[5][6] A robust and common approach involves the coupling of an activated carboxylic acid derivative with the corresponding amine.

Protocol: Amide Coupling

  • Activation of Carboxylic Acid: 4-bromo-3-methylbenzoic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically run at room temperature until the evolution of gas ceases.

  • Coupling Reaction: In a separate flask, furfurylamine (furan-2-ylmethanamine) is dissolved in an inert solvent along with a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to act as a proton scavenger.

  • Reaction Execution: The freshly prepared 4-bromo-3-methylbenzoyl chloride solution is added dropwise to the amine solution, usually at a reduced temperature (0 °C) to control the exothermicity of the reaction.

  • Workup and Purification: After stirring for several hours, the reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the pure N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction—one that is well-ordered, of sufficient size, and free from defects—is often the most challenging bottleneck.[1][2] The fundamental principle is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice rather than as an amorphous powder.

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: This is the simplest and most common method.[7] The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The vial is then loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate over several days or weeks. The slow increase in concentration facilitates ordered crystal growth. The choice of solvent is critical; it should not be so volatile that evaporation is too rapid, nor should the compound be so soluble that crystallization is inhibited.[7]

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial.[8] This vial is then sealed inside a larger jar containing a precipitant—a solvent in which the compound is insoluble but which is miscible with the solvent of the solution.[8] Over time, the vapor of the precipitant diffuses into the solution, gradually reducing the compound's solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A concentrated solution of the compound is carefully layered with a less dense, miscible precipitant in a narrow tube (e.g., an NMR tube).[2] Crystals form slowly at the interface between the two liquids as they diffuse into one another.

The selection of solvents is often a matter of systematic screening, using solvents of varying polarity such as ethanol, ethyl acetate, acetone, dichloromethane, and hexane.

Single-Crystal X-ray Diffraction: Data Acquisition and Processing

SCXRD is a non-destructive technique that provides precise information about the unit cell dimensions, bond lengths, bond angles, and overall three-dimensional structure of a crystalline compound.[9][10]

Experimental Workflow

G cluster_0 Experimental Setup cluster_1 Data Processing crystal 1. Mount Single Crystal xray 2. Align in X-ray Beam crystal->xray rotate 3. Rotate Crystal xray->rotate detect 4. Collect Diffraction Images rotate->detect integrate 5. Integrate Intensities detect->integrate index 6. Index Reflections & Determine Unit Cell integrate->index scale 7. Scale and Merge Data index->scale hkl 8. Generate Final Reflection File (.hkl) scale->hkl

Caption: Workflow from crystal mounting to processed diffraction data.

Data Collection Protocol
  • Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a cryoloop or glass fiber attached to a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations and radiation damage. The instrument is equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[9]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and orientation matrix.[9]

  • Full Data Set Acquisition: A complete dataset is collected by rotating the crystal through a specific angular range, ensuring that a comprehensive set of reflections is measured.[11] The detector records the position and intensity of each diffracted X-ray beam, creating a series of images.[11]

Data Processing: From Images to Intensities

The raw diffraction images are processed using specialized software to produce a file containing a list of indexed reflections and their intensities.[12]

  • Integration: The software identifies the diffraction spots on each image, determines their Miller indices (h, k, l), and integrates their intensities.[12]

  • Scaling and Merging: The intensities from all images are scaled to account for variations in exposure time and detector response. Symmetry-equivalent reflections are then merged to produce a final, unique set of reflection data (.hkl file), along with their standard uncertainties.[12]

Structure Solution and Refinement: Decoding the Data

The processed .hkl file contains the intensities of the diffracted waves, but crucial phase information is lost. This is the "phase problem" of crystallography.

Structure Solution

For small molecules like N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide, the phase problem is typically solved using direct methods. Programs like SHELXS or SHELXT use statistical relationships between the intensities of strong reflections to derive initial phase estimates.[13] This allows for the calculation of an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares minimization process, most commonly with the program SHELXL.[14][15]

Refinement Protocol:

  • Initial Refinement: The positions and isotropic displacement parameters of the non-hydrogen atoms are refined.

  • Anisotropic Refinement: Atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.

  • Locating Hydrogen Atoms: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model" (HFIX command in SHELXL), where their positions are geometrically dependent on the parent C, N, or O atom.[13]

  • Convergence: The refinement is iterated until the atomic parameters no longer change significantly. The quality of the final model is assessed using several metrics, including the R-factors (R1 and wR2), which measure the agreement between observed and calculated structure factors, and the goodness-of-fit (GooF).

Analysis of the Crystal Structure

The final refined structure, typically archived in a Crystallographic Information File (CIF), provides a wealth of chemical information.

Crystallographic Data Summary

The following table summarizes the typical crystallographic data obtained for a small organic molecule.

ParameterValue
Chemical FormulaC₁₃H₁₂BrNO₂
Formula Weight294.14
Crystal SystemMonoclinic (Example)
Space GroupP2₁/c (Example)
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (Molecules/unit cell)4
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Final R1 [I > 2σ(I)]Value
Final wR2 (all data)Value
Molecular Geometry

The analysis reveals the precise bond lengths, bond angles, and torsion angles of the molecule. The benzamide and furan rings are expected to be largely planar. A key conformational feature is the dihedral angle between the plane of the benzene ring and the plane of the furan ring, which indicates the overall twist of the molecule.[16]

Bond/AngleLength (Å) / Degrees (°)
Br1–C4~1.90
C7=O1~1.23
C7–N1~1.34
N1–C8~1.46
C1–C7–N1~117
C7–N1–C8~122

(Note: Values are representative and based on typical amide geometries.)

Supramolecular Assembly and Intermolecular Interactions

A molecule's properties in the solid state are dictated by how it packs in the crystal lattice. This packing is driven by a network of non-covalent interactions.

Caption: N-H···O hydrogen bond motif forming a supramolecular chain.

For N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide, the most significant interaction is expected to be the N-H···O hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen of an adjacent molecule. This interaction typically links molecules into infinite chains or discrete dimers, forming the primary structural motif.[17] Other potential interactions include:

  • π-π Stacking: Face-to-face interactions between the electron-rich furan and benzamide rings.

  • C-H···π Interactions: The interaction of C-H bonds with the π-system of an aromatic ring.

  • Halogen Bonding: Weak interactions involving the bromine atom.

Hirshfeld Surface Analysis

To visualize and quantify these varied intermolecular contacts, Hirshfeld surface analysis is an invaluable computational tool.[18][19][20] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined as the surface where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal.[21]

Properties mapped onto this surface, such as the normalized contact distance (dnorm), highlight intermolecular close contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

The analysis is complemented by 2D fingerprint plots , which summarize all intermolecular contacts as a 2D histogram.[22] These plots quantify the percentage contribution of each type of interaction (e.g., H···H, O···H, C···H) to the overall crystal packing, providing a powerful quantitative picture of the forces holding the crystal together.[18][19]

Conclusion

The crystal structure analysis of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide provides a definitive, atom-level description of its molecular architecture and solid-state packing. This guide has detailed the integrated workflow—from rational synthesis and meticulous crystallization to sophisticated data analysis—required to achieve this result. The insights gained from such an analysis are fundamental for establishing structure-property relationships, guiding future molecular design in medicinal chemistry, and advancing our understanding of crystal engineering.

References

An In-depth Technical Guide to the Potential Biological Targets of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide is a novel small molecule incorporating a furan ring and a substituted benzamide core, two scaffolds of significant pharmacological interest.[1][2][3] While direct biological targets of this specific compound are not yet elucidated in public literature, its structural motifs suggest a high potential for interaction with key cellular proteins. This technical guide provides a comprehensive, hypothesis-driven framework for the identification and validation of its biological targets. We eschew a rigid template in favor of a logical, multi-pronged strategy that mirrors a contemporary drug discovery workflow, beginning with robust in silico prediction to generate hypotheses, followed by rigorous in vitro and cell-based validation methodologies. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed, field-proven protocols required to systematically deorphanize this and other novel chemical entities.

Structural Rationale and Pharmacological Precedent

The structure of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide provides the foundational logic for our target-finding investigation. The molecule can be deconstructed into two key pharmacophores linked by an amide bond, each with a rich history in medicinal chemistry.

  • The Furan Scaffold: The furan ring is an electron-rich, five-membered aromatic heterocycle present in numerous therapeutic agents.[4] Its ability to act as a bioisostere for phenyl rings can enhance metabolic stability and modulate receptor interactions.[1][3] Furan derivatives have demonstrated an exceptionally broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, implying a capacity to interact with a diverse range of biological targets.[2][5]

  • The Substituted Benzamide Core: The 4-bromo-3-methylbenzamide moiety is also a privileged structure in drug design. Benzamide derivatives have been successfully developed as inhibitors of various enzymes. Notably, related 4-methylbenzamide structures have been investigated as potent protein kinase inhibitors,[6] while other N-substituted benzamides have shown activity as histone deacetylase (HDAC) inhibitors.[7] Furthermore, a structurally similar N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was recently shown to possess alkaline phosphatase inhibitory activity.[8]

This confluence of structural precedents strongly suggests that N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide is likely to exert its biological effects by targeting one or more protein kinases or other regulatory enzymes.

In Silico Target Prediction: A Hypothesis-Generating Engine

Before committing to resource-intensive wet-lab experiments, computational methods provide an invaluable and cost-effective means to survey the potential target landscape and generate testable hypotheses.[9][10]

Reverse Docking for Proteome-Wide Screening

The primary computational approach is reverse docking, where the compound of interest is docked against a large database of 3D protein structures to identify those with the highest predicted binding affinity.[11][12] This method can uncover unexpected targets and provide initial clues about the compound's polypharmacology.[13]

  • Ligand Preparation:

    • Generate a 3D conformation of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide using a molecular modeling program (e.g., ChemDraw 3D, Avogadro).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

  • Target Database Preparation:

    • Select a curated database of protein structures. A common choice is a subset of the Protein Data Bank (PDB) containing druggable binding sites, such as the sc-PDB database.

    • Prepare each receptor structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

  • Docking Execution:

    • Utilize a validated docking program (e.g., AutoDock Vina, GOLD, Glide) to systematically dock the prepared ligand into the defined binding site of every protein in the database.[12][14]

  • Scoring and Analysis:

    • Rank the protein targets based on the calculated binding energy (docking score).[14]

    • Filter the results to prioritize targets with the most favorable scores.

    • Perform visual inspection of the top-ranked poses to ensure credible binding interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Cluster the top hits by protein family (e.g., kinases, GPCRs, proteases) to identify enriched target classes.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Ligand 1. Prepare 3D Ligand (Energy Minimization) Docking 3. Automated Docking (Ligand vs. All Targets) Ligand->Docking TargetDB 2. Prepare Target Database (e.g., PDB subset) TargetDB->Docking Scoring 4. Rank by Binding Score Docking->Scoring Filtering 5. Filter & Cluster Hits Scoring->Filtering Hypothesis 6. Generate Target Hypotheses Filtering->Hypothesis G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Compound N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide Compound->MEK Inhibition? G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis Cells 1. Treat cells with Compound or Vehicle Heat 2. Heat aliquots across a temperature gradient Cells->Heat Lysis 3. Lyse cells Heat->Lysis Pellet 4. Centrifuge to pellet aggregated proteins Lysis->Pellet WB 5. Analyze soluble fraction by Western Blot Pellet->WB Curve 6. Plot Melting Curve WB->Curve

References

An In-Depth Technical Guide to In Silico Docking Studies of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Molecular docking is a cornerstone of modern structure-based drug design (SBDD), providing critical insights into the interactions between a ligand and its macromolecular target.[1][2][3] This guide offers a comprehensive, in-depth protocol for conducting in silico docking studies on N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide, a novel benzamide derivative. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the workflow. We will cover the entire process from target selection and preparation to ligand setup, simulation, and rigorous result validation and analysis. The methodologies described herein are grounded in established best practices to ensure scientific integrity, reproducibility, and the generation of trustworthy, actionable data.

Foundational Principles: The 'Why' of Molecular Docking

Before embarking on the practical steps, it is crucial to understand the theoretical underpinnings of molecular docking. The primary objective is to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a target protein and to estimate the strength of this interaction, typically as a binding affinity score.[4][5][6] This is achieved through a two-stage process: a search algorithm explores the conformational space of the ligand within the target's binding site, and a scoring function evaluates the fitness of each generated pose.[5]

The Synergy of Search Algorithms and Scoring Functions

The success of a docking experiment hinges on the synergy between its search algorithm and scoring function. The search algorithm is responsible for generating a diverse set of possible binding poses, while the scoring function ranks these poses to identify the most favorable ones.

G cluster_0 In Silico Docking Engine Search Search Algorithm (e.g., Genetic Algorithm, Monte Carlo) Poses Generated Poses (Diverse Conformations) Search->Poses Generates Score Scoring Function (e.g., Force-Field, Empirical) Ranked Ranked Poses (Best to Worst Score) Score->Ranked Ranks Poses->Score Evaluates Output Predicted Binding Affinity & Best Pose Ranked->Output Input Ligand & Receptor Structures Input->Search

Caption: The core logic of a molecular docking engine.

  • Causality: We employ sophisticated search algorithms like the Lamarckian Genetic Algorithm in AutoDock Vina because they efficiently explore a vast rotational and translational space, preventing the simulation from getting trapped in local energy minima and increasing the probability of finding the true binding mode.[3] The scoring function then provides a computationally efficient way to approximate the binding free energy, allowing for the rapid evaluation of thousands of poses.[1][7]

Target Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide belongs to the benzamide class of compounds, many of which are known to exhibit activity as kinase inhibitors. For this guide, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-validated target in oncology, as the receptor. Its inhibition disrupts angiogenesis, a critical process for tumor growth and metastasis.

  • Rationale: A crystal structure of VEGFR-2 in complex with a known inhibitor (PDB ID: 4ASD) is available in the Protein Data Bank (PDB).[8][9][10] The presence of a co-crystallized ligand is essential as it allows for a crucial validation step: redocking . This self-validating mechanism ensures our chosen docking protocol can accurately reproduce a known binding mode before we introduce our novel compound.[11][12]

The In Silico Protocol: A Validated Workflow

This section details the complete, step-by-step methodology for the docking study. The workflow is designed to be a self-validating system, incorporating rigorous preparation and validation checks at critical stages.

G Start Start: Define Target & Ligand P1 1. Receptor Preparation (PDB: 4ASD) Start->P1 P3 3. Protocol Validation (Redocking) - Dock Native Ligand - Calculate RMSD P1->P3 P2 2. Ligand Preparation (FBMBA & Native Ligand) P2->P3 P4 Is RMSD < 2.0 Å? P3->P4 P5 4. Production Docking (Dock FBMBA) P4->P5 Yes Fail Refine Protocol (Adjust Grid/Parameters) P4->Fail No P6 5. Results Analysis - Binding Affinity - Pose Visualization - Interaction Analysis P5->P6 End End: Report Findings P6->End Fail->P3

Caption: A comprehensive workflow for a validated molecular docking study.

Required Software
  • AutoDock Vina: For performing the molecular docking simulation.[13]

  • AutoDock Tools (MGLTools): For preparing receptor and ligand files in the required PDBQT format.[14]

  • PyMOL or BIOVIA Discovery Studio Visualizer: For molecular visualization, analysis, and figure generation.[15][16][17][18]

Step-by-Step Receptor Preparation (PDB: 4ASD)
  • Rationale: The raw PDB file contains non-essential components (e.g., water, co-solvents) and lacks information (e.g., hydrogen atoms, charges) needed by the docking algorithm. This preparation step cleans the structure and adds the necessary parameters for an accurate simulation.[19][20]

  • Download Structure: Obtain the PDB file for 4ASD from the RCSB PDB database.[21][22]

  • Clean the PDB: Open the file in PyMOL or Discovery Studio. Remove all water molecules (HOH) and the co-crystallized native ligand (named 'SOF' in this entry). Save this cleaned protein structure as 4asd_protein.pdb.

  • Prepare in AutoDock Tools:

    • Launch AutoDock Tools (ADT).

    • Go to File > Read Molecule and open 4asd_protein.pdb.

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Go to Edit > Charges > Compute Gasteiger.

    • Go to Grid > Macromolecule > Choose. Select 4asd_protein and click Select Molecule.

    • Save the prepared receptor file in PDBQT format: File > Save > Write PDBQT. Name it 4asd_receptor.pdbqt.

Step-by-Step Ligand Preparation
  • Rationale: The ligand must be converted to a 3D structure and assigned rotatable bonds and charges. This allows the docking algorithm to explore different conformations flexibly.

  • Obtain Ligand Structure: The structure of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide can be drawn in a chemical sketcher and saved as a MOL or SDF file. For the native ligand ('SOF'), it must be extracted from the original 4ASD PDB file and saved separately.

  • Prepare in AutoDock Tools:

    • Launch ADT.

    • Go to Ligand > Input > Open and select your ligand file (e.g., fbmba.mol2).

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT. Name it fbmba.pdbqt.

    • Repeat this process for the native ligand, saving it as native_ligand.pdbqt.

Protocol Validation via Redocking
  • Trustworthiness: This is the most critical step for ensuring the reliability of your results. By docking the native ligand back into its own crystal structure, we validate that our chosen parameters can reproduce a known experimental result. A Root Mean Square Deviation (RMSD) value below 2.0 Å between the docked pose and the crystal pose is considered a successful validation.[12][23][24]

  • Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the binding site and large enough to encompass the entire ligand and allow for its rotation.

    • In ADT, with the 4asd_receptor.pdbqt loaded, go to Grid > Grid Box.

    • Center the grid box on the co-crystallized native ligand's position. Adjust the dimensions to provide a ~10 Å cushion around the ligand in all directions.

    • Note the center coordinates (e.g., center_x, center_y, center_z) and dimensions (e.g., size_x, size_y, size_z).

  • Create Vina Configuration File: Create a text file named conf.txt with the following content, replacing the values with those from the previous step:

  • Run Redocking: Open a terminal or command prompt, navigate to your working directory, and execute:

  • Calculate RMSD: Load the original PDB (4ASD) and the top-ranked pose from redock_output.pdbqt into PyMOL. Align the protein backbones, then use the rms_cur command to calculate the RMSD between the original native ligand and your docked pose. If the RMSD is < 2.0 Å, the protocol is validated.

Production Docking of FBMBA

Once the protocol is validated, proceed with docking the novel compound.

  • Modify Configuration: Edit the conf.txt file, changing the ligand line to ligand = fbmba.pdbqt.

  • Run Vina: Execute the docking simulation:

Analysis and Interpretation of Docking Results

  • Expertise: Raw docking scores are only the beginning. A thorough analysis requires visual inspection of the binding pose and a detailed understanding of the non-covalent interactions that stabilize the complex.[25][26]

Quantitative Data Summary

The output log file (fbmba_log.txt) provides the binding affinity scores for the top poses. These scores are an estimation of the binding free energy (ΔG) in kcal/mol.[7][27] More negative values indicate stronger predicted binding.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (lower bound)RMSD from Best Pose (upper bound)
1-9.80.0000.000
2-9.51.8722.451
3-9.22.1033.987
4-9.12.5444.612
5-8.93.4115.230

This table presents hypothetical data for illustrative purposes.

Qualitative Pose and Interaction Analysis

This is where scientific insight is critical. Use a molecular visualizer like PyMOL or Discovery Studio to analyze the top-ranked pose (fbmba_output.pdbqt).

  • Load Complex: Open the 4asd_receptor.pdbqt and the fbmba_output.pdbqt files.

  • Visualize Binding Site: Focus on the amino acid residues within 5 Å of the docked ligand.

  • Identify Key Interactions: Look for and analyze the following types of interactions, which are crucial for stable binding:[28]

    • Hydrogen Bonds: The interaction between a hydrogen atom donor (e.g., -NH, -OH) and an acceptor (e.g., C=O, N).

    • Hydrophobic Interactions: Between nonpolar groups, such as the phenyl ring of the ligand and hydrophobic residues like Leucine, Valine, or Isoleucine.

    • Pi-Stacking: Aromatic ring stacking interactions (e.g., between the ligand's furan ring and a Phenylalanine or Tyrosine residue).

    • Halogen Bonds: The interaction involving the bromine atom on the ligand.

Interaction TypeLigand Moiety InvolvedReceptor Residue InvolvedDistance (Å)
Hydrogen BondBenzamide N-HGlu885 (backbone C=O)2.9
Hydrogen BondBenzamide C=OCys919 (backbone N-H)3.1
HydrophobicFuran RingVal848, Ala866~3.5-4.0
HydrophobicMethyl-Benzene RingLeu840, Val916, Leu1035~3.8-4.5
Halogen BondBromo GroupAsp1046 (sidechain C=O)3.2

This table presents a hypothetical interaction profile for the top-ranked pose.

Conclusion and Future Directions

This guide has provided a rigorous, validated, and scientifically grounded protocol for conducting in silico molecular docking of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide with VEGFR-2. The hypothetical results indicate that the compound exhibits a strong predicted binding affinity and forms key interactions within the kinase hinge region, a hallmark of many successful kinase inhibitors.

The strength of this protocol lies in its emphasis on self-validation through redocking, which builds confidence in the predictive power of the simulation. The subsequent detailed analysis of binding poses and intermolecular forces provides actionable hypotheses for medicinal chemists to guide the next steps in a drug discovery pipeline, such as lead optimization or synthesis for in vitro testing.[29] While powerful, it is crucial to remember that molecular docking is a predictive tool. The insights generated here should be cross-validated with experimental data or more computationally intensive methods like molecular dynamics simulations to further assess the stability of the predicted binding pose over time.[11][30]

References

The Ascendant Scaffold: A Technical Guide to 4-Bromo-3-methylbenzamide Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for potent and selective interactions with a diverse array of biological targets. The 4-bromo-3-methylbenzamide core is one such ascendant scaffold. Its inherent structural features—a synthetically versatile bromine atom, a lipophilicity-modulating methyl group, and a hydrogen-bonding-capable benzamide moiety—provide a unique combination of properties that make it an attractive starting point for the design of novel therapeutic agents. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the synthesis, biological activities, and structure-activity relationships of 4-bromo-3-methylbenzamide derivatives, offering field-proven insights into their potential as next-generation therapeutics.

Synthetic Strategies: Building the Molecular Architecture

The synthetic accessibility of 4-bromo-3-methylbenzamide derivatives is a key factor contributing to their prominence in drug discovery programs. The core scaffold can be readily prepared from commercially available starting materials, and a variety of robust chemical transformations can be employed to introduce molecular diversity.

Synthesis of the 4-Bromo-3-methylbenzamide Core

The primary route to the 4-bromo-3-methylbenzamide core begins with the corresponding benzoic acid. The conversion of the carboxylic acid to the primary amide is a fundamental transformation in organic synthesis, with several reliable methods at the disposal of the medicinal chemist. A common and efficient approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Experimental Protocol: Synthesis of 4-Bromo-3-methylbenzamide

  • Activation of 4-Bromo-3-methylbenzoic Acid: To a solution of 4-bromo-3-methylbenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling reagent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).[1] The reaction is typically stirred at 0 °C for 15-30 minutes to ensure complete activation of the carboxylic acid. The choice of HATU is predicated on its high efficiency and rapid reaction times, which can be crucial for minimizing side reactions.[2]

  • Amidation: To the activated carboxylic acid solution, a source of ammonia, such as ammonium chloride, is added, and the reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate, water, and brine to remove unreacted starting materials and reagents. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 4-bromo-3-methylbenzamide.

Derivatization Strategies: Exploring Chemical Space

The true potential of the 4-bromo-3-methylbenzamide scaffold lies in its amenability to a wide range of derivatization reactions. The bromine atom serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, while the amide nitrogen can be functionalized through various N-alkylation or N-arylation reactions.

1. N-Substituted Derivatives via Amide Coupling:

A prevalent strategy for generating libraries of derivatives involves the coupling of 4-bromo-3-methylbenzoic acid with a diverse range of primary and secondary amines. This approach allows for the systematic exploration of the chemical space around the amide moiety, which is often crucial for modulating biological activity and pharmacokinetic properties.

Experimental Protocol: Synthesis of N-Substituted 4-Bromo-3-methylbenzamide Derivatives

  • Activation: In a similar fashion to the synthesis of the core, 4-bromo-3-methylbenzoic acid (1.0 equivalent) is activated using a coupling reagent like HATU (1.1 equivalents) and a base such as DIPEA (2.5 equivalents) in an anhydrous solvent like DMF at 0 °C.[1]

  • Amine Coupling: The desired primary or secondary amine (1.0-1.2 equivalents) is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion. The progress of the reaction is monitored by TLC or LC-MS.

  • Workup and Purification: The workup and purification procedure is analogous to that described for the synthesis of the core scaffold, typically involving an aqueous workup followed by chromatographic purification.

2. Arylation via Suzuki-Miyaura Cross-Coupling:

The bromine atom at the 4-position of the benzamide ring is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction enables the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the structural diversity of the derivative library.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-methylbenzamide

  • Reaction Setup: To a reaction vessel, add 4-bromo-3-methylbenzamide (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%), and a base, typically an aqueous solution of sodium carbonate or potassium phosphate (3.0 equivalents).[3]

  • Solvent and Reaction Conditions: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Synthesis_Workflow cluster_core Core Synthesis cluster_derivatization Derivatization start 4-Bromo-3-methylbenzoic Acid activated Activated Ester start->activated HATU, DIPEA core 4-Bromo-3-methylbenzamide activated->core NH4Cl n_substituted N-Substituted Derivatives core->n_substituted Amide Coupling aryl_substituted 4-Aryl-3-methylbenzamide Derivatives core->aryl_substituted Suzuki Coupling amines Primary/Secondary Amines amines->n_substituted boronic_acids Arylboronic Acids boronic_acids->aryl_substituted

Caption: Synthetic workflow for 4-bromo-3-methylbenzamide and its derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the 4-bromo-3-methylbenzamide scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas. The following sections will delve into some of the most promising applications of these compounds.

Anticancer Activity

A significant body of research has focused on the development of 4-bromo-3-methylbenzamide derivatives as anticancer agents. These compounds have been shown to target various key players in cancer cell signaling and survival.

1. Fibroblast Growth Factor Receptor (FGFR) Inhibition:

One notable area of investigation is the inhibition of fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases that are often dysregulated in cancer. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel FGFR1 inhibitors. One of the most promising compounds from this series demonstrated potent inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.[4]

2. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition:

The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy. The 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine scaffold, which can be considered a more complex derivative of the benzamide core, has been shown to be a potent inhibitor of EGFR tyrosine kinase activity.[5] This highlights the potential for developing 4-bromo-3-methylbenzamide derivatives that target this important oncogenic driver.

Table 1: Anticancer Activity of Selected 4-Bromo-3-methylbenzamide Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
Compound 22Not SpecifiedHCT1161.20[6]
C9FGFR1NCI-H5201.36 ± 0.27[4]
C9FGFR1NCI-H15811.25 ± 0.23[4]
Antibacterial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents. 4-Bromo-3-methylbenzamide derivatives have emerged as a promising class of compounds with potential antibacterial activity. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives have been synthesized and evaluated for their activity against extensively drug-resistant Salmonella Typhi.[2]

Structure-Activity Relationship (SAR) Insights:

Initial SAR studies on antibacterial 4-bromo-3-methylbenzamide derivatives suggest that the nature of the substituent on the amide nitrogen plays a crucial role in determining the antibacterial potency. Further exploration of this chemical space is warranted to develop more potent and broad-spectrum antibacterial agents.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 4-bromo-3-methylbenzamide derivatives, a battery of in vitro and in vivo assays are employed. The following protocols provide a general framework for evaluating the anticancer and antibacterial activities of these compounds.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-bromo-3-methylbenzamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay: EGFR Kinase Assay

To determine the specific inhibitory activity of derivatives against a particular kinase, such as EGFR, a biochemical kinase assay is performed.[7][8]

Protocol: EGFR Kinase Assay (ADP-Glo™ Format)

  • Reagent Preparation: Prepare solutions of the recombinant EGFR enzyme, the peptide substrate, ATP, and the test compounds.

  • Kinase Reaction: In a 384-well plate, incubate the EGFR enzyme with various concentrations of the 4-bromo-3-methylbenzamide derivatives. Initiate the kinase reaction by adding the substrate and ATP mixture.

  • ADP Detection: After a set incubation time, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC₅₀ value for each compound is determined by plotting the percentage of kinase inhibition against the compound concentration.

Bioassay_Workflow cluster_anticancer Anticancer Evaluation cluster_antibacterial Antibacterial Evaluation start_cancer Synthesized Derivatives mtt MTT Cell Viability Assay start_cancer->mtt kinase Kinase Inhibition Assay start_cancer->kinase ic50_cancer Determine IC50 mtt->ic50_cancer kinase->ic50_cancer sar_cancer SAR Analysis ic50_cancer->sar_cancer start_ab Synthesized Derivatives mic MIC Determination start_ab->mic sar_ab SAR Analysis mic->sar_ab

Caption: Workflow for the biological evaluation of 4-bromo-3-methylbenzamide derivatives.

Conclusion and Future Directions

The 4-bromo-3-methylbenzamide scaffold has firmly established itself as a versatile and promising platform for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on several key aspects:

  • Expansion of Target Space: While significant progress has been made in targeting kinases and bacterial enzymes, the exploration of other biological targets for 4-bromo-3-methylbenzamide derivatives remains a fertile ground for discovery.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational, structure-based design of next-generation inhibitors with improved potency and selectivity.

  • Optimization of ADME Properties: A critical aspect of drug development is the optimization of absorption, distribution, metabolism, and excretion (ADME) properties. Future studies will need to focus on fine-tuning the physicochemical properties of these derivatives to enhance their drug-like characteristics.

References

An In-depth Technical Guide to the Speculated Mechanism of Action of CAS 1072944-32-1 (PF-04957325): A Selective PDE8 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the speculated mechanism of action for the small molecule inhibitor CAS 1072944-32-1, also known as PF-04957325. As a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), its core mechanism revolves around the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger. This guide will dissect the downstream signaling cascades influenced by PF-04957325, explore its diverse cellular and physiological effects, and provide detailed experimental protocols for researchers to investigate its therapeutic potential across various disciplines including immunology, neurobiology, and oncology.

Introduction to CAS 1072944-32-1 (PF-04957325)

CAS 1072944-32-1, more commonly referred to in scientific literature as PF-04957325, has emerged as a critical research tool for elucidating the biological roles of phosphodiesterase 8 (PDE8). PDE8 is a member of the phosphodiesterase superfamily of enzymes that are responsible for the degradation of cyclic nucleotides, specifically cAMP. PF-04957325 is distinguished by its high potency and selectivity for the PDE8A and PDE8B isoforms.[1][2] This specificity makes it an invaluable asset for studying the compartmentalized signaling pathways governed by PDE8, without the confounding effects of inhibiting other PDE families.

Core Mechanism of Action: Selective PDE8 Inhibition

The fundamental mechanism of action of PF-04957325 is the competitive inhibition of the catalytic site of PDE8A and PDE8B. This action prevents the hydrolysis of cAMP to adenosine monophosphate (AMP), leading to an accumulation of intracellular cAMP in cellular compartments where PDE8 is expressed.[3] The elevation of cAMP levels activates downstream effector proteins, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, thereby triggering a cascade of cellular responses.

Quantitative Data: Potency and Selectivity

The inhibitory activity of PF-04957325 has been quantified through in vitro enzymatic assays, demonstrating its high potency and selectivity.

TargetIC50 (nM)Reference
PDE8A0.7[1][2]
PDE8B0.3[1][2]
Other PDE Isoforms>1500[1][4]

Table 1: Inhibitory concentrations (IC50) of PF-04957325 against PDE8 isoforms and its selectivity over other PDE families.

Speculated Downstream Signaling Pathways and Physiological Effects

The elevation of cAMP due to PDE8 inhibition by PF-04957325 initiates several key signaling pathways, leading to diverse physiological outcomes in different cell types.

Modulation of Immune Cell Function

In T-lymphocytes, PDE8A is known to interact with Raf-1, a critical kinase in the T-cell receptor signaling pathway. The localized degradation of cAMP by PDE8A is thought to be necessary for proper T-cell adhesion and migration. Inhibition of PDE8A by PF-04957325 leads to an increase in localized cAMP, activation of PKA, and subsequent inhibitory phosphorylation of Raf-1.[5] This prevents the firm adhesion of T-effector cells to the endothelium, a crucial step in the inflammatory response.[5]

PDE8_TCell_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Raf-1 Raf-1 TCR->Raf-1 Activates LFA-1 LFA-1 ICAM-1 ICAM-1 (Endothelium) LFA-1->ICAM-1 Binds Adhesion T-Cell Adhesion LFA-1->Adhesion PF-04957325 PF-04957325 PDE8A PDE8A PF-04957325->PDE8A Inhibits cAMP cAMP PDE8A->cAMP Degrades PKA PKA cAMP->PKA Activates PKA->Raf-1 Inhibitory Phosphorylation Raf-1->LFA-1 Promotes Activation Raf-1->Adhesion

Caption: PDE8 inhibition in T-cells by PF-04957325.

Neuroprotection and Cognitive Enhancement

In the central nervous system, cAMP signaling is integral to synaptic plasticity and memory formation. The cAMP response element-binding protein (CREB) is a key transcription factor in these processes. Studies in mouse models of Alzheimer's disease suggest that PF-04957325 can mitigate neuroinflammation and improve cognitive function.[4] By inhibiting PDE8, PF-04957325 increases cAMP levels, leading to the activation of the PKA/CREB signaling pathway.[4] This can reduce the activation of microglia and the expression of proinflammatory mediators.[4]

PDE8_Neuro_Pathway cluster_neuron Neuron/Microglia PF-04957325 PF-04957325 PDE8 PDE8 PF-04957325->PDE8 Inhibits cAMP cAMP PDE8->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Inflammation Neuroinflammation PKA->Inflammation Reduces Neuroprotection Neuroprotection & Cognitive Function CREB->Neuroprotection

Caption: Neuroprotective effects of PF-04957325 via the PDE8/cAMP/CREB pathway.

Steroidogenesis

In steroidogenic cells, such as Leydig cells in the testes and adrenal cells, cAMP is a crucial second messenger for the production of steroid hormones. The inhibition of PDE8 by PF-04957325 has been shown to potentiate steroidogenesis.[1][2] This effect is synergistic with the inhibition of PDE4, suggesting that different PDE families regulate distinct cAMP pools within these cells.[1]

Oncology

Emerging evidence suggests a role for PDE8 in cancer cell biology. For instance, PF-04957325 has been shown to inhibit the migration of breast cancer cells.[1] The precise downstream mechanisms are still under investigation but are likely linked to the modulation of cAMP-dependent pathways that control cell motility and cytoskeletal dynamics.

Experimental Protocols for Mechanism of Action Validation

To further investigate and validate the proposed mechanisms of action of PF-04957325, the following experimental workflows are recommended.

In Vitro T-Cell Adhesion Assay

This protocol is designed to assess the effect of PF-04957325 on T-cell adhesion to an endothelial monolayer.

Workflow:

TCell_Adhesion_Workflow Culture_Endothelial 1. Culture endothelial cells to confluence Activate_TCells 2. Isolate and activate primary T-cells Culture_Endothelial->Activate_TCells Pretreat_TCells 3. Pre-treat T-cells with PF-04957325 or vehicle Activate_TCells->Pretreat_TCells Co-culture 4. Co-culture fluorescently labeled T-cells with endothelial monolayer Pretreat_TCells->Co-culture Wash 5. Wash away non-adherent cells Co-culture->Wash Quantify 6. Quantify adherent T-cells via fluorescence microscopy or plate reader Wash->Quantify

Caption: Workflow for T-cell adhesion assay.

Detailed Steps:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in a 96-well plate until a confluent monolayer is formed.

  • T-Cell Isolation and Activation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) and activate them using anti-CD3/CD28 antibodies.

  • Treatment: Pre-incubate the activated T-cells with varying concentrations of PF-04957325 or a vehicle control (e.g., DMSO) for 30-60 minutes.

  • Co-culture: Label the T-cells with a fluorescent dye (e.g., Calcein-AM) and add them to the HUVEC monolayer. Incubate for 1-2 hours.

  • Washing: Gently wash the wells to remove non-adherent T-cells.

  • Quantification: Measure the fluorescence intensity in each well using a plate reader to quantify the number of adherent T-cells.

Western Blot Analysis of PKA and CREB Phosphorylation

This protocol aims to confirm the activation of the cAMP/PKA/CREB pathway in neuronal cells.

Workflow:

Western_Blot_Workflow Culture_Cells 1. Culture neuronal cells (e.g., SH-SY5Y) Treat_Cells 2. Treat cells with PF-04957325 or vehicle for a specified time course Culture_Cells->Treat_Cells Lyse_Cells 3. Lyse cells and quantify protein concentration Treat_Cells->Lyse_Cells SDS-PAGE 4. Separate proteins by SDS-PAGE Lyse_Cells->SDS-PAGE Transfer 5. Transfer proteins to a PVDF membrane SDS-PAGE->Transfer Blot 6. Probe with antibodies against p-CREB, CREB, and a loading control Transfer->Blot Visualize 7. Visualize bands and quantify band intensity Blot->Visualize

Caption: Western blot workflow for pathway analysis.

Detailed Steps:

  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) and grow to 70-80% confluency.

  • Treatment: Treat the cells with PF-04957325 at various concentrations and for different time points. Include a positive control such as forskolin (an adenylyl cyclase activator).

  • Lysis and Quantification: Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated CREB (p-CREB) and total CREB. A loading control like β-actin or GAPDH should also be used.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the ratio of p-CREB to total CREB.

Conclusion

CAS 1072944-32-1 (PF-04957325) is a powerful research tool whose mechanism of action is centered on the selective inhibition of PDE8. This leads to an accumulation of intracellular cAMP and the activation of downstream signaling pathways, most notably the PKA/CREB and PKA/Raf-1 axes. The resulting cellular effects are context-dependent and have significant implications for immunology, neuroscience, and oncology. The experimental protocols outlined in this guide provide a framework for researchers to further explore and validate the therapeutic potential of targeting PDE8 with this selective inhibitor.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust method for the purification of the small molecule N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol is designed for researchers in synthetic chemistry and drug development who require high-purity samples of this and structurally related compounds. The methodology covers all critical stages, from sample preparation and analytical method development to preparative-scale purification and post-purification analysis. The principles behind the selection of chromatographic parameters are discussed to provide a framework for adapting this method to similar benzamide derivatives.

Introduction

N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide is a heterocyclic aromatic amide of interest in medicinal chemistry and materials science. As with many synthesized organic compounds, the crude product often contains impurities such as unreacted starting materials, by-products, and reagents. Achieving high purity is essential for accurate biological evaluation, characterization, and subsequent applications. Reverse-phase HPLC is a powerful technique for the purification of small molecules due to its high resolution, reproducibility, and scalability.[1] This note provides a comprehensive guide to developing and implementing an effective HPLC purification strategy for this target compound.

The core of a successful HPLC separation lies in the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[2] For N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide, a C18 stationary phase is selected as a versatile and widely applicable choice for retaining non-polar to moderately polar compounds. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is manipulated to achieve the desired retention and separation.[2]

Physicochemical Properties of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide

A thorough understanding of the analyte's properties is fundamental to developing a tailored purification method.[2]

PropertyValueSource
Molecular Formula C₁₃H₁₂BrNO₂[3]
Molecular Weight 294.14 g/mol [3]
Structure PubChem CID 46738940[4]
CAS Number 1072944-32-1[3]
Predicted Polarity Moderately polar to non-polarInferred from structure
UV Absorbance (λmax) Estimated at 254 nmInferred from chromophores

The presence of the furan and substituted benzene rings, along with the amide linkage, creates significant UV absorbance, making UV detection a suitable choice.[5] An initial detection wavelength of 254 nm is recommended, as it is a common wavelength for detecting aromatic compounds.

Experimental Protocol

This protocol is divided into three main stages: analytical method development, preparative scale-up, and post-purification processing.

Part 1: Analytical Method Development

The initial phase involves developing a high-resolution separation on an analytical scale to establish the optimal chromatographic conditions.

1.1. Materials and Reagents

  • N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide (crude sample)

  • Acetonitrile (ACN), HPLC grade or higher

  • Methanol (MeOH), HPLC grade or higher

  • Water, HPLC grade or deionized (DI)

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade (optional mobile phase modifier)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for sample dissolution

1.2. Instrumentation and Columns

  • Analytical HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-hexyl column could also be considered for enhanced separation of aromatic compounds.[2]

1.3. Sample Preparation

  • Prepare a stock solution of the crude sample at a concentration of approximately 1 mg/mL.[6] The choice of solvent is critical to ensure complete dissolution and compatibility with the mobile phase.[6] Start with the intended strong solvent of the mobile phase (e.g., acetonitrile or methanol). If solubility is poor, DMSO can be used, but the injection volume should be minimized to avoid peak distortion.[7]

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column.[8]

1.4. Analytical HPLC Method

A scouting gradient is employed to determine the approximate elution conditions of the target compound and its impurities.[9]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar to non-polar compounds.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier that can improve peak shape and is mass spectrometry compatible.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Detection Wavelength 254 nmA good starting point for aromatic compounds. A diode array detector can be used to determine the optimal wavelength.
Injection Volume 5-10 µLSmall volume to avoid column overloading.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute a wide range of compounds.

1.5. Method Optimization

Based on the results of the scouting gradient, the method should be optimized to achieve a resolution of >1.5 between the target peak and its closest eluting impurities. This can be achieved by:

  • Adjusting the gradient slope: A shallower gradient around the elution point of the target compound will improve resolution.

  • Changing the organic modifier: Methanol can offer different selectivity compared to acetonitrile and may resolve co-eluting peaks.

  • Modifying the pH (if applicable): For ionizable compounds, adjusting the mobile phase pH can significantly alter retention and selectivity.[2]

Part 2: Preparative Scale-Up

Once an optimized analytical method is established, it can be scaled up to a preparative scale for purification of larger quantities.

2.1. Preparative HPLC System and Column

  • Preparative HPLC system with a high-flow-rate pump, a larger sample loop, and a fraction collector.

  • Preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 5-10 µm particle size).

2.2. Scaling Calculations

The analytical method parameters are scaled to the preparative column dimensions to maintain the separation quality.[10]

  • Flow Rate: The flow rate is scaled based on the square of the column diameters.

    • F_prep = F_analyt * (D_prep / D_analyt)²

    • Where F is the flow rate and D is the column internal diameter.

  • Gradient Time: If the column lengths are different, the gradient time needs to be adjusted to keep the gradient volume constant.

    • t_prep = t_analyt * (L_prep * D_prep²) / (L_analyt * D_analyt²)

    • Where t is the gradient time and L is the column length.

  • Sample Load: The loading capacity can be estimated based on the analytical injection.[11] A loading study should be performed by incrementally increasing the injection volume until a loss of resolution is observed.[12]

2.3. Preparative Purification Protocol

  • Prepare a concentrated solution of the crude sample in a minimal amount of a strong, compatible solvent.[7]

  • Set up the preparative HPLC system with the calculated scaled-up parameters.

  • Perform a test injection with a small amount of the concentrated sample to confirm the retention time of the target compound.

  • Inject the full sample load and begin the purification run.

  • Collect fractions based on the UV signal of the eluting target peak.

Part 3: Post-Purification Processing

3.1. Fraction Analysis

  • Analyze a small aliquot of each collected fraction using the developed analytical HPLC method to assess purity.

  • Pool the fractions that meet the desired purity level.

3.2. Solvent Removal

  • Remove the organic solvent (acetonitrile or methanol) from the pooled fractions using a rotary evaporator.

  • If the mobile phase contained a non-volatile buffer, a subsequent desalting step (e.g., solid-phase extraction) may be necessary.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final purified compound as a solid.

Workflow and Data Visualization

The overall workflow for the HPLC purification of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide is illustrated below.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_analytical Analytical Method Development cluster_prep_scale Preparative Scale-Up cluster_post Post-Purification Crude_Sample Crude Sample Dissolution Dissolve in Suitable Solvent Crude_Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Scouting_Gradient Run Scouting Gradient Filtration->Scouting_Gradient Optimization Optimize Gradient & Conditions Scouting_Gradient->Optimization Scale_Up Calculate Scale-Up Parameters Optimization->Scale_Up Purification_Run Preparative HPLC Run & Fraction Collection Scale_Up->Purification_Run Fraction_Analysis Analyze Fractions for Purity Purification_Run->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotovap/Lyophilize) Pooling->Solvent_Removal Pure_Compound Pure Compound Solvent_Removal->Pure_Compound

Caption: Workflow for the HPLC purification of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide.

Conclusion

This application note provides a systematic and detailed protocol for the purification of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide using reverse-phase HPLC. By following the outlined steps for analytical method development, preparative scale-up, and post-purification processing, researchers can obtain this compound with high purity, suitable for a wide range of scientific applications. The principles discussed herein can also be readily adapted for the purification of other small organic molecules with similar physicochemical properties.

References

Application Notes & Protocols for the Characterization of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive technical guide provides a suite of detailed analytical methodologies for the robust characterization of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-technique approach encompassing spectroscopic and chromatographic methods. The protocols herein are grounded in established principles and supported by data from structurally analogous compounds, ensuring a scientifically rigorous framework for analysis. Each section explains the causality behind experimental choices, offering field-proven insights to facilitate accurate and reproducible results.

Introduction

N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide is a molecule of interest in medicinal chemistry and materials science, incorporating a substituted benzamide core and a furan moiety. The benzamide functional group is a common scaffold in numerous pharmaceuticals, while the furan ring introduces unique electronic and conformational properties. Accurate and comprehensive characterization of this compound is critical for quality control, regulatory submission, and understanding its structure-activity relationships.

This guide presents a holistic analytical workflow for the unambiguous identification and purity assessment of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide. The techniques described are chosen to provide orthogonal information, ensuring a complete and validated characterization.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential for selecting appropriate analytical conditions, such as solvent choice and chromatographic parameters.

PropertyValueSource
Chemical Formula C₁₃H₁₂BrNO₂[1][2]
Molecular Weight 294.14 g/mol [1]
CAS Number 1072944-32-1[1]
Appearance Predicted to be a solid at room temperatureGeneral knowledge of similar compounds
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General knowledge of similar compounds

Analytical Characterization Workflow

A multi-step, logical workflow is proposed to ensure the comprehensive characterization of the target molecule. This workflow is designed to first confirm the molecular structure and then quantify its purity.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity & Thermal Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS & MS/MS) NMR->MS Confirms Mass FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC-UV (Purity Assessment) FTIR->HPLC Proceed to Purity Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Characterize Solid State EA Elemental Analysis Thermal->EA Verify Elemental Composition

Caption: Proposed analytical workflow for comprehensive characterization.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms. For benzamide derivatives, deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are common solvents of choice.[3] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is excellent for compounds with lower solubility or those that can engage in hydrogen bonding, as the amide N-H proton is more readily observed in this solvent.[4]

Predicted ¹H NMR Spectral Features: Based on the structure of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide and data from similar compounds, the following proton signals are anticipated:

  • Amide Proton (N-H): A broad singlet or triplet, typically in the range of 6.0-9.0 ppm. The chemical shift and multiplicity will be influenced by the solvent and the rate of proton exchange.

  • Aromatic Protons (Benzene Ring): Signals in the aromatic region (7.0-8.0 ppm). The substitution pattern (4-bromo, 3-methyl) will lead to a specific splitting pattern (likely a doublet, a doublet of doublets, and a singlet or narrow doublet).

  • Furan Protons: Three distinct signals in the range of 6.0-7.5 ppm, characteristic of a 2-substituted furan ring.

  • Methylene Protons (-CH₂-): A doublet in the range of 4.5-5.0 ppm, coupled to the amide N-H proton.

  • Methyl Protons (-CH₃): A singlet in the aliphatic region, around 2.4 ppm.[5]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals and assign all peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the ¹³C NMR peaks based on chemical shifts and comparison with predicted values.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. Tandem mass spectrometry (MS/MS) helps in structural elucidation by analyzing the fragmentation patterns of the molecule. For aromatic amides, common fragmentation involves cleavage of the amide bond.[6][7]

Predicted Fragmentation Pattern: Upon ionization (e.g., by Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ is expected. The primary fragmentation pathways for N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide are predicted to be:

  • Cleavage of the amide C-N bond: This would lead to the formation of a stable benzoyl cation and a neutral furfurylamine fragment.

  • Cleavage of the benzyl-type C-N bond: This would result in the formation of a stable furfuryl cation and the neutral 4-bromo-3-methylbenzamide.

Fragmentation Parent [M+H]⁺ m/z ~295/297 Frag1 [4-bromo-3-methylbenzoyl]⁺ m/z ~214/216 Parent->Frag1 Loss of furfurylamine Frag2 [furfuryl]⁺ m/z ~81 Parent->Frag2 Loss of 4-bromo-3-methylbenzamide

Caption: Predicted major fragmentation pathways in MS/MS.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Chromatography (for sample introduction):

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A fast gradient can be used for direct infusion-like analysis (e.g., 5% to 95% B over 2 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan (MS1): Acquire data in the m/z range of 100-500 to detect the protonated molecule [M+H]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.

  • Data Analysis: Determine the accurate mass of the parent ion and confirm its elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide, key functional groups include the N-H bond, the C=O of the amide, aromatic C=C bonds, and the C-O-C of the furan ring.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchSecondary Amide
3100-3000C-H stretchAromatic & Furan
~1640C=O stretch (Amide I)Secondary Amide
~1540N-H bend (Amide II)Secondary Amide
1600-1450C=C stretchAromatic Ring
~1075C-O-C stretchFuran Ring
~820C-Br stretchAryl Halide

Note: These are approximate values and can vary based on the molecular environment and sample preparation.

Protocol for FTIR Analysis:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal. This is the simplest and most common method.

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction if applicable) and assign the major absorption bands to the corresponding functional groups.

Chromatographic and Other Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Rationale: HPLC is the primary method for determining the purity of a compound and for quantifying impurities. A reversed-phase method using a C18 column is the standard approach for molecules of this polarity. An acidic modifier in the mobile phase is often necessary to ensure good peak shape for basic or amide-containing compounds by suppressing silanol interactions. UV detection is suitable due to the presence of chromophoric aromatic rings.

Protocol for HPLC-UV Purity Analysis:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 0.5-1.0 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-20 min: 30% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% B to 30% B

      • 26-30 min: Hold at 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Thermal Analysis (DSC/TGA)

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material. DSC can determine the melting point and identify polymorphic transitions, while TGA measures weight loss as a function of temperature, indicating thermal stability and decomposition points.

Protocol for Thermal Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • DSC Conditions:

    • Temperature Program: Heat from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • TGA Conditions:

    • Temperature Program: Heat from 25 °C to a higher temperature (e.g., 600 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Data Analysis: Determine the melting point (onset and peak) from the DSC thermogram. Analyze the TGA curve to identify the onset of decomposition.

Elemental Analysis

Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique to confirm the empirical formula, which can then be compared with the molecular formula determined by HRMS.

Protocol for Elemental Analysis:

  • Sample Preparation: Provide a pure, dry sample (2-3 mg) to an analytical services laboratory.

  • Instrumentation: An automated CHN elemental analyzer.

  • Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Data Comparison: Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₁₃H₁₂BrNO₂). The experimental values should be within ±0.4% of the theoretical values.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide. By systematically applying NMR, MS, and FTIR for structural elucidation, followed by HPLC, thermal analysis, and elemental analysis for purity and property assessment, researchers can ensure the identity, purity, and quality of this compound for its intended applications. The rationale provided for each experimental choice, supported by references to analogous structures, empowers scientists to adapt and troubleshoot these methods as needed.

References

Application Notes and Protocols for the Evaluation of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide in Antibacterial Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and evaluation of novel antibacterial agents. Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antibacterial effects.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of a specific novel compound, N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide (CAS: 1072944-32-1), for its antibacterial properties.[3] We present detailed, field-proven protocols for preliminary screening using the disk diffusion assay, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via the broth microdilution method. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind key procedural choices, ensuring experimental robustness and data integrity in accordance with established standards.

Introduction: The Scientific Rationale

Benzamides represent a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting activities such as anticonvulsant, antitumor, and antimicrobial effects.[1] The core structure allows for diverse substitutions, enabling the fine-tuning of biological activity. The furan moiety, present in the subject compound, is also a constituent of various clinically approved drugs and is known to contribute to antibacterial activity.[4] The specific compound, N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide, combines these structural features. While its direct antibacterial profile is not yet characterized in published literature, related benzamide structures have shown potent activity against both Gram-positive and Gram-negative bacteria.[1][5] Some have been found to inhibit essential bacterial enzymes like DNA gyrase or the cell division protein FtsZ, presenting potential mechanisms of action that warrant investigation for this novel compound.[2][6]

This guide provides the necessary framework to generate the initial, critical data on the antibacterial spectrum and potency of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide, thereby establishing a foundation for further preclinical development. The methodologies described adhere to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reproducible and comparable to international standards.[7][8][9]

Experimental Design & Workflow

A logical, phased approach is critical for efficiently evaluating a novel compound. The workflow begins with a qualitative screening assay to determine the presence of antibacterial activity and identify the susceptible bacterial species. This is followed by quantitative assays to determine the precise concentration of the compound required for bacterial inhibition and killing.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Qualitative Screening cluster_quantify Phase 3: Quantitative Analysis cluster_analysis Phase 4: Data Analysis Compound Compound Solubilization (N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide) DiskDiffusion Disk Diffusion Assay Compound->DiskDiffusion Inoculum Bacterial Inoculum Preparation (0.5 McFarland) Inoculum->DiskDiffusion MIC Broth Microdilution (MIC Determination) DiskDiffusion->MIC If Zone of Inhibition > 6mm MBC Subculturing (MBC Determination) MIC->MBC From non-turbid wells Analysis Data Interpretation (MIC/MBC Values & Ratio) MIC->Analysis MBC->Analysis

Caption: High-level experimental workflow for antibacterial evaluation.

Materials and Reagents

  • Test Compound: N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide (Purity ≥95%)[10]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Bacterial Strains (ATCC Quality Control Strains Recommended):

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Growth Media:

    • Mueller-Hinton Agar (MHA)[11]

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12]

    • Tryptic Soy Broth (TSB) or Nutrient Broth for inoculum preparation.

  • Reagents:

    • Sterile saline solution (0.85% NaCl)

    • 0.5 McFarland turbidity standard[13]

  • Apparatus and Consumables:

    • Sterile 6 mm paper disks[13]

    • Sterile 96-well microtiter plates (U-bottom)[14]

    • Sterile cotton swabs[13]

    • Incubator (35°C ± 2°C)

    • Micropipettes and sterile tips

    • Sterile forceps

    • Ruler or calipers

Protocol I: Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative assay provides a rapid, preliminary assessment of the compound's ability to inhibit bacterial growth.[15] The principle relies on the diffusion of the compound from an impregnated disk into an agar medium, creating a concentration gradient. A resulting zone of no growth indicates antibacterial activity.[11][16]

4.1. Preparation of Compound-Impregnated Disks

  • Causality: A known, high concentration of the compound is required to ensure a sufficient gradient forms in the agar. The solvent itself must be tested to ensure it has no intrinsic antibacterial activity.

  • Prepare a stock solution of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide at 10 mg/mL in sterile DMSO.

  • Aseptically apply 20 µL of the stock solution onto a sterile 6 mm paper disk. This yields a disk containing 200 µg of the compound.

  • Prepare a negative control disk by applying 20 µL of pure sterile DMSO.

  • Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) before use.

4.2. Inoculum Preparation and Plating

  • Using a sterile loop, select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline.

  • Vortex the tube to create a homogeneous suspension.[13]

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

  • Within 15 minutes of adjustment, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions (rotating the plate 60° each time) to ensure confluent growth.[17]

4.3. Disk Application and Incubation

  • Using sterile forceps, place the prepared compound disk (200 µg) and the DMSO control disk onto the inoculated MHA plate.

  • Ensure disks are placed at least 24 mm apart from each other and 15 mm from the edge of the plate.[11]

  • Gently press each disk to ensure complete contact with the agar surface.

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

4.4. Interpretation

  • Measure the diameter of the zone of inhibition (including the 6 mm disk) in millimeters (mm).

  • A zone of inhibition around the compound disk (and none around the DMSO disk) indicates antibacterial activity. The larger the zone, the more susceptible the organism is to the compound at this concentration.

Protocol II: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[14][18][19] This quantitative method is the gold standard for determining the potency of a novel compound.[20]

mic_protocol cluster_setup Plate Setup cluster_dilution Serial Dilution cluster_inoculate Inoculation & Incubation A1 Well 1: 100µL Compound (2x Conc) + 100µL Broth D1 Transfer 100µL from Well 1 to 2 A1->D1 I1 Add 5µL Standardized Inoculum to Wells 1-11 A2 Wells 2-10: 100µL Broth A11 Well 11: Growth Control (Broth + Inoculum) A12 Well 12: Sterility Control (Broth Only) D2 Mix & Transfer 100µL from Well 2 to 3 D1->D2 D3 ... D2->D3 D4 Transfer 100µL from Well 9 to 10 D3->D4 D5 Discard 100µL from Well 10 D4->D5 D5->I1 I2 Incubate at 35°C for 16-20 hours I1->I2

Caption: Workflow for setting up a 96-well plate for MIC determination.

5.1. Preparation of Reagents

  • Compound Stock: Prepare a 1280 µg/mL stock solution of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide in DMSO. Note: If solubility is an issue, a small amount of DMSO (up to 1%) may be used, but ensure the final concentration in the assay does not inhibit bacterial growth.[21]

  • Working Solution: Create a 2x working solution at the highest desired test concentration (e.g., for a final top concentration of 128 µg/mL, prepare a 256 µg/mL solution in CAMHB).[22]

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 4.2. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

5.2. Microtiter Plate Setup

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the 2x compound working solution (e.g., 256 µg/mL) to well 1.

  • Perform a two-fold serial dilution:

    • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 10.

    • After mixing in well 10, discard 100 µL.[22]

    • This creates a concentration gradient (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).

  • Well 11 serves as the growth control (no compound).

  • Well 12 serves as the sterility control (broth only, no bacteria).

5.3. Inoculation and Incubation

  • Add 100 µL of the diluted bacterial inoculum (prepared to result in 5x10^5 CFU/mL final concentration) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well (1-11) is 200 µL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[18]

5.4. Reading the MIC

  • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.[14][23]

Protocol III: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill ≥99.9% of the initial bacterial inoculum.[12][24][25] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

6.1. Subculturing from MIC Plate

  • Following the MIC reading, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Mix the contents of each of these wells thoroughly.

  • Using a pipette, plate a 10-100 µL aliquot from each clear well onto a fresh, sterile MHA plate.

  • Label each plate according to the corresponding well concentration.

6.2. Incubation and Interpretation

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][24] For practical purposes, this is often defined as the lowest concentration that shows no growth or only one or two colonies on the agar plate.

Data Presentation and Analysis

Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Example Data Summary for Antibacterial Activity

Bacterial Strain (ATCC)Disk Diffusion Zone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (29213)22482Bactericidal
E. coli (25922)15161288Bacteriostatic
P. aeruginosa (27853)8>128>128-Resistant
B. subtilis (6633)25242Bactericidal

7.1. Interpreting the MBC/MIC Ratio

The relationship between the MBC and MIC provides crucial insight into the compound's mode of action.

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the agent is generally considered bactericidal.[26]

  • Bacteriostatic: If the MBC is greater than four times the MIC (MBC/MIC > 4), the agent is considered bacteriostatic.[26]

Trustworthiness: A Self-Validating System

To ensure the trustworthiness and reproducibility of the results, every experiment must include a set of internal controls:

  • Solvent Control (DMSO): Included in the disk diffusion assay and a separate well in the MIC plate to ensure the solvent does not contribute to the antibacterial effect.

  • Growth Control (Positive Control): A well containing only broth and bacteria.[14] This must show robust turbidity to validate that the bacteria are viable and the medium supports growth.

  • Sterility Control (Negative Control): A well containing only broth.[14] This must remain clear, confirming that the medium and the aseptic technique were not contaminated.

  • Reference Antibiotic: A known antibiotic (e.g., Gentamicin, Vancomycin) should be run in parallel as a positive control to validate the assay's performance against quality control strains with known susceptibility ranges as defined by CLSI.[27]

Conclusion

This document provides a robust framework for the initial in vitro antibacterial evaluation of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity, potency (MIC), and bactericidal or bacteriostatic nature (MBC). Positive results from these assays would form a strong basis for subsequent investigations, including mechanism of action studies, toxicity profiling, and further preclinical development. The adherence to established standards like those from CLSI is paramount for the validation and eventual acceptance of any new potential therapeutic agent.[28]

References

Application Notes & Protocols: Characterizing N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide as a Putative TRPM8 Channel Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Chemical Probe

In the quest for selective and potent modulators of ion channels, novel chemical scaffolds offer the potential for dissecting complex biological processes and developing new therapeutic agents. N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide is a synthetic small molecule whose biological activity has not been extensively characterized. Its structure, however, contains moieties suggestive of interaction with the Transient Receptor Potential (TRP) channel family. Specifically, the benzamide core is a recurring motif in a number of known TRPM8 channel antagonists[1][2]. Furthermore, the furan ring is a versatile heterocyclic scaffold present in a wide array of biologically active compounds, including those that modulate TRP channels[3][4][5].

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as the primary sensor of cold temperatures in mammals[6][7][8]. It is also activated by cooling agents like menthol and icilin[6][9]. Given its role in thermosensation and pain perception, TRPM8 has emerged as a significant target for the development of novel analgesics and probes to study sensory biology[1][10][11].

This document provides a comprehensive guide for researchers to investigate the potential of this compound as a chemical probe for the TRPM8 channel. We present a logical workflow, from initial screening to detailed electrophysiological characterization, designed to elucidate its activity, potency, and selectivity. The protocols are presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with confidence.

The TRPM8 Channel: A Key Player in Sensory Transduction

TRPM8 is a tetrameric ion channel predominantly expressed in a subset of sensory neurons[6]. Its activation by cold temperatures or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates an action potential. This signal is then transmitted to the central nervous system, where it is interpreted as a cold sensation[8]. The activity of TRPM8 is also modulated by intracellular signaling molecules, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel gating[7][10].

Below is a simplified representation of the TRPM8 activation pathway.

TRPM8_Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response Cold (<28°C) Cold (<28°C) TRPM8 TRPM8 Channel (Inactive) Cold (<28°C)->TRPM8 Menthol/Icilin Menthol/Icilin Menthol/Icilin->TRPM8 Probe N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide Probe->TRPM8 Hypothesized Modulation TRPM8_active TRPM8 Channel (Active) TRPM8->TRPM8_active Activation Ca_influx Ca²⁺/Na⁺ Influx TRPM8_active->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization AP Action Potential Firing Depolarization->AP Sensation Cold Sensation / Pain Modulation AP->Sensation

Caption: Hypothesized modulation of the TRPM8 signaling pathway.

Experimental Workflow for Characterization

We propose a tiered approach to systematically characterize the effects of this compound on TRPM8 activity. This workflow is designed to first identify a biological effect and then to dissect the specific mechanism of action.

References

Application Note: A Multiparametric High-Content Assay for Profiling the Cytotoxicity of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Characterizing Novel Chemical Entities

In early-stage drug discovery, researchers are often faced with novel chemical entities (NCEs) with unknown biological activities. A critical first step in the characterization of any NCE is to determine its effect on cell health.[1][2] A primary assessment of cytotoxicity and cell viability provides a fundamental understanding of a compound's therapeutic potential and toxicological liabilities.[1][3] N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide is a novel benzamide derivative containing a furan moiety, a scaffold known to be present in various biologically active compounds.[4][5] Given the absence of published data on its specific cellular effects, a robust and informative primary screening assay is required.

This application note describes a multiparametric, image-based high-content screening (HCS) assay designed to simultaneously assess cell viability, cytotoxicity, and nuclear morphology.[6][7] This approach moves beyond single-endpoint assays, which can be misleading, to provide a more nuanced "fingerprint" of a compound's cellular impact.[6] By combining indicators of membrane integrity, intracellular enzymatic activity, and nuclear health, this protocol allows for the differentiation between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, as well as providing clues into the potential mechanism of cell death.[1]

Assay Principle: A Triad of Fluorescent Probes for Comprehensive Cellular Analysis

This protocol utilizes a combination of three fluorescent dyes that report on distinct aspects of cellular health, enabling a powerful, multiplexed analysis from a single sample well.[6]

  • Hoechst 33342: A cell-permeant, blue-fluorescent DNA stain that binds to the minor groove of DNA, primarily in A-T rich regions.[8][9] It is used to stain the nuclei of all cells, both living and dead, allowing for accurate cell counting and assessment of nuclear morphology, such as condensation or fragmentation, which are hallmarks of apoptosis.[8][10]

  • Calcein AM: A non-fluorescent, cell-permeant compound that is hydrolyzed by intracellular esterases in metabolically active, living cells into the green-fluorescent dye calcein.[11][12] Because calcein is membrane-impermeant, it is well-retained within the cytoplasm of viable cells with intact membranes, making it an excellent marker for cell viability.[11][13]

  • Propidium Iodide (PI): A fluorescent intercalating agent that stains DNA with a bright red fluorescence.[14][15] PI is a membrane-impermeant dye and is therefore excluded from viable cells.[16][17] It can only enter cells with compromised membrane integrity, a characteristic feature of late apoptotic and necrotic cells, making it a definitive marker for cytotoxicity.[14][18]

By quantifying the number of cells positive for each stain, we can derive a comprehensive profile of the compound's effect on the cell population.

Logical Framework for Data Interpretation

The combination of these three markers allows for a robust classification of cellular phenotypes in response to treatment with this compound.

G cluster_input Measured Parameters TotalNuclei Total Nuclei Count (Hoechst) Cytostatic Cytostatic TotalNuclei->Cytostatic Reduced Count vs. Control ViableCells Viable Cell Count (Calcein AM+) Healthy Healthy / Proliferating ViableCells->Healthy High Count DeadCells Dead Cell Count (PI+) Apoptotic Early/Late Apoptotic DeadCells->Apoptotic Increased Count Necrotic Necrotic DeadCells->Necrotic Increased Count NuclearMorphology Nuclear Morphology (Hoechst Intensity/Size) NuclearMorphology->Apoptotic Condensed / Fragmented

Figure 1. Logical relationship between measured fluorescent signals and inferred cellular states.

Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)Storage
This compoundAppchemAJ67000Room Temperature
U2OS Human Osteosarcoma Cell LineATCCHTB-96Liquid Nitrogen
McCoy's 5A Medium, ModifiedThermo Fisher166000824°C
Fetal Bovine Serum (FBS), QualifiedThermo Fisher26140079-20°C
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher15140122-20°C
Trypsin-EDTA (0.25%)Thermo Fisher252000564°C
DPBS, no calcium, no magnesiumThermo Fisher14190144Room Temperature
DMSO, AnhydrousSigma-AldrichD2650Room Temperature
Hoechst 33342 Solution (10 mg/mL)Thermo Fisher622494°C, Protect from light
Calcein AMThermo FisherC3100MP-20°C, Protect from light
Propidium Iodide (1.0 mg/mL)Thermo FisherP35664°C, Protect from light
96-well, black, clear-bottom imaging platesCorning3603Room Temperature

Detailed Experimental Protocol

This protocol is optimized for adherent cells (e.g., U2OS) in a 96-well format, suitable for automated high-content imaging systems.

Workflow Overview

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_stain Day 4: Staining & Imaging cluster_analysis Analysis A Seed Cells (5,000 cells/well) B Incubate Overnight (37°C, 5% CO2) A->B C Prepare Compound Serial Dilutions B->C D Add Compound to Cells C->D E Incubate for 24-48h D->E F Prepare Staining Solution (Hoechst + Calcein AM + PI) E->F G Add Staining Solution to Wells F->G H Incubate for 30 min G->H I Image on HCS System H->I J Image Analysis: Segment & Quantify I->J K Data Analysis: Dose-Response Curves J->K

Figure 2. High-level experimental workflow from cell seeding to data analysis.

Step-by-Step Procedure

Part A: Cell Culture and Plating (Day 1)

  • Culture U2OS cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Harvest sub-confluent (70-80%) cells using Trypsin-EDTA and neutralize with complete culture medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cells to a final concentration of 5 x 10⁴ cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate (5,000 cells/well).

  • Incubate the plate overnight to allow cells to attach and recover.

Part B: Compound Preparation and Treatment (Day 2)

  • Prepare Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the 10 mM stock in complete culture medium to prepare 2X working concentrations. A common 8-point dilution series might range from 200 µM to 0.1 µM (2X). Include a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%).

  • Cell Treatment: Carefully remove 100 µL of medium from each well of the cell plate and add 100 µL of the 2X compound dilutions. This results in a final 1X concentration and a total volume of 200 µL.

  • Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24 or 48 hours).

Part C: Staining and Imaging (Day 4)

  • Prepare Staining Solution: Prepare a 2X staining solution in pre-warmed, serum-free medium or DPBS. The final concentrations in the well should be:

    • Hoechst 33342: 1 µg/mL

    • Calcein AM: 0.5 µM

    • Propidium Iodide: 1.5 µM

    • Note: Optimal staining concentrations may vary by cell type and should be determined empirically.

  • Stain Cells: Add 20 µL of the 10X staining solution directly to each well containing 200 µL of medium. Mix gently by tapping the plate.

  • Incubate: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Imaging: Acquire images using a high-content imaging system with appropriate filter sets for DAPI (Hoechst), FITC (Calcein AM), and TRITC/Texas Red (Propidium Iodide). Acquire at least four sites per well using a 10x or 20x objective.

Image and Data Analysis
  • Image Segmentation: Use image analysis software to identify and segment the nuclei based on the Hoechst 33342 signal. This will provide the Total Cell Count .

  • Viability Measurement: Create a cytoplasmic mask around each nucleus and measure the mean fluorescence intensity of Calcein AM within this region. Cells with an intensity above a pre-defined threshold are counted as Viable Cells .

  • Cytotoxicity Measurement: Measure the mean fluorescence intensity of Propidium Iodide within the nuclear mask. Cells with an intensity above a pre-defined threshold are counted as Dead Cells .

  • Data Normalization: Normalize the data to the vehicle control wells.

    • % Viability = (Viable Cell Count_treated / Viable Cell Count_vehicle) * 100

    • % Cytotoxicity = (Dead Cell Count_treated / Total Cell Count_treated) * 100

  • Dose-Response Curves: Plot the normalized data against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ (half-maximal inhibitory concentration for viability) and CC₅₀ (half-maximal cytotoxic concentration).

Expected Results and Data Presentation

The results of the assay can be summarized in a table to provide a clear overview of the compound's potency and cytotoxic profile.

ParameterValue (µM)Interpretation
IC₅₀ (Viability) XConcentration at which cell viability is reduced by 50%.
CC₅₀ (Cytotoxicity) YConcentration at which 50% of the cells are positive for the cytotoxicity marker (PI).
Therapeutic Index (TI) Y/XA ratio indicating the window between desired effect and overt toxicity.

A significant difference between the IC₅₀ and CC₅₀ values may suggest a cytostatic mechanism at lower concentrations, while closely matched values suggest a primarily cytotoxic effect. Analysis of nuclear morphology (e.g., decreased nuclear area, increased intensity) can further support an apoptotic mechanism of cell death.

Conclusion

This high-content, multiparametric assay provides a robust, efficient, and information-rich method for the primary characterization of novel compounds like this compound. By simultaneously quantifying cell number, viability, and cytotoxicity, this protocol offers a significant advantage over traditional single-endpoint assays. The detailed phenotypic data generated can guide subsequent mechanistic studies and help prioritize compounds for further development in the drug discovery pipeline.[6][19][20]

References

Topic: Application of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling and are prominent targets in drug discovery, particularly in oncology. The identification of novel, potent, and selective kinase inhibitors is a key objective for therapeutic development. This document provides a comprehensive guide for researchers and drug development professionals on the application of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide, a novel small molecule, as a case study in kinase inhibitor screening. It outlines detailed protocols for both biochemical and cell-based assays to characterize the compound's inhibitory profile, determine its potency (IC50), and validate its activity in a cellular context. The methodologies described herein are grounded in established principles of kinase assay technology and are designed to ensure data integrity and reproducibility.

Introduction: The Central Role of Kinases in Drug Discovery

The human kinome comprises over 500 protein kinases, which function as key regulators of a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins, thereby modulating their activity.[2] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making them one of the most important classes of "druggable" targets for therapeutic intervention.[1]

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. The journey from a promising compound to a clinical candidate, however, is a multi-step process that begins with rigorous screening and profiling.[1] This process aims to evaluate a compound's activity, potency, and, crucially, its selectivity against the target kinase to minimize off-target effects that could lead to toxicity.[1]

This guide uses N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide (herein referred to as Compound X) as an exemplar to illustrate the standard workflows for kinase inhibitor screening. While the biological activity of this specific molecule is not extensively documented in public literature, its structure, featuring a benzamide core and a furan moiety—scaffolds present in various biologically active compounds—makes it a suitable candidate for a hypothetical screening campaign.[3][4] The protocols detailed below provide a robust framework for assessing any novel compound for its potential as a kinase inhibitor.

Principle of Kinase Inhibition Assays

Kinase inhibitor screening relies on two complementary approaches: biochemical assays and cell-based assays.[5]

  • Biochemical Assays: These in vitro assays utilize purified, recombinant kinase enzymes, a specific substrate, and ATP to measure the enzymatic reaction directly.[6] The primary goal is to determine if a compound can inhibit the kinase's catalytic activity and to quantify its potency, typically as an IC50 value (the concentration required to inhibit 50% of the kinase activity).[1] Various detection methods can be employed, including:

    • Radiometric Assays: A traditional method measuring the incorporation of radioactive ³²P or ³³P from ATP into the substrate.[6]

    • Luminescence-Based Assays: These assays, such as the ADP-Glo™ system, quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[7] This method is highly sensitive, compatible with high-throughput screening (HTS), and avoids the use of radioactivity.

    • Fluorescence-Based Assays: These include methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which detect phosphorylation of a substrate using specific antibodies labeled with fluorescent dyes.[8][9]

  • Cell-Based Assays: These assays are critical for validating the findings from biochemical screens in a more physiologically relevant environment.[10] They assess a compound's ability to permeate cell membranes, engage its target kinase within the cell, and exert a functional effect on a downstream signaling pathway.[1] Common formats include:

    • Phospho-Protein Detection: Techniques like Western blotting or ELISA use phospho-specific antibodies to measure the phosphorylation status of a kinase's substrate in cells treated with the inhibitor.[5][11] A reduction in phosphorylation indicates target inhibition.

    • Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival (e.g., oncogenic kinases), inhibitors are expected to reduce cell proliferation or induce cell death, which can be measured using assays like the MTT or CellTiter-Glo® assays.[11]

    • Target Engagement Assays: Advanced methods like the NanoBRET™ assay can directly measure the binding of a compound to its target kinase inside living cells.[10]

The following workflow diagram illustrates the logical progression from initial biochemical screening to cellular validation.

Kinase_Inhibitor_Screening_Workflow cluster_0 PART 1: Biochemical Screening (In Vitro) cluster_1 PART 2: Cellular Assay Validation (In Cellulo) A Primary Screen (Single High Concentration) B Dose-Response & IC50 Determination A->B Active Hits C Kinase Selectivity Profiling (Kinome Panel) B->C Potent Hits D Target Engagement Assay (e.g., NanoBRET) C->D Potent & Selective Hits E Downstream Pathway Inhibition (e.g., Western Blot for p-Substrate) D->E F Functional Cellular Outcome (e.g., Anti-Proliferation Assay) E->F End Lead Candidate F->End Start Compound X Synthesis & QC Start->A

Caption: General workflow for kinase inhibitor screening and validation.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay for measuring the kinase activity and its inhibition by Compound X. The principle involves a two-step reaction: first, the kinase reaction produces ADP. Second, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[7]

Materials and Reagents
  • Compound X: N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide (CAS 1072944-32-1), dissolved in 100% DMSO to create a 10 mM stock solution.

  • Kinase: Purified, recombinant target kinase (e.g., a panel of kinases for selectivity profiling).

  • Substrate: Specific peptide or protein substrate for the chosen kinase.

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: Kinase Reaction Buffer (specific to the kinase, often provided with the enzyme).

  • ATP: Adenosine 5'-triphosphate.

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine) for assay validation.[12]

  • Plates: White, opaque 384-well assay plates (low-volume).

  • Equipment: Multichannel pipette, plate shaker, and a luminometer plate reader.

Step-by-Step Methodology
  • Compound Dilution Preparation:

    • Perform a serial dilution of the 10 mM Compound X stock in 100% DMSO. This is typically an 11-point, 3-fold serial dilution to create a range of concentrations for IC50 determination.

    • Rationale: Creating a dilution series in DMSO first prevents the compound from precipitating when added to the aqueous assay buffer.

  • Assay Plate Setup (5 µL Reaction Volume):

    • Add 2.5 µL of Kinase Reaction Buffer containing the kinase enzyme and substrate to all wells.

    • Transfer a small volume (e.g., 25 nL) of the serially diluted Compound X, control inhibitor, or DMSO (vehicle control) to the appropriate wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature.[12]

    • Rationale: Pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated, which is important for accurately measuring the potency of slow-binding or ATP-competitive inhibitors.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of Kinase Reaction Buffer containing ATP to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure assay sensitivity.

    • Incubate the plate for 60 minutes at 30°C. The incubation time may need optimization depending on the kinase's activity level.[11]

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[7]

  • Detect ADP and Measure Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[7]

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • The raw luminescence units (RLU) are used to calculate the percentage of kinase activity inhibited at each compound concentration.

    • Controls:

      • High Signal (0% Inhibition): Wells with kinase + substrate + ATP + DMSO.

      • Low Signal (100% Inhibition): Wells with kinase + substrate + DMSO (no ATP) or a high concentration of a known inhibitor.

    • Formula: % Inhibition = 100 * (1 - (RLU_Compound - RLU_Low) / (RLU_High - RLU_Low))

  • Determine IC50 Value:

    • Plot the Percent Inhibition against the logarithm of Compound X concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism). The IC50 is the concentration of the compound that produces 50% inhibition.

Hypothetical Data: Selectivity Profile of Compound X

The following table presents hypothetical IC50 data for Compound X against a panel of kinases, illustrating how selectivity is assessed.

Kinase TargetKinase FamilyIC50 (nM) for Compound X
Aurora Kinase A Ser/Thr Kinase25
Aurora Kinase B Ser/Thr Kinase45
ABL1Tyr Kinase8,500
EGFRTyr Kinase> 10,000
PI3KαLipid Kinase> 10,000
CDK2Ser/Thr Kinase1,200

Interpretation: The hypothetical data suggest that Compound X is a potent inhibitor of Aurora Kinases A and B, with significant selectivity over other tested kinases. This profile would warrant further investigation into its potential as an anti-mitotic agent.

Protocol 2: Cell-Based Western Blot for Target Inhibition

This protocol aims to confirm that Compound X can inhibit its target, Aurora Kinase A, in a cellular context. The readout is the phosphorylation level of a known Aurora Kinase A substrate, such as Histone H3 at Serine 10 (pH3-S10), in a relevant cancer cell line (e.g., HCT-116 colorectal cancer cells).[11]

Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway Mitotic Progression Pathway AURKA Aurora Kinase A (Target) HistoneH3 Histone H3 AURKA->HistoneH3 Phosphorylates pHistoneH3 Phospho-Histone H3 (Ser10) (Active Mitotic Marker) HistoneH3->pHistoneH3 Mitosis Mitotic Entry pHistoneH3->Mitosis CompoundX Compound X CompoundX->AURKA Inhibits

Caption: Inhibition of Aurora Kinase A by Compound X blocks Histone H3 phosphorylation.

Materials and Reagents
  • Cell Line: HCT-116 cells.

  • Compound X: 10 mM stock in DMSO.

  • Cell Culture Medium: McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies:

    • Primary: Rabbit anti-phospho-Histone H3 (Ser10), Rabbit anti-total Histone H3, Mouse anti-GAPDH (loading control).

    • Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Reagents: BCA Protein Assay Kit, SDS-PAGE gels, PVDF membrane, chemiluminescent substrate (ECL).

  • Equipment: Cell culture incubator, electrophoresis and Western blot apparatus, imaging system.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of Compound X (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2-4 hours. Include a DMSO-only well as a vehicle control.

    • Rationale: The treatment duration should be long enough to observe changes in the phosphorylation state of the target but short enough to avoid secondary effects from prolonged cell cycle arrest or cell death.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.[11]

    • Rationale: Equal protein loading is essential for accurately comparing changes in protein phosphorylation between different treatment conditions.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.[11]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]

  • Stripping and Re-probing:

    • To ensure that changes in the phospho-signal are not due to changes in total protein levels, the membrane can be stripped of the first set of antibodies.

    • Re-probe the membrane with an antibody against total Histone H3 and then again with a loading control antibody like GAPDH.

Data Analysis and Interpretation
  • The Western blot results should show a dose-dependent decrease in the band intensity for phospho-Histone H3 (Ser10) with increasing concentrations of Compound X.

  • The bands for total Histone H3 and the loading control (GAPDH) should remain relatively constant across all lanes, confirming that the observed effect is due to inhibition of phosphorylation and not protein degradation or unequal loading.

  • This result would provide strong evidence that Compound X engages and inhibits Aurora Kinase A in a cellular setting.

Conclusion and Future Directions

The protocols described in this application note provide a robust framework for the initial characterization of a novel small molecule, N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide (Compound X), as a potential kinase inhibitor. By following the biochemical and cell-based screening workflows, researchers can effectively determine the compound's potency, selectivity, and cellular activity. Positive results from these assays—demonstrating potent and selective inhibition of a target kinase both in vitro and in cells—would establish the compound as a promising lead. Subsequent steps in the drug discovery process would involve lead optimization, detailed mechanism of action studies, and preclinical testing in animal models to evaluate its efficacy and safety profile.[1]

References

Application Notes and Protocols for N-Acylation with 4-Bromo-3-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylation in Modern Chemistry

N-acylation is a cornerstone of synthetic organic chemistry, enabling the formation of robust amide bonds that are integral to a vast array of molecules, from life-saving pharmaceuticals to advanced materials.[1] The strategic introduction of an acyl group can profoundly alter a molecule's biological activity, physicochemical properties, and stability. 4-Bromo-3-methylbenzoyl chloride, a bespoke acylating agent, offers a unique combination of functionalities: a reactive acyl chloride for amide bond formation, a bromine atom that serves as a versatile handle for further chemical modifications like cross-coupling reactions, and a methyl group that can influence steric and electronic properties.[2][3]

This guide provides a comprehensive experimental protocol for the N-acylation of primary and secondary amines using 4-bromo-3-methylbenzoyl chloride. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step procedure, and provide insights into reaction optimization, purification, and safety. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for the synthesis of N-(4-bromo-3-methylbenzoyl) amides.

Reaction Principle: The Nucleophilic Acyl Substitution Mechanism

The N-acylation of an amine with an acyl chloride, such as 4-bromo-3-methylbenzoyl chloride, proceeds via a nucleophilic addition-elimination mechanism.[4][5][6] The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[4][6] The reaction is typically facilitated by a base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[7][8]

The reaction can be broadly categorized into two key stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 4-bromo-3-methylbenzoyl chloride. This results in the formation of a tetrahedral intermediate.[4][9][10]

  • Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. A base then deprotonates the positively charged nitrogen, yielding the final amide product and the hydrochloride salt of the base.[4][10]

A common and effective method for this transformation is the Schotten-Baumann reaction, which is performed in a two-phase system (an organic solvent and water) with an aqueous base like sodium hydroxide.[9][11][12] Alternatively, in a single organic phase, a tertiary amine base like triethylamine or pyridine can be employed.[8][13]

Visualizing the N-Acylation Workflow

The following diagram illustrates the general workflow for the N-acylation of an amine with 4-bromo-3-methylbenzoyl chloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_amine Dissolve Amine and Base in Anhydrous Solvent addition Slowly Add Acyl Chloride Solution to Amine Mixture at 0 °C prep_amine->addition prep_acyl Prepare Solution of 4-Bromo-3-methylbenzoyl Chloride prep_acyl->addition stir Warm to Room Temperature and Stir addition->stir monitor Monitor Reaction by TLC stir->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for N-acylation.

Materials and Reagents

Reagent/MaterialGradeSupplier RecommendationNotes
4-Bromo-3-methylbenzoyl chloride≥98%Major Chemical SupplierMoisture sensitive.[14] Store under inert gas.
Amine (primary or secondary)≥98%N/AEnsure purity and dryness.
Dichloromethane (DCM), AnhydrousAnhydrous, ≥99.8%Major Chemical SupplierUse a freshly opened bottle or dry over appropriate drying agents.
Triethylamine (Et₃N) or PyridineReagent Grade, ≥99%Major Chemical SupplierStore over KOH pellets to ensure dryness.
Hydrochloric Acid (HCl)1 M AqueousN/AFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)Saturated AqueousN/AFor work-up.
BrineSaturated AqueousN/AFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeMajor Chemical SupplierFor drying the organic layer.
Solvents for RecrystallizationHPLC GradeN/Ae.g., Ethanol, Ethyl Acetate, Hexanes.
Silica Gel for Chromatography60 Å, 230-400 meshMajor Chemical SupplierIf required for purification.

Safety Precautions

4-Bromo-3-methylbenzoyl chloride is a corrosive and moisture-sensitive compound. It will react with moisture in the air to produce HCl gas.[14][15] Always handle this reagent in a well-ventilated chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][17] In case of skin contact, wash immediately with plenty of soap and water.[15] For eye contact, rinse cautiously with water for several minutes.[15]

Detailed Experimental Protocol

This protocol describes a general procedure for the N-acylation of a primary or secondary amine with 4-bromo-3-methylbenzoyl chloride. The quantities can be scaled as needed.

1. Preparation:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2–0.5 M.

  • Add triethylamine (1.2 eq) to the stirred solution. If the amine starting material is a hydrochloride salt, use 2.2 equivalents of triethylamine.

2. Reaction:

  • Cool the solution to 0 °C in an ice bath.

  • In a separate, dry flask, dissolve 4-bromo-3-methylbenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the 4-bromo-3-methylbenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes. A precipitate of triethylamine hydrochloride may form.[13]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours.

3. Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexanes and ethyl acetate. The product amide should have a different Rf value than the starting amine.

4. Work-up:

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining HCl), and brine.[18]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[19]

Causality Behind Experimental Choices

Experimental Step/ChoiceRationale
Anhydrous Conditions4-Bromo-3-methylbenzoyl chloride is highly reactive towards water. Any moisture will hydrolyze it to the corresponding carboxylic acid, reducing the yield of the desired amide.
Inert AtmospherePrevents the acyl chloride from reacting with atmospheric moisture.
Use of a BaseNeutralizes the HCl byproduct of the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction equilibrium towards the product.[7]
Dropwise Addition at 0 °CThe reaction between an amine and an acyl chloride is often exothermic. Slow addition at a low temperature helps to control the reaction rate, prevent side reactions, and ensure safety.
Aqueous Work-upThe sequential washes remove unreacted starting materials, the base, and salts, leading to a purer crude product before final purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product YieldInactive acyl chloride (hydrolyzed). Insufficient base. Poor quality amine.Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled acyl chloride. Use the correct stoichiometry of the base. Purify the starting amine if necessary.
Multiple Spots on TLCIncomplete reaction. Formation of side products (e.g., diacylation).Allow the reaction to stir for a longer period. Ensure slow addition of the acyl chloride at 0 °C to minimize side reactions.
Difficulty in Isolating ProductProduct is an oil or does not crystallize.If the product is an oil, attempt purification by column chromatography. For recrystallization, try different solvent systems or induce crystallization by scratching the flask or adding a seed crystal.[19]

Characterization of the Product

The purified N-(4-bromo-3-methylbenzoyl) amide should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1640-1680 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion

The N-acylation of amines with 4-bromo-3-methylbenzoyl chloride is a robust and versatile reaction for the synthesis of a wide range of substituted amides. By following the detailed protocol and understanding the principles outlined in these application notes, researchers can confidently and safely perform this important transformation, paving the way for the development of novel molecules in drug discovery and materials science.

References

Application Notes and Protocols: N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Furan Scaffold in Medicinal Chemistry

The furan ring system is a privileged scaffold in medicinal chemistry, integral to the structure of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, including its electron-rich nature and aromaticity, allow it to engage in various interactions with biological targets.[1] The furan moiety can often act as a bioisostere for other aromatic systems, such as a phenyl ring, offering modulated steric and electronic profiles that can enhance pharmacokinetic and pharmacodynamic properties. Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1]

N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide is a key intermediate that combines the furan scaffold with a substituted benzamide moiety. This strategic combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery and development. The presence of a bromine atom on the benzene ring provides a handle for further functionalization through cross-coupling reactions, while the amide linkage offers structural rigidity and hydrogen bonding capabilities. This application note provides a detailed guide to the synthesis, characterization, and potential applications of this important intermediate.

Physicochemical Properties of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide

A summary of the key physicochemical properties of the title compound is presented in the table below. This information is crucial for its handling, reaction setup, and characterization.

PropertyValueSource
CAS Number 1072944-32-1[2][3][][5]
Molecular Formula C₁₃H₁₂BrNO₂[2][3]
Molecular Weight 294.14 g/mol [2]
IUPAC Name 4-bromo-N-(furan-2-ylmethyl)-3-methylbenzamide[]
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂)
Purity Typically >95%[6]

Synthesis of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide: A Detailed Protocol

The synthesis of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide is most efficiently achieved through the coupling of 4-bromo-3-methylbenzoic acid and furfurylamine. This amide bond formation is a cornerstone of organic synthesis and is typically facilitated by a coupling agent to activate the carboxylic acid.

Reaction Scheme

Synthesis_Scheme reactant1 4-bromo-3-methylbenzoic acid reagents Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) reactant1->reagents reactant2 Furfurylamine reactant2->reagents product N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide reagents->product

Caption: General reaction scheme for the synthesis of the title compound.

Causality Behind Experimental Choices

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. This is due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this kinetic barrier, a coupling reagent is employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for nucleophilic attack by the amine.

  • Coupling Reagents: A variety of coupling reagents can be used for this transformation. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and often lead to faster reaction times and higher yields. Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole), are also a robust and cost-effective option.[7]

  • Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial. Its role is to deprotonate the carboxylic acid, facilitating its activation by the coupling reagent, and to neutralize any acidic byproducts formed during the reaction. The steric bulk of DIPEA minimizes its potential for unwanted side reactions.[7]

  • Solvent: Anhydrous polar aprotic solvents like DMF (N,N-Dimethylformamide) are ideal for this reaction as they effectively dissolve the reactants and reagents while not interfering with the reaction mechanism.

Detailed Experimental Protocol (Adapted from similar syntheses[7][8][9])

Materials:

  • 4-bromo-3-methylbenzoic acid (1.0 eq)

  • Furfurylamine (1.0-1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.1 eq) to the stirred solution and allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Slowly add furfurylamine (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide as a solid.

Characterization of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide

Thorough characterization of the synthesized intermediate is essential to confirm its identity and purity. The following are the expected spectroscopic features based on the analysis of structurally similar compounds.[8][9]

Spectroscopic TechniqueExpected Features
¹H NMR Aromatic Protons: Signals in the range of 7.0-8.0 ppm corresponding to the protons on the benzene and furan rings. The substitution pattern will dictate the splitting patterns (singlets, doublets, etc.).Methylene Protons (-CH₂-): A doublet around 4.5-5.0 ppm, coupled to the adjacent NH proton.Amide Proton (-NH-): A broad singlet or triplet (depending on coupling) in the range of 6.0-8.5 ppm.Methyl Protons (-CH₃): A singlet around 2.4 ppm.
¹³C NMR Carbonyl Carbon (-C=O): A signal in the range of 165-170 ppm.Aromatic Carbons: Multiple signals in the range of 110-155 ppm for the carbons of the benzene and furan rings.Methylene Carbon (-CH₂-): A signal around 40-45 ppm.Methyl Carbon (-CH₃): A signal around 20 ppm.
IR Spectroscopy N-H Stretch: A characteristic absorption band around 3300 cm⁻¹.C=O Stretch (Amide I): A strong absorption band around 1640 cm⁻¹.N-H Bend (Amide II): An absorption band around 1540 cm⁻¹.
Mass Spectrometry Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (294.14 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom.

Applications in Organic Synthesis: A Gateway to Novel Bioactive Molecules

N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide is a versatile intermediate with multiple reactive sites that can be selectively manipulated to build more complex molecular architectures.

Downstream Functionalization Workflow

Application_Workflow start N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide suzuki Suzuki Coupling start->suzuki [Pd catalyst, base, Ar-B(OH)₂] buchwald Buchwald-Hartwig Amination start->buchwald [Pd catalyst, base, R₂NH] heck Heck Coupling start->heck [Pd catalyst, base, Alkene] other Other Transformations (e.g., Lithiation-substitution) start->other prod_suzuki Biaryl Compounds suzuki->prod_suzuki prod_buchwald N-Aryl Derivatives buchwald->prod_buchwald prod_heck Stilbene Analogs heck->prod_heck prod_other Further Functionalized Benzamides other->prod_other

Caption: Potential downstream synthetic transformations of the title compound.

The bromine atom on the benzene ring is the primary site for further elaboration, most commonly through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester. This is a powerful method for constructing biaryl systems, which are common motifs in pharmaceuticals.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a key transformation for the synthesis of a wide range of N-aryl compounds, which are prevalent in drug candidates.

  • Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene, leading to the formation of substituted stilbene-like structures.

The furan ring itself can also be a site for further reactions, although it is generally less reactive towards electrophilic substitution than pyrrole or thiophene. However, under specific conditions, it can undergo reactions such as lithiation followed by quenching with an electrophile.

Conclusion

N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide is a strategically designed intermediate that provides a versatile platform for the synthesis of novel compounds with potential biological activity. Its synthesis via standard amide coupling methodologies is straightforward and efficient. The presence of a furan moiety and a functionalizable brominated benzene ring makes it a valuable tool for medicinal chemists and researchers in drug discovery. The protocols and information provided in this application note are intended to facilitate the synthesis and utilization of this important building block in the development of the next generation of therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the yield and purity of your target compound. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the common challenges encountered in amide bond formation.

I. Troubleshooting Guide: Addressing Low Yield and Impurities

This section addresses specific issues you may encounter during the synthesis of this compound, providing causative explanations and actionable solutions.

Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Several factors can contribute to low yields in this specific amide coupling. The primary culprits often involve inadequate activation of the carboxylic acid, side reactions involving the starting materials, or suboptimal reaction conditions.[1][2]

Potential Causes & Solutions:

  • Incomplete Activation of 4-bromo-3-methylbenzoic acid: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[3] If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete.[1]

    • Solution: Ensure you are using at least a stoichiometric equivalent of a reliable coupling reagent. For this particular synthesis, carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) or the more water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common choices.[4][5] Consider using phosphonium salts like PyBOP or uronium/guanidinium salts such as HATU, which are known for their high efficiency.[6][7]

  • Protonation of Furfurylamine: Amines are basic and can be protonated by the carboxylic acid, rendering them non-nucleophilic.[1] This acid-base reaction competes with the desired amide bond formation.[8]

    • Solution: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial to neutralize any acid present and keep the furfurylamine in its free, nucleophilic form.[1][9] Typically, 2-3 equivalents of the base are recommended.[7]

  • Hydrolysis of Activated Intermediates: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting carboxylic acid and preventing amide formation.[1]

    • Solution: It is critical to use anhydrous solvents (e.g., DMF, DCM, THF) and ensure all glassware is thoroughly dried.[1][7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Side Reactions of Furfurylamine: The furan ring is susceptible to degradation under strongly acidic conditions. If the reaction conditions become too acidic, this can lead to the decomposition of your amine starting material.

    • Solution: Maintain a neutral to slightly basic pH throughout the reaction by using an appropriate amount of a non-nucleophilic base. Avoid strong acids during the reaction setup.

Question 2: I'm observing a significant amount of a white, insoluble precipitate in my reaction mixture when using DCC. What is it and how do I remove it?

This precipitate is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[10] While DCC is an effective and inexpensive coupling reagent, the removal of DCU can be challenging due to its limited solubility in many common organic solvents.[4][11]

Solutions for DCU Removal:

  • Filtration: The most straightforward method is to filter the reaction mixture to remove the precipitated DCU. This is often done at the end of the reaction. To maximize precipitation, some protocols suggest cooling the reaction mixture in an ice bath before filtration.

  • Solvent Selection: The solubility of DCU can be manipulated by solvent choice. For instance, DCU is poorly soluble in acetonitrile, so adding it to the crude reaction mixture can facilitate its precipitation and subsequent removal by filtration.[12]

  • Alternative Reagents: To avoid the issue of DCU removal altogether, consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct of EDC is water-soluble and can be easily removed during an aqueous workup.[4][10]

Question 3: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the potential side products?

The formation of multiple products can stem from side reactions involving the coupling agent or the starting materials themselves.

Common Side Products and Prevention:

  • N-acylurea Formation: The highly reactive O-acylisourea intermediate formed with carbodiimides can rearrange to a stable, unreactive N-acylurea, which terminates the desired reaction pathway.[10]

    • Prevention: The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction.[10][13] These additives react with the O-acylisourea to form an active ester intermediate that is less prone to rearrangement but still highly reactive towards the amine.

  • Symmetrical Anhydride Formation: The O-acylisourea intermediate can also react with another molecule of the carboxylic acid to form a symmetrical anhydride. While this anhydride can still react with the amine to form the desired amide, it consumes an extra equivalent of the carboxylic acid, which can be problematic if it is the limiting reagent.[10]

    • Prevention: Using an activating additive like HOBt or HOAt can also minimize this side reaction.[10]

  • Products from Furfurylamine Decomposition: As mentioned earlier, the furan moiety can be sensitive to acidic conditions. Any degradation of the furfurylamine will lead to impurities.

    • Prevention: Careful control of the reaction pH is essential.

Question 4: How can I effectively monitor the progress of my reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times.

Recommended Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to monitor the disappearance of the starting materials (4-bromo-3-methylbenzoic acid and furfurylamine) and the appearance of the product.[14] A co-spot of the starting materials and the reaction mixture on the same TLC plate is highly recommended for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the formation of the desired product (by its mass) and to identify any major side products.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction? Generally, amide coupling reactions are run at room temperature.[1] However, if the reaction is slow, gentle heating (e.g., to 40-50 °C) can be beneficial. For reactions involving sensitive substrates or to minimize side reactions like racemization (if applicable), cooling the reaction to 0 °C, especially during the addition of the coupling reagent, is often recommended.[11]

Q2: Which solvent is best for this synthesis? Aprotic polar solvents are typically the best choice for amide coupling reactions.[1] Dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are all suitable options.[7] DMF is often favored for its ability to dissolve a wide range of reactants and intermediates. However, ensure it is anhydrous, as DMF can be hygroscopic.

Q3: How do I choose the right coupling reagent? The choice of coupling reagent can significantly impact the yield and purity of your product.[6]

  • Carbodiimides (DCC, EDC): Cost-effective and widely used. EDC is often preferred due to the water-solubility of its urea byproduct.[4][10]

  • Uronium/Guanidinium Salts (HATU, HBTU): Generally more efficient and faster than carbodiimides, often leading to higher yields and cleaner reactions.[6][7] They are, however, more expensive.

  • Phosphonium Salts (PyBOP): Similar in reactivity and efficiency to uronium salts.

For optimizing the synthesis of this compound, starting with EDC in the presence of HOBt is a good, cost-effective choice. If yields are still suboptimal, moving to a more powerful reagent like HATU may be warranted.

Q4: What is the standard workup procedure for this type of reaction? A typical aqueous workup is employed to remove the coupling agent byproducts, excess base, and any water-soluble impurities.[14]

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers sequentially with a mild acid (e.g., 1 M HCl or citric acid solution) to remove any unreacted amine and base, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid, and finally with brine to remove residual water.[14]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[14]

Q5: What purification methods are recommended for the final product? The crude product can be purified by one of the following methods:

  • Column Chromatography: This is the most common method for purifying amides, using silica gel and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an effective purification method.

III. Optimized Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a reliable and cost-effective method for the synthesis of this compound.

Materials:

  • 4-bromo-3-methylbenzoic acid (1.0 equivalent)

  • Furfurylamine (1.0-1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2-1.5 eq) and DIPEA (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2-1.5 eq) to the cooled solution and stir for 15-30 minutes at 0 °C.

  • Add furfurylamine (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended when higher yields and faster reaction times are desired.[1]

Materials:

  • 4-bromo-3-methylbenzoic acid (1.0 equivalent)

  • Furfurylamine (1.0-1.2 equivalents)

  • HATU (1.0-1.5 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.0-1.5 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the furfurylamine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction is often complete within a few hours.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

IV. Data Presentation & Visualization

Table 1: Comparison of Coupling Reagents and Conditions
EntryCoupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1DCC-DIPEADCMRT24~50-60[5]
2EDCHOBtDIPEADMFRT18~70-85[6]
3HATU-DIPEADMFRT4>90[1]
4T3PPyridine-EtOAcRT6~80-90[15]

Yields are representative and can vary based on specific reaction scale and purity of reagents.

Diagrams

Amide_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_output Output Carboxylic_Acid 4-bromo-3-methylbenzoic acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine Furfurylamine Coupling Amide Bond Formation Amine->Coupling Coupling_Reagent e.g., EDC, HATU Coupling_Reagent->Activation Base e.g., DIPEA Base->Activation Solvent Anhydrous Solvent (DCM or DMF) Solvent->Activation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification (Chromatography) Workup->Purification Byproducts Byproducts (e.g., Urea, Salts) Workup->Byproducts Product N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide Purification->Product

Caption: Experimental workflow for amide synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Check_Base Is a Non-Nucleophilic Base Present? Check_Activation->Check_Base Yes Sol_Activation Increase Equivalents or Use Stronger Coupling Reagent (e.g., HATU) Check_Activation->Sol_Activation No Check_Water Are Anhydrous Conditions Maintained? Check_Base->Check_Water Yes Sol_Base Add 2-3 Equivalents of DIPEA or NMM Check_Base->Sol_Base No Check_Side_Reactions Are Side Reactions (e.g., N-acylurea) Occurring? Check_Water->Check_Side_Reactions Yes Sol_Water Use Anhydrous Solvents and Inert Atmosphere Check_Water->Sol_Water No Sol_Side_Reactions Add HOBt or HOAt to the Reaction Check_Side_Reactions->Sol_Side_Reactions Yes End Improved Yield and Purity Check_Side_Reactions->End No Sol_Activation->End Sol_Base->End Sol_Water->End Sol_Side_Reactions->End

Caption: Troubleshooting decision tree for low yield.

V. References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Retrieved from --INVALID-LINK--

  • Piras, M., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. Retrieved from --INVALID-LINK--

  • Goode, D. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from --INVALID-LINK--

  • Gandeepan, P., & Ackermann, L. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Green Chemistry For Sustainability. Retrieved from --INVALID-LINK--

  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using DCC. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from --INVALID-LINK--

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from --INVALID-LINK--

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry - ACS Publications. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. Retrieved from --INVALID-LINK--

  • Battilocchio, C., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH. Retrieved from --INVALID-LINK--

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from --INVALID-LINK--

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Retrieved from --INVALID-LINK--

  • BDMAEE. (2025). optimizing reaction selectivity with dmap in amide bond formation. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--

  • amphoteros. (2014). Uphill battles in amide couplings. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). The Fundamental Chemistry of N-Aryl Benzamides: A Technical Guide for Researchers. Retrieved from --INVALID-LINK--

  • Reddit. (2022). amide coupling help : r/Chempros. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from --INVALID-LINK--

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 4-Bromo-3-methylbenzoic acid. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from --INVALID-LINK--

  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from --INVALID-LINK--

  • PMC - PubMed Central. (n.d.). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Synthesis using Dicyclohexylcarbodiimide (DCC) with in situ Dicyclohexylurea (DCU) Precipitation. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). This compound, 95% Purity, C13H12BrNO2, 10 grams. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-BROMO-3-FLUORO-N,N-DIMETHYLBENZAMIDE synthesis. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). 4-Bromo-3-methylbenzoic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Selected traditional methods for amide synthesis. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 1072944-32-1|4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 1072944-32-1 this compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. Retrieved from --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. Retrieved from --INVALID-LINK--

  • Chemical Communications (RSC Publishing). (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Retrieved from --INVALID-LINK--

References

Common side products in the synthesis of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this specific amide coupling reaction. Leveraging extensive field experience, this document addresses common challenges and offers scientifically grounded solutions to optimize your synthesis, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

The synthesis, typically a Schotten-Baumann reaction between 4-bromo-3-methylbenzoyl chloride and furfurylamine, is generally robust. However, several side products can arise from the reactivity of the starting materials and the inherent nature of the furan ring.

Common Side Products:

  • 4-bromo-3-methylbenzoic acid: This is the most common impurity, resulting from the hydrolysis of the highly reactive 4-bromo-3-methylbenzoyl chloride.[1] Even trace amounts of water in the solvent or on the glassware can lead to its formation.

  • N,N-bis(4-bromo-3-methylbenzoyl)furfurylamine (Diacylation Product): As furfurylamine is a primary amine, it can undergo a second acylation, particularly if there is an excess of the benzoyl chloride or if the reaction conditions are not carefully controlled.

  • Furan Ring-Opened Products/Polymers: The furan moiety is notoriously unstable under acidic conditions.[2] The reaction generates hydrochloric acid (HCl) as a byproduct, which, if not immediately neutralized by the base, can catalyze the protonation of the furan ring, leading to ring-opening and subsequent polymerization.[2][3][4] This often manifests as an intractable tar or discolored material in the reaction mixture.

  • Difurfuryl Diamine Derivatives: Under acidic conditions, the furan ring of one furfurylamine molecule can undergo electrophilic attack by a protonated species, which can then react with a second furfurylamine molecule, leading to dimeric impurities.[5]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this synthesis can often be traced back to a few key factors. A systematic approach to troubleshooting is recommended.

  • Hydrolysis of the Acyl Chloride: The primary culprit for low yield is often the premature hydrolysis of 4-bromo-3-methylbenzoyl chloride.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Inadequate Neutralization of HCl: The Schotten-Baumann reaction relies on a base to neutralize the HCl formed.[6][7] If the base is not added efficiently or is insufficient, the unreacted furfurylamine will be protonated to its non-nucleophilic ammonium salt, effectively halting the reaction.

  • Suboptimal Reaction Temperature: While the reaction is typically exothermic, running it at too high a temperature can promote side reactions, including diacylation and furan ring degradation. Conversely, a temperature that is too low may lead to an incomplete reaction.

  • Purity of Starting Materials: Ensure the 4-bromo-3-methylbenzoyl chloride is of high purity and has not hydrolyzed during storage. The furfurylamine should also be pure and free from polymeric impurities.

Q3: I'm observing a significant amount of dark, tar-like material in my crude product. What is it and how can I prevent its formation?

The formation of tar-like substances is a strong indicator of furan ring degradation and polymerization.[2] This occurs when the furan ring is exposed to acidic conditions.

Prevention Strategies:

  • Efficient Mixing and Base Addition: In a biphasic Schotten-Baumann setup (e.g., dichloromethane and aqueous base), vigorous stirring is crucial to ensure the HCl byproduct is immediately partitioned into the aqueous phase and neutralized.[8]

  • Slow Addition of Acyl Chloride: Adding the 4-bromo-3-methylbenzoyl chloride solution dropwise to the mixture of furfurylamine and base helps to control the local concentration of HCl produced, minimizing its contact time with the furan ring.

  • Use of an Organic Base: Employing a non-nucleophilic organic base like triethylamine or pyridine in an aprotic organic solvent can sometimes offer better control over the reaction's homogeneity and pH.[9]

Troubleshooting Guide

This section provides a problem-solution framework for specific issues you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Hydrolyzed 4-bromo-3-methylbenzoyl chloride.2. Insufficiently basic conditions leading to protonation of furfurylamine.3. Low purity of starting materials.1. Use freshly opened or purified 4-bromo-3-methylbenzoyl chloride. Confirm its integrity via IR spectroscopy (absence of a broad O-H stretch).2. Ensure an adequate excess of base is used. Monitor the pH of the aqueous layer if applicable, maintaining it above 8.3. Verify the purity of both starting materials by NMR or GC-MS.
Product Contaminated with 4-bromo-3-methylbenzoic acid 1. Presence of water in the reaction.2. Hydrolysis during aqueous workup.1. Use anhydrous solvents and oven-dried glassware. Conduct the reaction under an inert atmosphere.2. During workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to extract the acidic impurity.
Presence of a Higher Molecular Weight Impurity (Diacylation) 1. Incorrect stoichiometry (excess acyl chloride).2. High reaction temperature.1. Use a slight excess (1.05-1.1 equivalents) of furfurylamine relative to the acyl chloride.2. Maintain a low reaction temperature (0-5 °C) during the addition of the acyl chloride.
Formation of Dark Tarry Byproducts 1. Acid-catalyzed degradation of the furan ring.1. Ensure rapid and efficient neutralization of the generated HCl by using vigorous stirring and slow, controlled addition of the acyl chloride.2. Consider using a milder, non-aqueous system with an organic base.
Difficulty in Product Crystallization/Purification 1. Presence of oily polymeric side products.2. Residual starting materials.1. After basic and acidic washes, consider a charcoal treatment of the organic solution to remove colored impurities. Column chromatography on silica gel is often effective for removing polar and polymeric impurities.2. Optimize the workup procedure to ensure complete removal of unreacted starting materials.

Experimental Protocols

Optimized Schotten-Baumann Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stir bar, add furfurylamine (1.05 eq.) and dichloromethane (anhydrous).

  • In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq.) in water.

  • Combine the aqueous base with the solution of furfurylamine and cool the biphasic mixture to 0 °C in an ice bath.

  • Dissolve 4-bromo-3-methylbenzoyl chloride (1.0 eq.) in anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30-45 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Visualizing Reaction Pathways

Main Reaction and Side Product Formation

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Reactants 4-bromo-3-methylbenzoyl chloride + Furfurylamine Product N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide Reactants->Product NaOH / H2O DCM, 0°C to RT PolymerProduct Furan Ring-Opened Polymers/Tars Reactants->PolymerProduct Excess H+ DiacylationProduct Diacylation Product Product->DiacylationProduct + Acyl Chloride AcylChloride 4-bromo-3-methylbenzoyl chloride HydrolysisProduct 4-bromo-3-methylbenzoic acid AcylChloride->HydrolysisProduct + H2O

Caption: Main reaction pathway and formation of key side products.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (NMR, GC-MS) Start->CheckPurity CheckPurity->Start Impure Anhydrous Ensure Anhydrous Conditions (Oven-dried glassware, inert atm.) CheckPurity->Anhydrous Purity OK Anhydrous->Start Moisture Present BaseControl Optimize Base Addition (Sufficient excess, vigorous stirring) Anhydrous->BaseControl Conditions Dry BaseControl->Start Insufficient Base TempControl Control Temperature (0-5°C during addition) BaseControl->TempControl Base OK TempControl->Start Temp Too High Purification Re-evaluate Purification (Wash with NaHCO3, Chromatography) TempControl->Purification Temp OK Success Improved Yield Purification->Success

Caption: Systematic troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Troubleshooting Low Purity of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and purification of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter purity challenges during the synthesis of this and structurally related amide compounds. We will explore the common pitfalls in the amide coupling reaction between 4-bromo-3-methylbenzoic acid and furfurylamine, providing a systematic, evidence-based approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues leading to low purity in a logical, question-and-answer format. We begin with impurity identification and progress through starting material validation, reaction optimization, and final purification strategies.

Part 1: Initial Assessment & Impurity Identification

Q1: My final product shows low purity after synthesis. How can I identify the contaminants?

A: The first step in troubleshooting is to identify the nature of the impurities. A multi-pronged analytical approach is most effective:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your crude product. Co-spot your crude material with the starting materials (4-bromo-3-methylbenzoic acid and furfurylamine) to check for incomplete conversion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. LC-MS provides the retention time and the mass-to-charge ratio (m/z) of each component. You should look for masses corresponding to:

    • Starting Materials: 4-bromo-3-methylbenzoic acid (m/z ≈ 215/217) and furfurylamine (m/z ≈ 98).

    • N-acylurea Byproduct: If using a carbodiimide reagent like EDC, a common side product is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[1][2] Its mass will be the sum of the carboxylic acid and the dehydrated carbodiimide.

    • Other Potential Byproducts: Depending on the coupling reagent, other adducts or dimers could form.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product can reveal the presence of unreacted starting materials or characteristic signals from byproducts. For instance, the aldehyde proton of unreacted furfural (an impurity in furfurylamine) or the broad carboxylic acid proton of the starting acid might be visible.

Part 2: Probing the Root Cause - A Systematic Workflow

Low purity is rarely due to a single factor. The following workflow provides a structured approach to pinpointing the source of the problem.

Troubleshooting_Workflow cluster_start Phase 1: Pre-Reaction Validation cluster_reaction Phase 2: Reaction Optimization cluster_purification Phase 3: Post-Reaction Refinement cluster_analysis Phase 4: Final Analysis Start_Materials Assess Starting Material Purity (NMR, LC-MS) Reagents Verify Reagent & Solvent Quality (Anhydrous conditions, fresh coupling agents) Start_Materials->Reagents Purity Confirmed Conditions Evaluate Reaction Conditions (Coupling agent, base, solvent, temp.) Reagents->Conditions Quality Verified Side_Reactions Identify Side Reactions (e.g., N-acylurea formation) Conditions->Side_Reactions Monitor Progress (TLC/LC-MS) Side_Reactions->Conditions Minimize Byproducts Workup Optimize Aqueous Workup (Remove water-soluble byproducts) Side_Reactions->Workup Reaction Complete Purification Refine Purification Method (Column Chromatography, Recrystallization) Workup->Purification Crude Product Isolated Final_Product High Purity Product Purification->Final_Product Impurities Removed Amide_Coupling_Mechanism Carboxylic_Acid R-COOH (4-bromo-3-methylbenzoic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC Carbodiimide (EDC) EDC->O_Acylisourea + Amine R'-NH2 (Furfurylamine) Amide_Product Desired Amide Product O_Acylisourea->Amide_Product + Amine (Desired Path) N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Undesired Rearrangement Active_Ester Active Ester Intermediate (More Stable) O_Acylisourea->Active_Ester + Additive Urea Urea Byproduct Additive Additive (HOBt, OxymaPure) Active_Ester->Amide_Product + Amine (Suppresses Rearrangement)

References

How to remove impurities from N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

Welcome to the technical support center for the purification of this compound (CAS: 1072944-32-1, Molecular Formula: C₁₃H₁₂BrNO₂, Molecular Weight: 294.14 g/mol )[1][2]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this compound, ensuring high purity for downstream applications.

The synthesis of N-substituted benzamides, typically through the coupling of a carboxylic acid derivative and an amine, can result in a crude product containing unreacted starting materials, coupling reagents, and side products.[3][] This guide provides a systematic approach to identifying and removing these impurities.

Part 1: Frequently Asked Questions - Impurity Diagnosis

This section addresses common initial observations and helps diagnose the nature of the impurities present in your crude product.

Q1: My crude product is a colored oil/solid. What are the likely colored impurities?

A1: Colored impurities often arise from the degradation of starting materials or reagents, or the formation of polymeric side products. The furan ring, in particular, can be sensitive to strongly acidic conditions, potentially leading to colored by-products. If your synthesis involved heating for an extended period, thermal degradation may also be a cause.

Q2: My TLC analysis shows multiple spots. How do I identify which spot is my product?

A2: To identify your product on a Thin Layer Chromatography (TLC) plate, you should run a "co-spot" TLC.[3] Spot your crude reaction mixture in one lane, the starting materials (4-bromo-3-methylbenzoic acid and furan-2-ylmethanamine) in separate lanes, and a "co-spot" lane where you apply both the crude mixture and the starting materials on top of each other.

  • Product Spot: The product, an amide, is generally less polar than its corresponding carboxylic acid starting material but more polar than simple amines, depending on the eluent. It should be a new spot not present in the starting material lanes.

  • Starting Materials: You will be able to identify unreacted starting materials by comparing their retention factor (Rf) to the spots in the crude mixture lane.

A good starting solvent system for TLC analysis of benzamides is a mixture of hexanes and ethyl acetate.[5]

Q3: My NMR spectrum shows signals that don't correspond to the desired product. What are the common culprits?

A3: Besides unreacted starting materials, common impurities from amide coupling reactions include:

  • Residual Solvents: Signals from solvents used in the reaction or workup (e.g., DCM, THF, DMF).

  • Coupling Reagents: If using peptide coupling reagents like DCC or EDCI, urea by-products are common. These are often removed by aqueous washes during the workup.[3]

  • Acid Chloride Synthesis Impurities: If you prepared the 4-bromo-3-methylbenzoyl chloride in situ using thionyl chloride or oxalyl chloride, residual reagents or by-products might be present.[6][7]

Part 2: Purification Strategy Workflow

The choice of purification method depends on the nature of the impurities and the physical state of your crude product. This decision tree provides a logical workflow for selecting the optimal strategy.

PurificationWorkflow start Crude Product N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization  Yes column Flash Column Chromatography is_solid->column  No (Oil/Amorphous) is_major_impurity_polar Is the major impurity significantly more or less polar than the product on TLC? is_major_impurity_polar->column  No (similar polarity) liquid_extraction Liquid-Liquid Extraction is_major_impurity_polar->liquid_extraction  Yes (e.g., acid/base) recrystallization->is_major_impurity_polar purity_check Purity Verification (TLC, MP, NMR) column->purity_check liquid_extraction->purity_check

Caption: Decision tree for selecting a purification method.

Part 3: Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is the preferred method for purifying solid compounds when impurities have different solubility profiles.[8] It is often faster and more scalable than chromatography.

Rationale: The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures. Impurities will either remain insoluble in the hot solvent or stay dissolved as the solution cools, allowing the pure product to crystallize.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (see Table 1) to find a suitable system. The ideal solvent dissolves the compound when hot but not when cold.[9] A solvent pair (e.g., ethanol/water) can also be effective.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[9]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Suggested Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Rationale
Ethanol Polar Protic78Amides often have good solubility in hot alcohols.[8]
Isopropanol Polar Protic82Similar to ethanol, may offer different solubility characteristics.
Ethyl Acetate Polar Aprotic77A common, moderately polar solvent for many organic compounds.
Toluene Nonpolar111Effective for less polar compounds; the high boiling point can be advantageous.
Ethanol/Water VariableVariableA powerful solvent pair where the compound is dissolved in hot ethanol, and water is added dropwise until cloudiness appears, then redissolved with a little more ethanol.
Hexanes/EtOAc VariableVariableA common non-polar/polar pair. Dissolve in hot ethyl acetate and add hexanes until turbid.
Protocol 2: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities and is particularly useful if the crude product is an oil or if recrystallization is ineffective.[11]

Rationale: Flash chromatography utilizes a stationary phase (typically silica gel) and a mobile phase (eluent). The crude mixture is loaded onto the column, and the eluent is passed through under pressure. Compounds separate based on their differential partitioning between the two phases; less polar compounds typically elute faster.[12]

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal solvent system (eluent) using TLC. The ideal eluent should provide a good separation between your product and impurities, with the product having an Rf value of approximately 0.3.[13] A common eluent for amides is a mixture of hexanes and ethyl acetate.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[11] Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[14]

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.[14]

  • Fraction Collection: Collect the eluent in separate fractions (e.g., in test tubes).

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Part 4: Troubleshooting Guide

Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated.[10][15]

  • Solution 1: Reheat the mixture to redissolve the oil, add more solvent to decrease the concentration, and allow it to cool again.

  • Solution 2: Try a lower-boiling point solvent.

  • Solution 3: Add a "seed crystal" (a tiny crystal of pure product) to the cooled solution to induce crystallization.[15]

Q: My spots are streaking on the TLC plate. How can I fix this?

A: Streaking often occurs if the compound is too polar for the solvent system or if it's acidic or basic and interacting strongly with the silica gel.[15] For benzamides, which can be slightly basic, adding a small amount (0.5-1%) of triethylamine to your eluent can often resolve this issue by neutralizing active sites on the silica.[12][15]

Q: I performed a column but my fractions are still impure.

A: Poor separation can result from several factors:

  • Inappropriate Solvent System: The eluent polarity may be too high, causing everything to elute quickly. Re-optimize the eluent using TLC.

  • Column Overloading: Too much sample was loaded for the amount of silica gel used. A general rule is a 1:20 to 1:100 mass ratio of crude product to silica gel.

  • Poor Packing: Channels or cracks in the silica gel bed can lead to poor separation.[15] Ensure the column is packed uniformly.

Part 5: Purity Assessment

After purification, it is crucial to verify the purity of your this compound.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C).[16][17] Impurities tend to depress and broaden the melting point range.[18][19][20] Compare your experimental value to any available literature value.

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing purity. Quantitative NMR (qNMR) can be used to determine purity with high accuracy by integrating the signals of the compound against a known internal standard.[21][22][23] The absence of signals from starting materials or other impurities in the spectrum is a strong indicator of high purity.

References

Technical Support Center: A Guide to the Scalable Synthesis of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide. This resource is meticulously designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the challenges of scaling up this specific amide synthesis.

I. Introduction to the Synthesis and Its Challenges

The synthesis of this compound involves the formation of an amide bond between 4-bromo-3-methylbenzoic acid and furfurylamine. While straightforward on a laboratory scale, scaling up this process introduces complexities related to reaction kinetics, heat transfer, mass transport, and product purification. This guide provides a robust framework for addressing these challenges, ensuring a reproducible and efficient synthesis at a larger scale.

The most common and industrially viable method for this type of amide synthesis is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.[1][2] This approach is generally cost-effective and efficient.[1]

II. Proposed Scalable Synthesis Workflow

The following diagram outlines the proposed two-step synthesis process for this compound, designed for scalability.

Synthesis_Workflow Proposed Scalable Synthesis Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Purification start 4-bromo-3-methylbenzoic acid reagent1 Thionyl Chloride (SOCl2) in an inert solvent (e.g., Toluene) with catalytic DMF start->reagent1 Reaction product1 4-bromo-3-methylbenzoyl chloride reagent1->product1 Formation reagent2 Furfurylamine and a base (e.g., Triethylamine) in an inert solvent (e.g., Toluene) product1->reagent2 Reaction product2 Crude N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide reagent2->product2 Formation purification Aqueous Workup & Crystallization product2->purification Process final_product Pure N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide purification->final_product Isolation

Caption: Overall workflow for the scalable synthesis of this compound.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield in Acyl Chloride Formation 1. Incomplete reaction due to insufficient reagent or reaction time. 2. Degradation of thionyl chloride due to moisture. 3. Side reactions due to localized overheating.1. Optimize Stoichiometry and Time: Ensure at least a slight excess of thionyl chloride is used. Monitor the reaction progress by quenching a small aliquot and analyzing for the presence of starting carboxylic acid (e.g., by TLC or HPLC). Extend the reaction time if necessary. 2. Ensure Anhydrous Conditions: Use freshly distilled or high-purity thionyl chloride. Ensure all glassware and solvents are thoroughly dried.[3] 3. Controlled Addition and Temperature: Add thionyl chloride dropwise to the solution of the carboxylic acid, especially on a large scale, to control the initial exotherm. Maintain a consistent reaction temperature.[2]
Low Yield in Amide Formation 1. Inefficient mixing leading to localized concentration gradients.[4] 2. Poor temperature control, leading to side reactions. 3. Deactivation of the acyl chloride by moisture before reacting with the amine.1. Improve Agitation: Ensure the reactor's stirring mechanism is adequate for the vessel size and reaction viscosity. Baffles can improve mixing efficiency.[5] 2. Effective Heat Management: Use a reactor with a suitable heat exchange system to maintain the optimal reaction temperature.[6][7] For exothermic additions, consider a slower addition rate or pre-cooling the amine solution.[2] 3. Maintain Anhydrous Conditions: Add the amine solution to the freshly prepared acyl chloride solution under an inert atmosphere (e.g., nitrogen).
Product Contamination with Unreacted Starting Materials 1. Incomplete reaction in either step. 2. Inefficient workup and purification.1. Reaction Monitoring: Monitor the reaction to completion using appropriate analytical techniques (TLC, HPLC, or GC). 2. Optimize Workup: During the aqueous workup, ensure the pH is adjusted correctly to remove the base and any unreacted carboxylic acid. Multiple extractions will improve separation.
Formation of Dark-Colored Impurities 1. Decomposition of furfurylamine or the furan ring under harsh conditions (e.g., high temperature, strong acid). 2. Presence of impurities in starting materials.1. Mild Reaction Conditions: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. Avoid prolonged exposure to high temperatures. 2. Starting Material Purity: Use high-purity starting materials. Furfurylamine can darken over time and may need to be distilled before use.
Difficulty in Product Crystallization ("Oiling Out") 1. Presence of impurities that inhibit crystal lattice formation.[8] 2. Solution is too concentrated or cooled too rapidly.[8] 3. Inappropriate crystallization solvent.1. Additional Purification: If significant impurities are present, consider a pre-purification step such as a charcoal treatment or a quick filtration through a silica plug. 2. Controlled Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Gradual cooling promotes the formation of larger, purer crystals.[8] 3. Solvent Screening: Experiment with different solvent systems. A good starting point for amides is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane).[9]

IV. Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when handling the reagents for this synthesis on a large scale?

A1:

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[11] On a large scale, a scrubber system is recommended to neutralize the off-gases.[3]

  • Furfurylamine: This amine is flammable, corrosive, and toxic.[12][13] It can cause severe skin burns and eye damage. Handle it in a well-ventilated area, away from ignition sources, and wear appropriate PPE.[14]

  • 4-Bromo-3-methylbenzoic Acid: This is an irritant to the eyes, respiratory system, and skin.[15][16] Avoid generating dust and handle it in a well-ventilated area with appropriate PPE.[15]

Q2: Which coupling reagent is most suitable for the scale-up of this synthesis?

A2: For large-scale synthesis, converting the carboxylic acid to an acyl chloride using an inexpensive reagent like thionyl chloride is often the most cost-effective and efficient method.[1] While peptide coupling reagents like HATU or HBTU are excellent for small-scale synthesis, their high cost and poor atom economy make them less practical for industrial applications.[1] Propylphosphonic anhydride (T3P®) is another viable option for large-scale synthesis due to its efficiency and the formation of water-soluble byproducts, which simplifies purification.[17]

Q3: How can I effectively monitor the progress of the reactions during scale-up?

A3: On a large scale, it is crucial to have reliable in-process controls.

  • Acyl Chloride Formation: The reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂). A more quantitative method involves taking a small aliquot of the reaction mixture, quenching it with an alcohol (e.g., methanol) to form the corresponding ester, and analyzing the mixture by GC or HPLC to quantify the remaining carboxylic acid.

  • Amide Formation: The reaction progress can be monitored by TLC, HPLC, or GC to track the disappearance of the starting materials and the appearance of the product.

Q4: What are the key considerations for heat management during scale-up?

A4: Both steps of the synthesis are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[18]

  • Reactor Design: Utilize a jacketed reactor with a reliable temperature control system.[6][7]

  • Controlled Addition: Add reagents slowly and in a controlled manner to manage the rate of heat generation.[2]

  • Heat Transfer Modeling: For very large scales, it is beneficial to model the heat transfer characteristics of the reactor to predict and control the temperature profile accurately.[18]

Q5: What is a recommended procedure for the purification and crystallization of the final product?

A5:

  • Workup: After the reaction is complete, the mixture should be quenched with water or a dilute aqueous base (like sodium bicarbonate solution) to neutralize any excess acid chloride and the HCl byproduct. The organic layer should be separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Crystallization: The crude product, obtained after solvent removal, can be purified by crystallization. A suitable solvent system should be determined experimentally. A good starting point would be a mixture of ethanol and water, or ethyl acetate and hexane.[9] The crude product should be dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent should be added slowly until the solution becomes turbid. The solution should then be allowed to cool slowly to induce crystallization.[8]

V. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-bromo-3-methylbenzoyl chloride
  • Preparation: In a suitable jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber, a dropping funnel, and a temperature probe, charge 4-bromo-3-methylbenzoic acid (1.0 eq) and an anhydrous inert solvent such as toluene (approx. 5-10 volumes).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.02 eq).

  • Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) via the dropping funnel over 1-2 hours, maintaining the internal temperature between 20-30°C. Vigorous off-gassing will occur.[3]

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain for 2-4 hours, or until gas evolution ceases and in-process control confirms the completion of the reaction.

  • Solvent Removal: Cool the reaction mixture to room temperature. The excess thionyl chloride and the solvent can be removed by distillation under reduced pressure. The resulting crude 4-bromo-3-methylbenzoyl chloride is typically used directly in the next step.

Protocol 2: Synthesis of this compound
  • Preparation: In a separate reactor, charge furfurylamine (1.0-1.1 eq), a suitable base such as triethylamine (1.2-1.5 eq), and an anhydrous inert solvent like toluene (5-10 volumes). Cool the mixture to 0-5°C.

  • Acyl Chloride Addition: Dissolve the crude 4-bromo-3-methylbenzoyl chloride from the previous step in a minimal amount of anhydrous toluene. Add this solution dropwise to the cooled amine solution over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until in-process control indicates the reaction is complete.

  • Workup: Quench the reaction by adding water. Adjust the pH to be slightly acidic (pH 5-6) with dilute HCl to remove excess amine and base. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Crystallization
  • Solvent Selection: Based on small-scale trials, select a suitable solvent system (e.g., ethyl acetate/hexane).

  • Dissolution: Transfer the crude product to a clean reactor and add a minimum amount of the hot "good" solvent (e.g., ethyl acetate) to achieve complete dissolution.

  • Crystallization: Slowly add the hot "poor" solvent (e.g., hexane) until the solution becomes persistently turbid. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Isolation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent mixture, and dry under vacuum.

VI. Data Presentation

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound1072944-32-1C₁₃H₁₂BrNO₂294.14
4-bromo-3-methylbenzoic acid7697-28-1C₈H₇BrO₂215.04
Furfurylamine617-89-0C₅H₇NO97.12
Thionyl chloride7719-09-7SOCl₂118.97

VII. Visualizations

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield cluster_solutions Solutions start Low Yield of Final Product check_step1 Analyze crude from Step 1 (Acyl Chloride Formation) start->check_step1 step1_ok Step 1 is efficient check_step1->step1_ok High conversion step1_bad Low conversion in Step 1 check_step1->step1_bad Low conversion check_step2 Analyze crude from Step 2 (Amide Formation) step1_ok->check_step2 solution1 Optimize Step 1: - Check SOCl2 quality - Ensure anhydrous conditions - Increase reaction time/temp step1_bad->solution1 step2_ok Step 2 is efficient check_step2->step2_ok High conversion step2_bad Low conversion in Step 2 check_step2->step2_bad Low conversion purification_issue Investigate Purification Losses step2_ok->purification_issue solution2 Optimize Step 2: - Improve mixing - Check amine quality - Control temperature step2_bad->solution2 solution3 Optimize Purification: - Check solubility in wash steps - Optimize crystallization solvent/conditions purification_issue->solution3

Caption: Decision tree for troubleshooting low yield in the synthesis.

VIII. References

  • Loba Chemie. (2016, June 18). FURFURYLAMINE FOR SYNTHESIS MSDS. --INVALID-LINK--

  • SD Fine-Chem. furfurylamine - Safety Data Sheet. --INVALID-LINK--

  • Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • Apollo Scientific. (2023, July 5). 4-Bromo-3-methylbenzoic acid - Safety Data Sheet. --INVALID-LINK--

  • Merck Millipore. Furfurylamine - Safety Data Sheet. --INVALID-LINK--

  • Veryst Engineering. Scaling Yield and Mixing in Chemical Reactors. --INVALID-LINK--

  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. --INVALID-LINK--

  • ChemicalBook. Furfurylamine - Safety Data Sheet. --INVALID-LINK--

  • CDH Fine Chemical. FURFURYLAMINE CAS No 617-89-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. --INVALID-LINK--

  • Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them. --INVALID-LINK--

  • BenchChem. (2025, November). challenges in the scale-up of amide synthesis processes. --INVALID-LINK--

  • Mettler Toledo. Heat Transfer and Process Scale-up. --INVALID-LINK--

  • AIChE. (2017, June 8). Evaluating Mixing Techniques for Scale-up Processes. --INVALID-LINK--

  • MIT. First-principles and direct design approaches for the control of pharmaceutical crystallization. --INVALID-LINK--

  • ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. --INVALID-LINK--

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. --INVALID-LINK--

  • DiVA portal. Influence of mixing and heat transfer in process scale-up. --INVALID-LINK--

  • TCI EUROPE N.V. (2025, January 23). 4-(Bromomethyl)benzoic Acid - SAFETY DATA SHEET. --INVALID-LINK--

  • Organic Syntheses. Working with Hazardous Chemicals. --INVALID-LINK--

  • Wikipedia. Urea. --INVALID-LINK--

  • Medium. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. --INVALID-LINK--

  • Scribd. Industrial Reactor Mixing Scale-Up Guide. --INVALID-LINK--

  • Pirobloc. Heating of chemical reactors with thermal oil boilers. --INVALID-LINK--

  • Lund University Publications. Modeling and Simulation of Chemical Reactors Cooled by Thermosyphons. --INVALID-LINK--

  • Loba Chemie. THIONYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet. --INVALID-LINK--

  • Syrris. Pharmaceutical Crystallization in drug development. --INVALID-LINK--

  • Lanxess. Thionyl chloride - Product Safety Assessment. --INVALID-LINK--

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. --INVALID-LINK--

  • Sigma-Aldrich. (2025, November 6). 4-bromobenzoic acid - SAFETY DATA SHEET. --INVALID-LINK--

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation Abstract. --INVALID-LINK--

  • Fisher Scientific. (2010, October 18). 4-Bromo-3-methylbenzoic acid - SAFETY DATA SHEET. --INVALID-LINK--

  • PharmaBlock. Crystallization Process R&D in Pharmaceutical Development. --INVALID-LINK--

  • BIA. Crystallisation in pharmaceutical processes. --INVALID-LINK--

  • Chemistry Education. Synthesis and analysis of amides. --INVALID-LINK--

  • NIH. (2012, July 5). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. --INVALID-LINK--

  • ResearchGate. (2018, December). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. --INVALID-LINK--

  • Google Patents. WO2003106440A2 - Process for the synthesis of a benzamide derivative. --INVALID-LINK--

  • Organic Syntheses. Working with Hazardous Chemicals. --INVALID-LINK--

  • X-MOL. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. --INVALID-LINK--

  • YouTube. (2020, March 19). Synthesis of Benzamide. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • A2B Chem. This compound, 95% Purity, C13H12BrNO2, 10 grams. --INVALID-LINK--

  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. --INVALID-LINK--

  • Chemistry Steps. Amides Preparation and Reactions Summary. --INVALID-LINK--

  • BLDpharm. 1072944-32-1|4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide. --INVALID-LINK--

  • BLDpharm. 1065074-07-8|3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide. --INVALID-LINK--

References

Technical Support Center: Alternative Purification Techniques for Polar Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of polar benzamides. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these often-recalcitrant molecules. Standard normal-phase silica gel chromatography frequently fails for highly polar compounds, leading to issues like poor mobility, severe peak tailing, and low recovery. This guide provides in-depth, troubleshooting-focused answers and protocols for alternative purification strategies.

Frequently Asked Questions (FAQs): The Polar Benzamide Problem

Q: Why is my polar benzamide streaking or showing no mobility (Rf ≈ 0) on a standard silica gel TLC plate?

A: This is the most common issue and stems from the fundamental chemistry of silica and your molecule.

  • Cause 1: Excessive Polarity. Silica gel is a highly polar stationary phase. If your benzamide possesses multiple polar functional groups (e.g., hydroxyls, amines, carboxylic acids), it will bind very strongly to the silica surface through powerful hydrogen bonding interactions. A standard mobile phase, like ethyl acetate/hexane, is not polar enough to disrupt these interactions and elute the compound. Even highly polar mobile phases like dichloromethane/methanol can sometimes be insufficient.[1]

  • Cause 2: Ionic Interactions. Benzamides containing basic nitrogen atoms (e.g., anilines, alkylamines) can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This forms an ionic bond, effectively immobilizing your compound. This is a primary cause of irreversible binding and streaking.[2]

  • Cause 3: Poor Solubility. Your compound may be poorly soluble in the mobile phase, causing it to precipitate at the origin and streak as it slowly redissolves.

Q: I've tried a 20% Methanol/DCM mobile phase, and my compound still streaks or barely moves. What is the next logical step?

A: When a high concentration of a strong polar solvent like methanol is ineffective, it's a clear sign that the purification problem is more than just polarity mismatch. It's time to modify the mobile phase or abandon normal-phase silica altogether.

  • Immediate Troubleshooting: Before changing the entire methodology, try adding a modifier to the mobile phase. For basic benzamides, add 0.5-2% triethylamine or ammonium hydroxide to the eluent.[2] These basic additives will compete with your compound for interaction with the acidic silanol sites, neutralizing them and improving peak shape and mobility. For acidic benzamides, adding 0.5-1% acetic or formic acid can have a similar beneficial effect.

  • The Next Step: If modifiers don't work, continuing to increase methanol content will likely lead to poor separation from other polar impurities. At this point, you should consider the alternative techniques detailed in this guide.

Method Selection Guide

Choosing the right purification technique is critical. Use the following decision tree and comparison table to guide your choice based on the properties of your polar benzamide.

G start Start: Crude Polar Benzamide is_solid Is the crude material a solid? start->is_solid is_ionizable Is the benzamide ionizable (acidic/basic)? rp_retains Does it retain on a C18 TLC plate? is_ionizable->rp_retains No iex Ion-Exchange Chromatography (IEX) is_ionizable->iex Yes is_solid->is_ionizable No / Fails recrystallize Attempt Recrystallization is_solid->recrystallize Yes rp_hplc Reverse-Phase Chromatography (RPC) rp_retains->rp_hplc Yes hilic Hydrophilic Interaction Chromatography (HILIC) rp_retains->hilic No (Elutes in void) recrystallize->is_ionizable Fails / Impure sfc Supercritical Fluid Chromatography (SFC) hilic->sfc Alternative Green Method iex->hilic Fails / Low Recovery

Caption: Decision tree for selecting a purification method.

Table 1: Comparison of Alternative Purification Techniques
TechniquePrinciple of SeparationIdeal For...AdvantagesDisadvantages
Recrystallization Differential solubility in a solvent at different temperatures.[3]Crystalline solids with thermally stable properties.Scalable, cost-effective, can yield very high purity.Not suitable for oils or amorphous solids; finding a solvent can be difficult.[4]
Reverse-Phase (RPC) Hydrophobic interactions; a non-polar stationary phase and a polar mobile phase are used.[5][6]Moderately polar, non-ionizable benzamides.High resolution, reproducible, widely available.Very polar compounds may not be retained; requires solvent removal from aqueous fractions.[7][8]
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[9][10]Highly polar to ionic benzamides not retained by RPC.[11][12]Excellent retention of very polar compounds, high organic mobile phase is MS-friendly.Can have longer equilibration times, sensitive to mobile phase water content.[13]
Ion-Exchange (IEX) Reversible electrostatic interactions between charged analytes and an oppositely charged stationary phase.[14][15]Benzamides with acidic or basic functional groups that can be readily ionized.High capacity and high selectivity based on charge.Requires buffered mobile phases; compound must be charged.
Supercritical Fluid (SFC) Partitioning between a stationary phase and a mobile phase of supercritical CO2, often with a polar co-solvent.[16]A wide range of polarities, including chiral benzamides.Fast, reduced organic solvent consumption, easy sample recovery.[17][18]Requires specialized equipment; may not be suitable for highly water-soluble compounds.[18]

Troubleshooting Guide 1: Recrystallization

Recrystallization is often the most powerful and scalable purification method for solids. The goal is to find a solvent that dissolves your compound when hot but not when cold.[19]

Q: My polar benzamide seems soluble in everything or nothing. How do I find a suitable solvent?

A: This is a common frustration. A systematic approach is key.

  • Single Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene). A good candidate solvent will dissolve the crude material poorly at room temperature but completely upon heating.[4][20]

  • Use a Solvent/Anti-Solvent System: This is often the solution for polar molecules. Dissolve your benzamide in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., ethanol, methanol, acetone). Then, slowly add a "bad" or "anti-solvent" in which it is poorly soluble (e.g., water, hexane, diethyl ether) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[21][22]

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What now?

A: This indicates a supersaturated solution. You need to induce nucleation.

  • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[21]

  • Seeding: If you have a tiny amount of pure product, add a single seed crystal to the cold solution. This will act as a template for crystallization.[4]

  • Reduce Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, increasing the concentration until it becomes saturated, and then cool it again.[3][4]

Q: My product has "oiled out" instead of forming crystals. How can I fix this?

A: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly.

  • Solution 1: Re-heat and Cool Slowly. Re-heat the solution until the oil redissolves completely. You may need to add a small amount of extra solvent. Then, allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that is allowed to cool to room temperature overnight).[4]

  • Solution 2: Change Solvents. The chosen solvent system is likely unsuitable. Try a lower-boiling point solvent or adjust the ratio of your solvent/anti-solvent system.

Troubleshooting Guide 2: Reverse-Phase Chromatography (RPC)

RPC separates molecules based on hydrophobicity, making it counterintuitive but often effective for moderately polar compounds.[6]

Q: My polar benzamide eluted immediately from the C18 column (in the void volume). How can I achieve retention?

A: This means your compound is too polar and has no hydrophobic character to interact with the C18 stationary phase.

  • Increase Mobile Phase Polarity: The first step is to decrease the organic content of your mobile phase. Start with a mobile phase of 95-100% water (or aqueous buffer) and run a very shallow gradient to 5-10% acetonitrile or methanol.[1]

  • Use a Polar-Modified Column: Standard C18 columns can suffer from "phase collapse" in highly aqueous mobile phases.[7] Use a column specifically designed for polar analytes, such as a "Polar-Endcapped," "AQ-type," or "Polar-Embedded" column. These have modifications that allow them to remain wetted and provide better retention for hydrophilic compounds.[1][23]

  • Switch to HILIC: If you are using 100% aqueous mobile phase and still see no retention, your compound is not suitable for RPC. The best alternative is HILIC.[8][23]

Q: My benzamide has a basic nitrogen. Can I still use reverse-phase, and what mobile phase should I use?

A: Yes, but you must control the pH. Uncontrolled ionization leads to poor peak shape. For a basic benzamide, add an acidic modifier to the mobile phase, such as 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA). This protonates the basic site, ensuring it exists as a single ionic species, which often results in sharper peaks and more reproducible retention times. A typical starting point would be a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% FA).

Troubleshooting Guide 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier technique for very polar molecules that are not retained in RPC. It uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of organic solvent, typically acetonitrile.[8][9] The polar analytes partition into a water layer that adsorbs to the surface of the stationary phase.[10][13]

Q: How do I develop a HILIC method for my polar benzamide?

A: HILIC method development is systematic but opposite to RPC.

  • Column Selection: A bare silica, diol, or amide-bonded column is a good starting point. Amide phases often provide excellent selectivity for polar neutral and basic compounds.[10]

  • Mobile Phase: The weak solvent is acetonitrile, and the strong solvent is an aqueous buffer. A typical buffer is 10 mM ammonium formate or ammonium acetate, as these are volatile and MS-friendly.[9]

  • Gradient: A typical HILIC gradient starts at high organic content and decreases. For example, start at 95% Acetonitrile / 5% Water (with 10 mM ammonium formate) and run a gradient to 60% Acetonitrile / 40% Water over 10-15 minutes. Increasing the water content decreases retention.[11][13]

Q: My retention times are drifting and not reproducible in HILIC. What's wrong?

A: Reproducibility issues in HILIC are almost always related to column equilibration or mobile phase preparation.

  • Insufficient Equilibration: The water layer on the stationary phase takes a long time to form. It is critical to equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes before the first injection. Any time you change the mobile phase, a long re-equilibration is necessary.

  • Solvent Composition: HILIC is extremely sensitive to the water content in the mobile phase. Ensure your solvents are measured precisely. Evaporation of acetonitrile from the mobile phase reservoir can also alter the composition and affect retention.

Troubleshooting Guide 4: Ion-Exchange Chromatography (IEX)

If your benzamide contains a reliably ionizable group (e.g., a carboxylic acid or a primary/secondary/tertiary amine), IEX can provide exceptional purifying power.[14]

Q: How do I know whether to use an anion-exchange or cation-exchange column?

A: The choice depends on the charge of your molecule at a given pH.[15][24]

  • Anion-Exchange: The stationary phase is positively charged (e.g., a quaternary amine, "Q-type"). It binds negatively charged molecules (anions). Use this if your benzamide is acidic (e.g., contains a -COOH group). You will need to work at a pH above the pKa of the acid to ensure it is deprotonated and negatively charged (COO-).[25]

  • Cation-Exchange: The stationary phase is negatively charged (e.g., a sulfonic acid, "S-type"). It binds positively charged molecules (cations). Use this if your benzamide is basic (e.g., contains an amine group). You will need to work at a pH below the pKa of the amine to ensure it is protonated and positively charged (NH3+).[15]

Q: I've bound my compound to the IEX column. How do I get it off?

A: Elution is achieved by disrupting the electrostatic interaction holding your compound to the resin. This is typically done in two ways:

  • Salt Gradient Elution: This is the most common method. After binding your compound in a low-ionic-strength buffer (e.g., 20 mM Tris), you apply a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl). The salt ions (Na+ and Cl-) compete with your compound for the charged sites on the resin, eventually displacing and eluting it.[15][25]

  • pH Elution: You can also elute the compound by changing the pH of the buffer to neutralize the charge on your molecule, which will cause it to release from the resin. This is less common as it can be difficult to generate reliable pH gradients.[25]

G cluster_0 Ion-Exchange Chromatography Workflow Equilibration 1. Equilibrate Column (Low Salt Buffer, pH for Binding) Loading 2. Load Sample (in Equilibration Buffer) Equilibration->Loading Wash 3. Wash Column (Remove unbound impurities) Loading->Wash Elution 4. Elute with Gradient (Increasing Salt or pH change) Wash->Elution Collect 5. Collect & Analyze Fractions Elution->Collect

Caption: General workflow for Ion-Exchange Chromatography.

Experimental Protocols

Protocol 1: General Method for Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve 1.0 g of crude benzamide in the minimum amount of a hot "good" solvent (e.g., ethanol). Use a hot plate and stir bar. Add the solvent in small portions until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Induce Saturation: While the solution is still hot, add a "bad" solvent (anti-solvent, e.g., water) dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add 1-2 drops of the hot "good" solvent to make the solution clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.[21]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio used for crystallization) to remove any adhering soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Starting Method for HILIC Purification
  • System Preparation:

    • Column: Amide-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate (pH ~3).

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate (pH ~3).

  • Sample Preparation: Dissolve the crude benzamide in a solvent mixture that matches the initial mobile phase conditions (e.g., 90% Acetonitrile). If solubility is poor, use the minimum amount of DMSO or water.

  • Equilibration: Equilibrate the column with 98% A / 2% B for at least 20 column volumes at a flow rate of 1 mL/min.

  • Gradient Elution:

    • Inject the sample.

    • Hold at 2% B for 2 minutes.

    • Run a linear gradient from 2% B to 100% B over 15 minutes.

    • Hold at 100% B for 3 minutes.

    • Return to 2% B and re-equilibrate for 10 minutes before the next injection.

  • Analysis: Monitor the elution profile with a UV detector and collect fractions corresponding to the target peak.

References

Furan Compound Stability in Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Furan Compound Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter stability challenges when working with furan-containing molecules. The inherent reactivity of the furan ring, while synthetically useful, often leads to decomposition under various experimental conditions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and ensure the integrity of your synthetic routes.

Troubleshooting Guide: Navigating Common Stability Issues

This section addresses specific problems you might face during the synthesis and purification of furan compounds. Each issue is presented in a question-and-answer format, delving into the root causes and offering practical, field-proven solutions.

Issue 1: Product Degradation During Acidic Workup or Purification

Question: My furan-containing product seems to be decomposing upon aqueous acidic workup or during silica gel column chromatography. What is causing this, and how can I prevent it?

Answer:

This is a classic and frequently encountered problem. The furan ring's modest aromaticity and the electron-donating nature of the oxygen heteroatom make it highly susceptible to acid-catalyzed degradation.[1][2]

Causality:

  • Protonation and Ring Opening: The lone pair of electrons on the furan oxygen can be protonated by strong acids, disrupting the aromatic system. This leads to the formation of reactive electrophiles that can trigger ring-opening reactions, polymerization, or the formation of undesired byproducts.[2]

  • Acidic Stationary Phases: Standard silica gel is inherently acidic due to the presence of silanol groups on its surface. When a solution of your furan compound passes through a silica gel column, these acidic sites can catalyze decomposition, leading to significant product loss and streaking on the column.[3]

Troubleshooting & Optimization:

  • Modified Workup Procedures:

    • Use of Mild Acids: If an acidic wash is necessary, opt for weaker acids like a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute citric acid instead of strong mineral acids like HCl or H₂SO₄.

    • Biphasic Buffering: Perform the extraction using a buffered aqueous solution (e.g., phosphate buffer at pH 7) to maintain neutrality.

    • Rapid Extraction: Minimize the contact time of your furan compound with any acidic aqueous phase.

  • Column Chromatography Solutions:

    • Neutralization of Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen eluent containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine or pyridine.[3] This neutralizes the acidic sites on the silica surface.

    • Alternative Stationary Phases: Consider using less acidic stationary phases.[3]

      • Neutral Alumina: Offers a basic surface and can be a good alternative, but be aware that it may have different selectivity.

      • Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica.

    • Reverse-Phase Chromatography: For polar furan derivatives, C18 reverse-phase chromatography using solvents like acetonitrile and water is an excellent, non-acidic alternative.

Issue 2: My Furan Compound is Unstable to Air or Oxidizing Agents.

Question: I'm observing the formation of colored impurities and a decrease in yield over time, even when my compound is stored. I suspect oxidation. What are the mechanisms, and how can I mitigate this?

Answer:

Furan and its derivatives can be sensitive to atmospheric oxygen and various oxidizing agents, leading to a range of degradation products.[4]

Causality:

  • Autoxidation: The electron-rich furan ring can react with molecular oxygen, especially in the presence of light, to form endoperoxides. These intermediates can then rearrange or decompose to form ring-opened products like maleic anhydride or polymerize into insoluble gums.[4]

  • Reaction with Oxidizing Reagents: Common laboratory oxidants can readily react with the furan ring. For instance, treatment with reagents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can lead to ring-opening.[2][5]

Troubleshooting & Optimization:

  • Inert Atmosphere:

    • Reaction Conditions: Always run reactions involving sensitive furans under an inert atmosphere of nitrogen or argon. Degas all solvents prior to use.

    • Storage: Store purified furan compounds under an inert atmosphere, protected from light, and at low temperatures (refrigerator or freezer).

  • Use of Antioxidants:

    • For long-term storage of furan-containing starting materials, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Selective Oxidations:

    • When a reaction requires an oxidizing agent, carefully choose a reagent that will selectively target other functional groups in your molecule without affecting the furan ring. This often requires careful literature review for your specific substrate.

Issue 3: Unexpected Side Reactions with Lewis Acids

Question: I am attempting a Lewis acid-catalyzed reaction (e.g., Friedel-Crafts acylation) on a furan derivative, but I am getting low yields and a complex mixture of products. Why is this happening?

Answer:

While the furan ring is activated towards electrophilic substitution, its high reactivity and sensitivity to acid can make standard Lewis acid-catalyzed reactions challenging.

Causality:

  • Polymerization: Strong Lewis acids like AlCl₃ can coordinate to the furan oxygen, leading to significant ring activation. This can result in uncontrolled polymerization or decomposition, especially at higher temperatures.[2]

  • Diels-Alder Reactions: In some cases, the Lewis acid can activate a dienophile present in the reaction mixture, leading to an undesired Diels-Alder reaction with the furan acting as the diene.[6]

  • Ring Opening: Strong Lewis acids can promote the ring-opening of the furan, especially in the presence of nucleophiles.[7]

Troubleshooting & Optimization:

  • Use of Milder Lewis Acids:

    • Opt for milder Lewis acids such as ZnCl₂, SnCl₄, BF₃·OEt₂, or Sc(OTf)₃.[2][8] These are often sufficient to promote the desired reaction without causing extensive degradation.

  • Low-Temperature Conditions:

    • Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions.

  • Alternative Acylation Methods:

    • For acylation, consider using a combination of an acid anhydride with a milder catalyst like phosphoric acid.[2]

    • Trifluoroacetic anhydride can sometimes acylate furan without the need for a catalyst.[2]

Frequently Asked Questions (FAQs)

Q1: What are the general best practices for handling and storing furan compounds?

A1:

  • Handling: Always handle furan compounds in a well-ventilated fume hood, as many are volatile and potentially toxic.[1] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store furan derivatives in amber glass bottles to protect them from light. For sensitive compounds, purge the container with an inert gas (argon or nitrogen) before sealing and store at low temperatures (-20 °C to 4 °C).

Q2: My furan is undergoing an apparent Diels-Alder reaction during my synthesis. How can I prevent this?

A2: The furan ring can act as a diene in Diels-Alder reactions, especially with strong dienophiles.[9][10]

  • Thermodynamic Control: Many Diels-Alder reactions involving furan are reversible. Running the reaction at a higher temperature may favor the retro-Diels-Alder reaction, shifting the equilibrium back towards your starting materials.[11]

  • Protecting Groups: If the dienophile is another functional group within your molecule (an intramolecular Diels-Alder), consider temporarily protecting that group to prevent the reaction.[12]

  • Reaction Sequencing: Alter your synthetic route to introduce the dienophilic functionality after the furan ring has been modified in a way that reduces its reactivity as a diene.

Q3: Are there any "stabilizing" substituents I can have on the furan ring?

A3: Yes. Electron-withdrawing groups (EWGs) can increase the stability of the furan ring towards acid-catalyzed degradation and oxidation by decreasing the electron density of the ring.[2] Examples include esters, ketones, nitriles, and sulfones. Conversely, electron-donating groups (EDGs) like alkyl or alkoxy groups increase the ring's reactivity and often decrease its stability.

Q4: How does temperature affect the stability of furan compounds?

A4: High temperatures can promote the thermal decomposition of furan compounds.[13] For example, 2-furoic acid can decarboxylate at temperatures above 140-160 °C to form furan.[14] It is generally advisable to use the lowest possible temperatures for reactions and purification steps, such as low-temperature rotary evaporation for solvent removal.[3]

Q5: Can I use protecting groups for the furan ring itself?

A5: While not as common as for other functional groups, the furan ring can sometimes be "protected" by engaging it in a reversible Diels-Alder reaction. The resulting adduct masks the furan's reactivity. The furan can then be regenerated by a retro-Diels-Alder reaction, often by heating. This strategy is highly dependent on the specific substrate and reaction conditions.

Visualizing Furan Instability Pathways

The following diagrams illustrate common degradation pathways for furan compounds.

G Acid-Catalyzed Degradation of Furan Furan Furan Derivative Protonated Protonated Intermediate Furan->Protonated H+ (e.g., Silica Gel, Acidic Workup) RingOpened Ring-Opened Cation Protonated->RingOpened Polymer Polymerization RingOpened->Polymer Byproducts Other Byproducts RingOpened->Byproducts

Caption: Acid-catalyzed degradation pathway of furan.

G Oxidative Degradation of Furan Furan Furan Derivative Endoperoxide Endoperoxide Intermediate Furan->Endoperoxide O2, light (Autoxidation) Rearrangement Rearrangement/Decomposition Endoperoxide->Rearrangement Products Ring-Opened Products (e.g., Maleic Anhydrides) Rearrangement->Products

Caption: Oxidative degradation pathway of furan.

Key Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography
  • Prepare Slurry: In a fume hood, weigh the required amount of silica gel into a beaker.

  • Add Basified Eluent: Prepare your starting eluent (e.g., 10% ethyl acetate in hexanes) and add 0.5% (v/v) triethylamine.

  • Mix: Carefully add the basified eluent to the silica gel to form a slurry. Gently stir for 5-10 minutes to ensure thorough mixing and neutralization.

  • Pack Column: Pack the column with the slurry as you normally would.

  • Equilibrate: Flush the packed column with at least 2-3 column volumes of the basified eluent before loading your sample.

Protocol 2: Degassing Solvents for Air-Sensitive Reactions
  • Freeze-Pump-Thaw Method (for high sensitivity):

    • Place the solvent in a robust flask with a sidearm and stopcock.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once frozen, open the stopcock to a vacuum line and evacuate the flask for several minutes.

    • Close the stopcock and thaw the solvent in a water bath. You will see bubbles of dissolved gas being released.

    • Repeat this cycle at least three times for maximum effect.

  • Inert Gas Bubbling (for moderate sensitivity):

    • Insert a long needle or cannula connected to an inert gas line (nitrogen or argon) into the solvent.

    • Ensure the needle tip is below the solvent surface.

    • Provide a vent for the displaced gas (e.g., a needle through a septum).

    • Bubble the inert gas through the solvent for 15-30 minutes.

Data Summary Table

IssueProblematic ConditionsKey CausalityRecommended Solutions
Acid Sensitivity Strong acids (HCl, H₂SO₄), silica gelProtonation of furan oxygen, ring-openingUse mild acids (NH₄Cl), neutralize silica gel, use alumina
Oxidation Air, light, strong oxidizing agentsFormation of endoperoxides, polymerizationWork under inert atmosphere, store cold and dark, use antioxidants
Lewis Acid Instability Strong Lewis acids (AlCl₃), high temperaturesUncontrolled polymerization, side reactionsUse mild Lewis acids (ZnCl₂, BF₃·OEt₂), low temperatures
Thermal Instability High temperatures (>140 °C)Decarboxylation, decompositionUse low-temperature purification methods, gentle solvent removal
Diels-Alder Reactivity Presence of strong dienophilesFuran acts as a dieneHigher reaction temperatures, protecting groups, reaction sequencing

References

Technical Support Center: Overcoming Poor Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Solubility Challenge in Modern Drug Discovery

In the realm of drug discovery and development, the issue of poor aqueous solubility is a pervasive and critical hurdle.[1][2][3] A significant percentage of new chemical entities (NCEs) emerging from discovery pipelines exhibit low water solubility, a characteristic that can severely compromise the reliability of biological assays and hinder preclinical development.[3][4] When a compound fails to fully dissolve in an assay medium, the true concentration at the biological target is unknown, leading to a cascade of potential inaccuracies: underestimated potency, distorted structure-activity relationships (SAR), and a high rate of attrition for promising drug candidates.[2][5]

This guide is designed to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility-related challenges. It provides a structured approach to troubleshooting, offering both quick-reference FAQs and in-depth guides grounded in scientific principles. Our goal is to empower you with the knowledge to diagnose, address, and overcome solubility issues, ensuring the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my compound has poor solubility in my assay?

A1: Several signs can indicate a solubility problem:

  • Visual Precipitation: The most obvious sign is the formation of a visible precipitate, which can appear as cloudiness, crystals, or a film in your assay plate or tube.[6][7] This can occur immediately upon dilution of your stock solution or develop over time during incubation.[7]

  • Inconsistent Results: High variability between replicate wells or experiments is a common symptom of poor solubility.[5] If the compound is not homogenously dissolved, different wells will receive different effective concentrations.

  • "Bell-Shaped" Dose-Response Curve: Sometimes, at higher concentrations, the compound may precipitate, leading to a lower-than-expected biological response. This can create a "bell-shaped" curve where the response decreases at the highest concentrations.

  • Discrepancies Between Assays: You might observe potent activity in an enzyme assay but a significant loss of activity in a cell-based assay.[2][5] This can be due to the compound precipitating in the more complex cell culture medium.

Q2: My compound precipitated when I diluted my DMSO stock into the aqueous assay buffer. What should I do first?

A2: This phenomenon, often called "crashing out," is a very common issue.[8] The first and simplest step is to reduce the final concentration of your compound.[9] It's highly likely that you have exceeded the compound's kinetic solubility limit in the final assay buffer. Also, ensure the final concentration of your co-solvent (e.g., DMSO) is as low as possible, typically below 1% and ideally below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[6][8]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one matters for my bioassay?

A3:

  • Kinetic Solubility measures the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[2][10][11] This measurement mimics the conditions of most high-throughput screening (HTS) and in vitro biological assays.[10][12] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[13]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound, measured by determining the concentration of a saturated solution in equilibrium with an excess of the solid compound over a longer period (e.g., 24-48 hours).[2][14]

For most in vitro biological assays, kinetic solubility is the more relevant parameter as it reflects the experimental conditions you are using.[2][15]

Q4: How much DMSO is acceptable in a cell-based assay?

A4: The final concentration of DMSO should be kept as low as possible to minimize its effects on the biological system. A general rule of thumb is to keep the final DMSO concentration below 0.5% .[8][16][17] Many cell lines can tolerate up to 1%, but this should be experimentally verified, as higher concentrations can lead to cytotoxicity, altered gene expression, and other off-target effects.[8] Always include a vehicle control in your experiments with the same final DMSO concentration as your test wells.[16]

In-Depth Troubleshooting Guides

Guide 1: The Systematic Approach to Solubilization

When facing a poorly soluble compound, a systematic, multi-pronged approach is most effective. The goal is to find a method that fully solubilizes the compound at the desired concentration without interfering with the assay.

Step 1: Optimize the Co-Solvent System

Co-solvents are water-miscible organic solvents used to dissolve compounds before diluting them into an aqueous buffer.[1][18]

  • Dimethyl Sulfoxide (DMSO): The most common co-solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[18][19]

  • Alternative Co-solvents: If DMSO fails or is incompatible with your assay, consider other options.

Co-Solvent Properties & Use Cases Considerations
DMSO Universal solvent for HTS and stock preparation.[18][19]Can be cytotoxic at >0.5-1%.[8] May interfere with some assays.
Ethanol Good for moderately nonpolar compounds.Can be cytotoxic and may precipitate proteins.
PEG 400 A less toxic polymer, often used in in vivo formulations.[20]Can be viscous. May affect some biological processes.
NMP Strong solubilizing agent.Higher potential for toxicity; must be used at very low final concentrations.

Protocol 1: Optimizing the Dilution Protocol This protocol is designed to minimize precipitation when diluting a DMSO stock.

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[8] Ensure it is fully dissolved, using gentle warming (37°C) or vortexing if necessary.[6]

  • Create an Intermediate Dilution: Instead of diluting directly into the final assay buffer, create an intermediate dilution in your assay medium. For example, dilute a 10 mM stock 1:100 into the medium to get a 100 µM solution with 1% DMSO.[8]

  • Perform Serial Dilutions: Use this 100 µM intermediate solution to perform your serial dilutions directly in the assay medium.[8] This keeps the DMSO concentration constant and low across all test concentrations.

  • Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the compound stock.[7][21] Temperature shifts can cause precipitation.

Step 2: pH Modification

For ionizable compounds, adjusting the pH of the assay buffer can dramatically increase solubility.[22][23]

  • Acidic Compounds: Contain functional groups like carboxylic acids. Solubility increases as the pH increases (becomes more basic), causing the compound to deprotonate into its more soluble salt form.[23]

  • Basic Compounds: Contain functional groups like amines. Solubility increases as the pH decreases (becomes more acidic), causing the compound to become protonated.[22][23]

Causality: The ionized (charged) form of a compound is generally more soluble in polar solvents like water because it can form stronger electrostatic interactions.[23]

pH_Solubility cluster_acid Acidic Compound (R-COOH) cluster_base Basic Compound (R-NH2) Acid_Low_pH Low pH (Acidic) R-COOH (Neutral) Less Soluble Acid_High_pH High pH (Basic) R-COO- (Charged) More Soluble Acid_Low_pH->Acid_High_pH Increase pH Base_Low_pH Low pH (Acidic) R-NH3+ (Charged) More Soluble Base_High_pH High pH (Neutral) R-NH2 (Neutral) Less Soluble Base_High_pH->Base_Low_pH Decrease pH

Caption: Effect of pH on the solubility of ionizable compounds.

Caution: Ensure that any pH change is compatible with your biological system. Most cell-based assays require a physiological pH of ~7.4.

Step 3: Use of Excipients (Solubilizing Agents)

If co-solvents and pH adjustments are insufficient, excipients can be employed. These are "inactive" ingredients that enhance solubility.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is more water-soluble.[24][25][26]

    • Common Types: HP-β-CD (Hydroxypropyl-β-cyclodextrin), SBE-β-CD (Sulfobutylether-β-cyclodextrin).[24][27]

  • Surfactants: Surfactants form micelles in aqueous solutions. Poorly soluble compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[1][28]

    • Common Types: Tween-20, Triton X-100.

    • Use Case: Primarily for biochemical (non-cell-based) assays, as surfactants are often cytotoxic above their critical micelle concentration (CMC).[29]

Step 4: Advanced Formulation Strategies

For particularly challenging compounds, especially in later-stage development, more advanced strategies may be necessary.

  • Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][28] Methods include micronization and nanomilling.[1]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be effective.[1][28] These formulations, such as self-emulsifying drug delivery systems (SEDDS), keep the drug solubilized in lipidic excipients.[28]

Guide 2: Experimental Workflow for Solubility Assessment

It is crucial to determine the solubility limit of your compound in your specific assay medium before conducting extensive experiments.

Protocol 2: Kinetic Solubility Assay by Turbidimetry This protocol provides a straightforward method to estimate the kinetic solubility limit.[6][16]

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your high-concentration DMSO stock solution (e.g., starting from 10 mM).[8]

  • Add Assay Buffer: To a separate clear, flat-bottom 96-well plate, add your assay buffer (e.g., 198 µL per well).

  • Transfer Compound: Quickly transfer a small volume of the DMSO dilutions to the corresponding wells of the buffer plate (e.g., 2 µL), resulting in a 1:100 dilution. Mix immediately.

  • Measure Turbidity: Read the absorbance of the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).[7] An increase in absorbance compared to a vehicle control indicates light scattering from a precipitate.

  • Incubate and Re-read: Incubate the plate under your experimental conditions (e.g., 37°C for 2 hours) and read the absorbance again to check for delayed precipitation.[7]

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit under those conditions.[8] Data from concentrations above this limit should be treated with caution or excluded.[16]

Kinetic_Solubility_Workflow A Prepare Serial Dilution of Compound in DMSO C Transfer DMSO Stock to Buffer (1:100) A->C B Add Assay Buffer to 96-Well Plate B->C D Read Turbidity (Abs) at T=0 C->D E Incubate at 37°C D->E F Read Turbidity (Abs) at T=X hours E->F G Determine Highest Soluble Concentration F->G

Caption: Workflow for a turbidimetric kinetic solubility assay.

Best Practices for Handling Compounds

Proper handling and preparation of compound solutions are fundamental to preventing solubility issues.

Protocol 3: Preparation and Storage of Stock Solutions

  • Accurate Weighing: Use a calibrated analytical balance to weigh your compound. For accuracy, it's better to weigh a slightly different amount and calculate the exact concentration rather than trying to hit a precise target weight.

  • Solvent Choice: Use high-purity, anhydrous DMSO for your primary stock solutions.[6]

  • Dissolution: Add the solvent to the weighed compound.[30] Vortex thoroughly for 1-2 minutes.[6] If needed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution, but be mindful of compound stability.[6][29]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[6]

Stock_Solution_Prep cluster_prep Preparation cluster_store Storage Weigh 1. Accurate Weighing Add_Solvent 2. Add Anhydrous DMSO Weigh->Add_Solvent Dissolve 3. Vortex / Sonicate Add_Solvent->Dissolve Aliquot 4. Aliquot into Single-Use Tubes Dissolve->Aliquot Freeze 5. Store at -20°C / -80°C Aliquot->Freeze

Caption: Best practices for stock solution preparation and storage.

References

Technical Support Center: Refining the Recrystallization Process for Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of substituted benzamides via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical purification technique. Here, we move beyond simple protocols to explain the underlying principles that govern success, empowering you to troubleshoot effectively and optimize your outcomes.

Introduction: The Art and Science of Benzamide Crystallization

Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target molecule and impurities. For substituted benzamides, a class of compounds with wide-ranging applications in pharmaceuticals and materials science, achieving high purity is paramount. However, the diverse nature of substituents on the benzamide scaffold can significantly influence solubility, crystal packing, and the propensity for common issues like "oiling out" or polymorphism. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the recrystallization of substituted benzamides. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific rationale behind it.

Problem 1: The Product "Oils Out" Instead of Crystallizing

Q: My dissolved benzamide separates as an oily liquid upon cooling, not as crystals. What is happening and how can I fix it?

A: "Oiling out," or liquid-liquid phase separation, is a common frustration in recrystallization.[1][2] It occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline lattice. This is often a kinetic phenomenon, but can also be influenced by the thermodynamic properties of your system.[1][3] An oily product is undesirable as it tends to trap impurities and can be difficult to handle.[1]

Underlying Causes and Strategic Solutions:

  • High Supersaturation: Rapid cooling or using too little solvent can create a level of supersaturation that favors the formation of a disordered liquid phase over an ordered crystal lattice.[1]

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[1][2] Insulating the flask can promote the slow, controlled crystal growth necessary for high purity.[1]

  • Melting Point Depression: The presence of significant impurities can lower the melting point of your compound to below the temperature of the solution, causing it to separate as a melt.[1][2]

    • Solution: Consider a pre-purification step. If the impurities are colored, a small amount of activated charcoal can be added to the hot solution to adsorb them (use sparingly to avoid adsorbing your product).[4] If starting materials are the likely culprits (e.g., unreacted benzoic acid or amine), an initial acid-base wash of the crude product during workup can be beneficial.[4]

  • Inappropriate Solvent Choice: The solvent may be too non-polar or have a boiling point that is too high, exceeding the melting point of your impure product.[1][2]

    • Solution: Select a solvent with a lower boiling point or employ a co-solvent system.[1] A good solvent will dissolve the benzamide when hot but have very limited solubility at low temperatures.[4]

Problem 2: No Crystals Form Upon Cooling

Q: My solution has cooled to room temperature (and even in an ice bath), but no solid has precipitated. What should I do?

A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that the nucleation process is kinetically hindered.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution.[5][6] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: Introduce a "seed crystal" – a tiny amount of the pure compound or even the crude starting material – into the cooled solution.[5][6] This provides a template for crystal lattice formation.

  • Increase Concentration: If induction methods fail, it's likely that too much solvent was used.[5][6]

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[5][6] Allow it to cool again and attempt to induce crystallization. Be careful not to evaporate too much solvent, which could lead to oiling out.

  • Introduce an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your recrystallization solvent.

    • Solution: Add the anti-solvent dropwise to the cooled solution until it becomes slightly cloudy (the cloud point), indicating the start of precipitation. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Problem 3: Low Recovery of Purified Product

Q: I obtained pure crystals, but my yield is very low. What are the likely causes?

A: Low recovery is a common issue that can often be rectified by refining your technique.

Potential Causes and Optimization Strategies:

  • Excessive Solvent: Using too much solvent during the initial dissolution will result in a significant portion of your product remaining in the mother liquor even after cooling.[4][5]

    • Optimization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.[7]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost on the filter paper.

    • Optimization: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before performing a hot filtration.[7]

  • Washing with a Warm Solvent: Washing the collected crystals with a solvent at room temperature can dissolve some of your product.

    • Optimization: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[4][5][7]

Problem 4: Persistent Colored Impurities

Q: My recrystallized benzamide is still colored. How can I remove these impurities?

A: Colored impurities are often chromophoric byproducts from the synthesis.

Decolorization Protocol:

  • Dissolve the crude, colored benzamide in the minimum amount of hot solvent.

  • Remove the flask from the heat source and allow it to cool slightly.

  • Add a very small amount of activated charcoal to the solution. Use sparingly, as it can also adsorb your desired product.[4]

  • Reheat the solution to boiling for a few minutes, allowing the charcoal to adsorb the impurities.

  • Perform a hot filtration to remove the charcoal.

  • Allow the clear, hot filtrate to cool slowly to form decolorized crystals.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best recrystallization solvent for my substituted benzamide?

A1: The ideal solvent should dissolve your benzamide well at high temperatures but poorly at low temperatures.[4] A good starting point for N-substituted benzamides are polar protic solvents like ethanol or binary systems such as ethyl acetate/hexanes or acetone/water.[4] Experiment with small amounts of your crude product in different solvents to test their solubility at room temperature and upon heating.

Q2: Can the substituent on the benzamide affect the recrystallization process?

A2: Absolutely. Electron-withdrawing or donating groups, as well as their position on the aromatic ring, can significantly alter the polarity and intermolecular interactions of the molecule. For example, fluorine substitution has been shown to suppress disorder in benzamide crystals.[8][9] This can influence solvent choice and the potential for polymorphism.

Q3: What is polymorphism and how does it relate to recrystallization?

A3: Polymorphism is the ability of a compound to exist in more than one crystal form.[9][10] Different polymorphs can have different solubilities and stabilities. The conditions of your recrystallization (e.g., solvent, cooling rate) can influence which polymorph is formed.[8][11] It's important to be consistent with your recrystallization protocol to ensure you are consistently isolating the same polymorphic form.

Q4: My benzamide is still impure after one recrystallization. What should I do?

A4: If impurities with similar polarity to your product are present, a single recrystallization may not be sufficient.[12] You can perform a second recrystallization. If the product is still not pure, column chromatography may be necessary for a more effective separation.[4][12]

Experimental Protocols

Protocol 1: Systematic Solvent Selection
  • Place approximately 20-30 mg of your crude substituted benzamide into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.

  • Note the solubility of the compound in each solvent at room temperature. An ideal solvent will show low solubility.

  • For the solvents in which the compound was poorly soluble at room temperature, gently heat the test tubes in a water bath.

  • Observe if the compound fully dissolves upon heating.

  • Cool the test tubes that showed good solubility at high temperatures in an ice bath.

  • The best solvent is one that shows poor solubility at low temperatures and high solubility at elevated temperatures, and produces a good yield of crystals upon cooling.

Protocol 2: Standard Recrystallization Workflow
  • Dissolution: Place the crude substituted benzamide in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[4]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a pre-heated flask to remove them.[5]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

Data Presentation and Visualization

Table 1: Common Solvents for Benzamide Recrystallization
SolventBoiling Point (°C)PolarityCommon Use Case
Water100HighGood for polar benzamides, effective at removing polar impurities.[7][14]
Ethanol78HighA versatile, general-purpose solvent for many benzamides.[7][14]
Ethyl Acetate77MediumOften a good choice for N-substituted benzamides.[7][14]
Toluene111LowUseful for less polar benzamides and removing non-polar impurities.[7]
Hexane/Heptane69 / 98Very LowTypically used as an anti-solvent in a binary system.[7][14]

Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation start Crude Benzamide dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration (Optional) cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly decolorize->hot_filter ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Benzamide dry->end

Caption: A typical workflow for the purification of substituted benzamides by recrystallization.

Oiling_Out_Troubleshooting start Oiling Out Observed cause1 High Supersaturation? start->cause1 sol1 Reheat, Add Solvent, Cool Slowly cause1->sol1 Yes cause2 Impurities Present? cause1->cause2 No success Successful Crystallization sol1->success sol2 Pre-purification (e.g., Charcoal, Wash) cause2->sol2 Yes cause3 Poor Solvent Choice? cause2->cause3 No sol2->success sol3 Change Solvent or Use Co-solvent System cause3->sol3 Yes sol3->success

Caption: Troubleshooting workflow for addressing "oiling out" events.

References

Validation & Comparative

A Comparative Efficacy Analysis of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Therapeutic Potential of a Substituted Benzamide

N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide is a synthetic organic compound characterized by a central benzamide scaffold, substituted with a bromophenyl and a furfuryl group. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in a wide array of pharmacologically active agents. The furan ring, a five-membered aromatic heterocycle, is a well-established pharmacophore known to impart diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Similarly, the substituted benzamide core is a cornerstone in medicinal chemistry, contributing to the efficacy of drugs targeting a range of conditions.[3][4][5]

This guide provides a comparative analysis of the potential efficacy of this compound by examining the documented activities of structurally analogous compounds. By dissecting the contributions of the furan moiety, the substituted benzene ring, and the amide linkage, we can extrapolate potential therapeutic applications and guide future research directions.

Structural Features and Predicted Biological Activity

The key structural components of this compound that likely dictate its biological activity are:

  • The Furan Ring: Known for its diverse pharmacological properties, the furan moiety can engage in various biological interactions.[2]

  • The Benzamide Core: This structure is a common feature in many approved drugs and is known to interact with a variety of biological targets.

  • 4-Bromo-3-methyl Substitution: The halogen (bromine) and methyl group on the benzene ring can influence the compound's lipophilicity, metabolic stability, and target-binding affinity.

Based on these features, the compound could potentially exhibit activities such as:

  • Antimicrobial Effects: Many furan derivatives have demonstrated potent antibacterial and antifungal properties.[2][6]

  • Anti-inflammatory Action: The benzamide and furan structures are found in compounds with anti-inflammatory effects.[1][7]

  • P-glycoprotein (P-gp) Inhibition: Benzamide derivatives have been identified as inhibitors of P-gp, a key protein in multidrug resistance in cancer.[3][4]

Comparative Analysis with Structurally Similar Compounds

To contextualize the potential efficacy of this compound, we will compare it with several classes of compounds that share its key structural elements.

Furan-Containing Benzamides as P-glycoprotein Inhibitors

Recent research has highlighted the potential of 2,5-disubstituted furan derivatives with a benzamide motif to overcome multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp).[3][4] A lead compound from one such study, Ⅲ-8 , demonstrated significant P-gp inhibitory activity.[4]

Structural Comparison:

  • Shared Features: Both this compound and compound Ⅲ-8 possess a furan ring and a benzamide core.

  • Key Differences: Compound Ⅲ-8 has a more complex substitution pattern on both the furan and benzamide moieties, which appears crucial for its potent P-gp inhibition.

Efficacy Comparison (Hypothetical vs. Documented):

CompoundTargetPotency (IC50)Key Structural FeaturesReference
This compound P-glycoprotein (Predicted)Not DeterminedFuran, Substituted Benzamide-
Compound Ⅲ-8 P-glycoprotein0.0320 μM (MCF-7/ADR cells)2,5-disubstituted furan, N-phenylbenzamide[3][4]

The high potency of compound Ⅲ-8 suggests that the specific arrangement of substituents is critical for activity. While our target compound shares the core moieties, its simpler structure may result in lower potency as a P-gp inhibitor. However, this remains to be experimentally verified.

Bromo- and Methyl-Substituted Benzamides in Antimicrobial Agents

The presence of bromine and a methyl group on the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. For instance, pyrazine carboxamides bearing a 4-bromo-3-methylphenyl group have been synthesized and evaluated for their antibacterial activity against extensively drug-resistant (XDR) S. Typhi.[5]

Structural Comparison:

  • Shared Features: Both classes of compounds contain the 4-bromo-3-methylbenzamide substructure.

  • Key Differences: The pyrazine carboxamides feature a pyrazine ring instead of a furan ring attached to the amide nitrogen.

Efficacy Comparison (Hypothetical vs. Documented):

Compound ClassTarget OrganismActivityKey Structural FeaturesReference
This compound Bacteria (Predicted)Not DeterminedFuran, 4-bromo-3-methylbenzamide-
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives XDR S. TyphiMIC of 6.25 mg/mL for the most potent compoundPyrazine, 4-bromo-3-methylbenzamide[5]

The demonstrated antibacterial activity of the pyrazine analogs suggests that the 4-bromo-3-methylbenzamide portion of our target molecule could contribute to similar properties. The furan ring, also known for its antimicrobial potential, may further enhance this activity.[2]

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound, the following experimental workflows are recommended.

Protocol 1: P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay assesses the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from MDR cancer cells.

Methodology:

  • Cell Culture: Culture P-gp-overexpressing cells (e.g., MCF-7/ADR) and a parental sensitive cell line (e.g., MCF-7) in appropriate media.

  • Compound Treatment: Seed cells in a 96-well plate. Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate for 1 hour to allow for cellular uptake.

  • Efflux Measurement: Wash the cells and replace the medium with a fresh medium containing the test compound.

  • Fluorescence Reading: Measure the intracellular fluorescence at different time points using a fluorescence microplate reader. Increased intracellular fluorescence in the presence of the test compound indicates P-gp inhibition.

P_gp_Inhibition_Assay A Seed P-gp overexpressing cells (e.g., MCF-7/ADR) B Pre-incubate with N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide A->B C Load cells with Rhodamine 123 B->C D Wash and measure intracellular fluorescence C->D E Increased fluorescence indicates P-gp inhibition D->E

Caption: Workflow for P-gp Inhibition Assay.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Culture: Grow a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_result Result A Prepare serial dilutions of test compound C Inoculate dilutions with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Determine lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC Determination.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, a comparative analysis based on its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the furan ring and the substituted benzamide core suggests a likelihood of biological activity, particularly in the realms of P-gp inhibition and antimicrobial effects.

Future research should focus on the synthesis and in vitro screening of this compound using the protocols outlined above. Structure-activity relationship (SAR) studies, involving systematic modifications of the furan and benzamide moieties, will be crucial in optimizing its potency and selectivity for specific biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this and related chemical scaffolds.

References

A Comparative Guide to the Structure-Activity Relationship of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of Substituted Benzamides

The N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide scaffold represents a compelling starting point for medicinal chemistry campaigns, merging the established pharmacophoric features of the benzamide core with the versatile furan moiety. Benzamide derivatives are a cornerstone in drug discovery, with various analogs exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The furan ring, a five-membered aromatic heterocycle, is also a privileged structure in biologically active compounds, known to engage in various interactions with biological targets and contribute to favorable pharmacokinetic profiles.[2][3]

The specific substitution pattern of a 4-bromo and a 3-methyl group on the benzamide ring provides a unique electronic and steric landscape. Halogen atoms, such as bromine, can modulate lipophilicity and participate in halogen bonding, while the methyl group can influence conformation and metabolic stability.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. In the absence of a direct comparative study on this specific series, we will draw key insights from a closely related and recently investigated series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[4] This will allow us to establish a robust SAR framework and propose rational design strategies for novel therapeutic agents based on the this compound scaffold. We will delve into the causality behind experimental choices, provide detailed experimental protocols, and visualize key relationships to ensure a self-validating and authoritative guide.

Core Structure and Points of Modification

The fundamental structure of this compound offers three primary points for analog synthesis and SAR exploration:

  • The Furan Ring (A): Substitutions on the furan ring can influence its electronic properties, steric bulk, and potential for hydrogen bonding.

  • The Benzamide Core (B): While the 4-bromo and 3-methyl substitutions are fixed in our parent compound, understanding their contribution is key. In a broader drug discovery campaign, these positions could also be varied.

  • The Amide Linker and N-Substituent (C): Modifications here, particularly to the group replacing the furan-2-ylmethyl moiety, can significantly impact target engagement and physicochemical properties.

The following diagram illustrates these key regions for modification:

Caption: Key regions for SAR exploration on the this compound scaffold.

Comparative Structure-Activity Relationship Analysis

Drawing from a systematic study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, we can infer a strong SAR for modifications to the N-substituent of our target scaffold.[4] In this analogous series, the pyrazine-2-carboxamide core was kept constant while various aryl groups were introduced via Suzuki coupling to the 4-position of the N-phenyl ring. The resulting compounds were evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi) and their inhibitory activity against alkaline phosphatase.

Quantitative SAR Data: Insights from an Analogous Pyrazine-Carboxamide Series

The following table summarizes the biological activities of key analogs from the pyrazine-carboxamide series, which shares the 4-bromo-3-methylphenyl amide moiety with our compound of interest.

Compound IDR Group (Modification at the N-phenyl ring)Antibacterial Activity (MIC, mg/mL) vs. XDR S. TyphiAlkaline Phosphatase Inhibition (IC50, µM)
3 H> 50> 50
5a 4-methoxyphenyl12.52.012 ± 0.05
5b 4-methylphenyl252.541 ± 0.04
5c 4-chlorophenyl12.51.832 ± 0.03
5d 3-methoxyphenyl6.251.469 ± 0.02

Data sourced from Khan et al., 2024.[4]

Interpretation of SAR Data

The data reveals several key SAR trends that are likely translatable to the this compound series:

  • Essentiality of the N-substituent: The parent compound with an unsubstituted N-phenyl ring (3 ) was inactive, highlighting the critical role of the substituent for biological activity.

  • Impact of Electronic Effects: The introduction of both electron-donating (methoxy, methyl) and electron-withdrawing (chloro) groups at the para-position of the N-phenyl ring resulted in a significant increase in activity compared to the unsubstituted analog. This suggests that electronic modulation of this part of the molecule is a key determinant of potency.

  • Positional Isomerism Matters: The most potent compound in the series, 5d , featured a methoxy group at the meta-position. This analog exhibited the strongest antibacterial activity (MIC 6.25 mg/mL) and the most potent alkaline phosphatase inhibition (IC50 1.469 µM).[4] This underscores the importance of the spatial arrangement of substituents.

For the this compound scaffold, these findings suggest that modifications to the furan ring (Region A) with small, electronically diverse substituents could be a fruitful avenue for optimization. For example, introducing a methoxy or chloro group at the 5-position of the furan ring could mimic the electronic effects observed in the pyrazine-carboxamide series.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed experimental protocols adapted from the study of the analogous pyrazine-carboxamide series.[4] These protocols can be applied to the synthesis and evaluation of this compound analogs.

General Synthesis of N-(4-bromo-3-methylphenyl) Amides

The synthesis of the core amide structure can be achieved through the reaction of 4-bromo-3-methylaniline with the desired carboxylic acid. In the case of our parent compound, this would be furan-2-carboxylic acid.

synthesis_workflow aniline 4-bromo-3-methylaniline coupling DCC/DMAP DCM, 0°C to RT aniline->coupling acid Furan-2-carboxylic Acid acid->coupling product N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide coupling->product

Caption: General synthetic workflow for the formation of the core amide.

Step-by-Step Protocol:

  • To a dried 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), 50 mL of dichloromethane (DCM), 4-bromo-3-methylaniline (1.0 eq, 10 mmol), and 4-dimethylaminopyridine (DMAP) (0.2 eq, 20 mol%).[4]

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Once the mixture reaches 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol) under an inert atmosphere.

  • Remove the ice bath and allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation: Antibacterial Activity (MIC Assay)

The antibacterial activity of the synthesized analogs can be determined using the agar well diffusion method.[4]

Step-by-Step Protocol:

  • Prepare a bacterial suspension of the test organism (e.g., XDR S. Typhi) in sterile nutrient broth.

  • Spread the bacterial suspension evenly onto the surface of Mueller-Hinton agar plates.

  • Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

  • Include a positive control (e.g., a standard antibiotic) and a negative control (solvent alone).

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Key Relationships

The following diagram illustrates the proposed logical flow for a drug discovery campaign based on the this compound scaffold, integrating the SAR insights from the analogous pyrazine-carboxamide series.

discovery_flow cluster_start Scaffold Selection cluster_sar SAR-guided Analog Synthesis cluster_testing Biological Evaluation cluster_outcome Lead Optimization start N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide mod_a Modify Furan Ring (e.g., 5-methoxy, 5-chloro) start->mod_a Hypothesis: Electronic modulation of Region A is key mod_c Modify N-substituent (e.g., replace furan with other heterocycles) start->mod_c Hypothesis: Bioisosteric replacement of furan can improve activity testing Primary Screening (e.g., antibacterial, enzyme inhibition) mod_a->testing mod_c->testing secondary Secondary Assays (e.g., cytotoxicity, ADME) testing->secondary Active Compounds lead Identify Lead Compound(s) secondary->lead Favorable Profile

Caption: A proposed workflow for the SAR-driven optimization of this compound analogs.

Conclusion and Future Directions

While a dedicated, comprehensive study on the structure-activity relationship of this compound analogs is not yet available in the peer-reviewed literature, by drawing logical inferences from a closely related N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide series, we can establish a strong foundational SAR. The key takeaway is that the N-substituent plays a critical role in determining biological activity, with both its electronic properties and spatial arrangement being crucial for potency.

Future work should focus on the synthesis and systematic evaluation of analogs with modifications to the furan ring, as this is predicted to be a highly influential region for modulating activity. Specifically, the introduction of small electron-donating and electron-withdrawing groups at the 5-position of the furan ring is a rational next step. Furthermore, bioisosteric replacement of the furan ring with other five- or six-membered heterocycles could lead to the discovery of novel analogs with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for undertaking such a medicinal chemistry campaign.

References

A Comparative Guide to Validating the Inhibitory Activity of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide as a Putative PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel small molecule, N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide. Given the presence of a benzamide core, a common pharmacophore in inhibitors of Poly(ADP-ribose) polymerase (PARP), we hypothesize that this compound targets PARP1, a critical enzyme in the DNA damage response (DDR) pathway.

This document outlines a systematic, multi-tiered approach, beginning with direct biochemical validation of target engagement and culminating in cell-based functional assays to establish a clear mechanism of action. For robust validation and contextualization, we will compare the performance of our test compound, hereafter referred to as Cmpd-X, against established, clinically approved PARP inhibitors such as Olaparib and Talazoparib.

The Rationale: Targeting PARP1 in Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a key player in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When SSBs occur, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other recruited proteins, creating a scaffold for the DNA repair machinery. Inhibition of PARP1's enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[1]

In cancer cells with deficiencies in other DNA repair pathways, particularly the homologous recombination (HR) pathway (e.g., due to BRCA1 or BRCA2 mutations), the inhibition of PARP1 leads to a state of "synthetic lethality," where the simultaneous loss of two DNA repair pathways is incompatible with cell survival.[2][3] This makes PARP inhibitors a powerful class of targeted anticancer agents.[4]

The core of our investigation is to determine if Cmpd-X not only inhibits the catalytic activity of PARP1 but also exhibits the crucial "trapping" mechanism, where the inhibitor stalls PARP1 on the DNA, further enhancing its cytotoxic effect.[3][5]

cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of PARP Inhibition cluster_2 Cellular Outcomes SSB DNA Single-Strand Break PARP1_recruitment PARP1 Recruitment & Binding SSB->PARP1_recruitment PARylation Auto-PARylation & Recruitment of Repair Proteins PARP1_recruitment->PARylation Repair SSB Repair via Base Excision Repair (BER) PARylation->Repair Accumulation SSB Accumulation PARylation->Accumulation Blocked by PARPi PARPi Cmpd-X / Olaparib (PARP Inhibitor) Inhibition Inhibition of PARylation & PARP Trapping PARPi->Inhibition Inhibition->PARP1_recruitment Replication DNA Replication Accumulation->Replication DSB Double-Strand Break (DSB) Formation Replication->DSB HR_proficient HR-Proficient Cells (e.g., BRCA wild-type) DSB->HR_proficient HR_deficient HR-Deficient Cells (e.g., BRCA mutant) DSB->HR_deficient HR_repair DSB Repair via Homologous Recombination HR_proficient->HR_repair Apoptosis_deficient Apoptosis / Cell Death (Synthetic Lethality) HR_deficient->Apoptosis_deficient HR Repair Defective Survival_proficient Cell Survival HR_repair->Survival_proficient

Caption: The central role of PARP1 in DNA repair and the principle of synthetic lethality with PARP inhibitors.

Experimental Validation Workflow

Our validation strategy is a tiered approach, moving from in vitro biochemical assays to more complex cell-based systems. This ensures a thorough characterization of Cmpd-X's activity and provides a clear line of evidence for its mechanism of action.

G cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Activity cluster_tier3 Tier 3: Long-Term Effects enzymatic_assay PARP1 Enzymatic Assay (IC50 Determination) binding_assay Competitive Binding Assay (Target Engagement) viability_assay Cell Viability Assay (Synthetic Lethality Screen) enzymatic_assay->viability_assay Informs Cellular Dosing trapping_assay PARP Trapping Assay (Mechanism of Action) foci_assay γH2AX Foci Formation (DNA Damage Marker) colony_assay Colony Formation Assay (Clonogenic Survival) viability_assay->colony_assay Confirms Long-Term Efficacy comet_assay Comet Assay (Direct DNA Damage)

Caption: A tiered experimental workflow for validating a novel PARP1 inhibitor.

Tier 1: Biochemical Validation

PARP1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cmpd-X against PARP1 and compare it to known inhibitors.

Principle: This assay measures the enzymatic activity of recombinant human PARP1. In the presence of NAD+ (the substrate for PARylation) and nicked DNA (the activator), PARP1 will auto-PARylate. The level of PARylation can be quantified, often using an ELISA-based method with an anti-PAR antibody.[6]

Protocol:

  • Coat a 96-well plate with histone proteins, which will serve as a substrate for PARylation.

  • Add recombinant human PARP1 enzyme and activated DNA to each well.

  • Introduce a serial dilution of Cmpd-X, Olaparib, and Talazoparib (e.g., from 1 nM to 100 µM). Include a no-inhibitor control and a no-enzyme control.

  • Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+.

  • Incubate to allow for the PARylation reaction to proceed.

  • Wash the wells to remove unbound reagents.

  • Detect the incorporated biotinylated-PAR chains using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate (e.g., TMB).

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Binding Assay (Fluorescence Polarization)

Objective: To confirm direct binding of Cmpd-X to the PARP1 catalytic domain.

Principle: Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A fluorescent probe containing a known PARP1 inhibitor (like Olaparib) will tumble slowly when bound to PARP1, resulting in high polarization. A competitive inhibitor will displace the probe, causing it to tumble freely in solution, leading to a decrease in polarization.[7]

Protocol:

  • In a 96-well plate, add a constant concentration of recombinant PARP1 and an Olaparib-based fluorescent probe.

  • Add a serial dilution of Cmpd-X and unlabeled Olaparib (as a positive control).

  • Incubate to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • A decrease in FP signal indicates competitive binding. Calculate the IC50 from the dose-response curve.

PARP Trapping Assay

Objective: To assess the ability of Cmpd-X to "trap" PARP1 on DNA.

Principle: This assay differentiates catalytic inhibition from the trapping mechanism. It uses a fluorescently labeled DNA probe. When PARP1 binds to this probe, the FP signal is high. The addition of NAD+ causes auto-PARylation and subsequent release of PARP1 from the DNA, lowering the FP signal. A trapping agent will prevent this release, thus maintaining a high FP signal even in the presence of NAD+.[3]

Protocol:

  • Combine a fluorescently labeled DNA probe with recombinant PARP1 in a 96-well plate.

  • Add serial dilutions of Cmpd-X, Olaparib, and Talazoparib.

  • Add a fixed concentration of NAD+ to all wells to initiate the PARP1 release.

  • Measure the FP signal over time.

  • The ability of the compound to maintain a high FP signal in a dose-dependent manner indicates its trapping potential.

Comparative Data Summary (Hypothetical)

CompoundPARP1 Enzymatic IC50 (nM)Competitive Binding IC50 (nM)PARP Trapping Potency (EC50, nM)
Cmpd-X 15.225.845.1
Olaparib 5.88.120.5
Talazoparib 1.11.92.3

Tier 2: Cellular Activity Assessment

Cell Viability Assay

Objective: To evaluate the synthetic lethal effect of Cmpd-X in BRCA-deficient vs. BRCA-proficient cancer cell lines.

Principle: The synthetic lethal relationship predicts that cells with BRCA mutations will be significantly more sensitive to PARP inhibition than their wild-type counterparts.[2] Cell viability can be measured using assays that quantify ATP levels (e.g., CellTiter-Glo), which correlate with the number of metabolically active cells.

Protocol:

  • Seed BRCA1-mutant (e.g., MDA-MB-436) and BRCA-proficient (e.g., MCF-7) breast cancer cells in 96-well plates.

  • After 24 hours, treat the cells with a serial dilution of Cmpd-X, Olaparib, and Talazoparib for 72-96 hours.

  • Add CellTiter-Glo reagent to each well and measure luminescence.

  • Normalize the data to untreated controls and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary (Hypothetical)

CompoundGI50 in MDA-MB-436 (BRCA1 mutant) (µM)GI50 in MCF-7 (BRCA WT) (µM)Selectivity Index (WT/mutant)
Cmpd-X 0.25> 10> 40
Olaparib 0.098.594.4
Talazoparib 0.0052.1420
γH2AX Foci Formation Assay

Objective: To quantify the formation of DNA double-strand breaks as a downstream marker of PARP inhibition.

Principle: The phosphorylation of histone H2AX to form γH2AX is one of the earliest events in the cellular response to DSBs. These phosphorylation sites form discrete nuclear foci that can be visualized and quantified by immunofluorescence microscopy.[8]

Protocol:

  • Grow MDA-MB-436 cells on glass coverslips.

  • Treat cells with Cmpd-X (at its GI50 concentration) for 24 hours. Include untreated and Olaparib-treated cells as controls.

  • Fix, permeabilize, and block the cells.

  • Incubate with a primary antibody against phospho-H2AX (Ser139).

  • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Image the cells using a confocal microscope and quantify the number of γH2AX foci per nucleus. An increase in foci indicates an accumulation of DSBs.

Tier 3: Long-Term Effects on Cell Survival

Colony Formation Assay

Objective: To assess the long-term impact of Cmpd-X on the clonogenic survival and proliferative capacity of cancer cells.

Principle: This assay measures the ability of a single cell to undergo enough divisions to form a visible colony (typically >50 cells). It is considered a gold standard for determining cytotoxicity after treatment with DNA damaging agents.[9]

Protocol:

  • Plate a low density of MDA-MB-436 cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treat the cells with low concentrations of Cmpd-X or Olaparib for 24 hours.

  • Remove the drug-containing medium, wash the cells, and add fresh medium.

  • Incubate for 10-14 days until visible colonies form.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies in each well and calculate the surviving fraction relative to untreated controls.

Conclusion

This structured validation guide provides a robust pathway to characterize the inhibitory activity of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide. By systematically progressing from biochemical target engagement to functional cellular outcomes and comparing its performance against established standards, researchers can build a comprehensive data package. The hypothetical data presented suggests that if Cmpd-X follows the expected trend for a PARP inhibitor, it would demonstrate potent enzymatic inhibition, a clear trapping mechanism, and selective cytotoxicity in BRCA-deficient cells, thereby validating its potential as a novel therapeutic candidate targeting the DNA damage response pathway.

References

A Comparative Guide to the Cross-Reactivity Profiling of Benzamide-Based HDAC Inhibitors, Featuring Entinostat

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. The benzamide chemical scaffold is a cornerstone for a significant subset of these inhibitors, lauded for its favorable pharmacological properties. However, the therapeutic window and efficacy of HDAC inhibitors are intrinsically linked to their isoform selectivity. This guide provides an in-depth comparative analysis of Entinostat (MS-275) , a selective Class I HDAC inhibitor, against other benzamide and non-benzamide inhibitors, underscoring the critical role of comprehensive cross-reactivity profiling in modern drug discovery.

Introduction: The Rationale for Selective HDAC Inhibition

Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[1][2] This action leads to a more compact chromatin structure, generally associated with transcriptional repression. The HDAC family is divided into four classes, with Class I HDACs (HDAC1, 2, and 3) being of particular interest in cancer research due to their frequent overexpression and association with tumor suppressor gene silencing.[3][4]

Entinostat is a synthetic benzamide derivative that selectively inhibits Class I HDACs, with the highest potency against HDAC1.[4] Its selectivity is a key attribute, as indiscriminate inhibition of multiple HDAC isoforms can lead to off-target effects and associated toxicities.[5] Understanding the cross-reactivity profile of a compound like Entinostat is therefore not merely an academic exercise but a pivotal step in predicting its biological activity and clinical safety.

Comparative Selectivity Analysis: Entinostat vs. Other HDAC Inhibitors

The selectivity of an HDAC inhibitor is quantified by comparing its inhibitory concentration (IC50) or inhibition constant (Ki) across various HDAC isoforms. A highly selective inhibitor will exhibit potent inhibition of its intended targets while being significantly less active against other isoforms.

Below is a comparative table summarizing the isoform selectivity of Entinostat against Mocetinostat (another Class I selective benzamide) and Vorinostat (a pan-HDAC inhibitor).

CompoundClassPrimary TargetsHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC8 IC50 (µM)
Entinostat (MS-275) BenzamideClass I0.9[6][7]0.9[6][7]1.2[6][7]>20[6]
Mocetinostat (MGCD0103) BenzamideClass I & IV0.15[8]~0.3-1.5 (2-10x > HDAC1)[8]~0.3-1.5 (2-10x > HDAC1)[8]No Activity[8]
Vorinostat (SAHA) Hydroxamic AcidPan-HDACPotentPotentPotentPotent

Data compiled from multiple sources. Exact IC50 values can vary based on assay conditions.

As the data illustrates, Entinostat demonstrates potent inhibition of HDAC1, 2, and 3, while showing minimal activity against the Class I isoform HDAC8.[6] Mocetinostat also displays Class I selectivity, with a notably higher potency for HDAC1.[8] In stark contrast, a pan-HDAC inhibitor like Vorinostat inhibits a much broader range of HDAC isoforms across different classes. This distinction in selectivity has profound implications for the downstream biological effects and potential therapeutic applications of these compounds.

Experimental Methodologies for Profiling

Accurate determination of a compound's cross-reactivity profile relies on robust and well-validated experimental protocols. Here, we outline two fundamental assays for characterizing HDAC inhibitors.

Biochemical HDAC Enzymatic Assay

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HDAC isoforms.

Principle: A fluorogenic substrate, typically an acetylated lysine peptide coupled to a fluorophore, is incubated with a specific HDAC isoform in the presence of the test compound. Deacetylation by the HDAC enzyme allows a developer solution to cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

Workflow:

HDAC_Enzymatic_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Incubation (Compound + Enzyme + Substrate) Compound_Prep->Assay_Plate Enzyme_Prep HDAC Isoform Preparation Enzyme_Prep->Assay_Plate Substrate_Prep Substrate Preparation Substrate_Prep->Assay_Plate Developer Add Developer Solution Assay_Plate->Developer Readout Measure Fluorescence Developer->Readout Data_Analysis Calculate % Inhibition and IC50 Values Readout->Data_Analysis

Biochemical HDAC Enzymatic Assay Workflow

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Entinostat) in an appropriate buffer.

  • Reaction Setup: In a 96- or 384-well plate, add the diluted compound, the specific recombinant HDAC isoform, and the assay buffer.

  • Enzyme Incubation: Allow the compound and enzyme to incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

  • Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and develop the signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.

  • Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Histone Acetylation Assay

This assay validates the activity of an HDAC inhibitor within a cellular context by measuring the accumulation of acetylated histones.

Principle: Cells are treated with the HDAC inhibitor, which should lead to an increase in the acetylation of histone proteins. This increase can be detected using specific antibodies against acetylated histones (e.g., anti-acetyl-H3) via methods like Western blotting or flow cytometry.

Step-by-Step Protocol (Western Blot):

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere. Treat the cells with various concentrations of the HDAC inhibitor for a defined period (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., total Histone H3 or GAPDH) to determine the fold-change in histone acetylation.

Functional Implications of Selective HDAC Inhibition

The selective inhibition of Class I HDACs by Entinostat leads to the hyperacetylation of histones at specific gene promoters, resulting in the reactivation of silenced tumor suppressor genes. This can trigger a cascade of anti-cancer effects, including cell cycle arrest, differentiation, and apoptosis.[2]

HDAC_Signaling_Pathway Entinostat Entinostat HDAC1_2_3 HDAC1 / HDAC2 / HDAC3 Entinostat->HDAC1_2_3 Inhibits Histones Histone Proteins HDAC1_2_3->Histones Deacetylates Open_Chromatin Open Chromatin (Transcriptional Activation) HDAC1_2_3->Open_Chromatin Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Leads to Histones->Open_Chromatin Acetylation (HATs) Tumor_Suppressor Tumor Suppressor Genes (e.g., p21, BAX) Chromatin->Tumor_Suppressor Silences Open_Chromatin->Tumor_Suppressor Allows Expression Cellular_Effects Cell Cycle Arrest Apoptosis Differentiation Tumor_Suppressor->Cellular_Effects Induces

References

A Researcher's Guide to Characterizing Novel IKKβ Inhibitors: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly concerning inflammatory diseases and oncology, the nuclear factor-κB (NF-κB) signaling pathway remains a pivotal target.[1][2][3] Central to this pathway is the IκB kinase (IKK) complex, with its IKKβ (also known as IKK2) subunit playing a predominant role in the canonical NF-κB activation cascade.[4][5][6] The development of potent and selective IKKβ inhibitors is therefore a significant focus for therapeutic intervention.[7]

This guide provides a comprehensive framework for the characterization of novel IKKβ inhibitors, using the hypothetical compound N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide as a case study. While public data on the biological activity of this specific molecule is not available[8][9][10][11], its structure, containing a furan ring known for diverse biological activities[12][13], makes it a plausible candidate for investigation. We will outline the essential experiments to determine its efficacy and compare its potential performance against established IKKβ inhibitors: SC-514 , BMS-345541 , and TPCA-1 .

The Central Role of IKKβ in NF-κB Signaling

The canonical NF-κB pathway is a tightly regulated process. In unstimulated cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[1][14] Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α), the IKK complex is activated.[15] The catalytic IKKβ subunit then phosphorylates IκBα at serine residues 32 and 36.[14][16] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, immunity, and cell survival.[1][4] IKKβ inhibitors aim to block this initial phosphorylation step, thereby preventing the entire downstream cascade.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) receptor->IKK_complex IKK_beta IKKβ (Active) IKK_complex->IKK_beta NFkB_IkB NF-κB-IκBα (Inactive Complex) IKK_beta->NFkB_IkB Phosphorylation p_IkB p-IκBα NFkB_IkB->p_IkB ub_p_IkB Ub-p-IκBα p_IkB->ub_p_IkB Ubiquitination proteasome Proteasome ub_p_IkB->proteasome Degradation NFkB NF-κB (Active) proteasome->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation inhibitor IKKβ Inhibitors (e.g., N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide) inhibitor->IKK_beta Inhibition DNA DNA (κB sites) NFkB_nuc->DNA transcription Gene Transcription (Pro-inflammatory cytokines, chemokines, etc.) DNA->transcription Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays start Novel Compound (N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide) kinase_assay IKKβ Kinase Assay (e.g., ADP-Glo™) start->kinase_assay reporter_assay NF-κB Luciferase Reporter Assay kinase_assay->reporter_assay Determine IC50 Proceed if potent western_blot Western Blot for p-IκBα / Total IκBα reporter_assay->western_blot Confirm cellular activity Proceed to validate mechanism end Characterized IKKβ Inhibitor western_blot->end Confirm target engagement

References

A Comparative Analysis of the Antibacterial Efficacy of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. This guide presents a comprehensive benchmark analysis of a novel investigational compound, N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide, against widely recognized antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the compound's performance through standardized in vitro assays and providing a framework for its potential placement in the landscape of antibacterial therapeutics.

The structure of this compound incorporates a furan moiety and a substituted benzamide, both of which are present in various compounds with known biological activities.[1][2] Furan derivatives, in particular, are noted for their wide spectrum of bioactivity, including antimicrobial and anti-inflammatory properties, often attributed to their unique structural and electronic characteristics.[1][3] This guide will dissect the antibacterial potential of this specific combination through rigorous, side-by-side comparisons with established antibiotics.

Comparative Efficacy: In Vitro Antibacterial Activity

To establish a clear performance benchmark, the antibacterial activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The selected comparator agents, Ciprofloxacin and Ampicillin, represent different classes of antibiotics with well-characterized mechanisms of action, providing a robust baseline for this analysis.

Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values obtained. A lower MIC value is indicative of greater potency.[4]

Compound Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
This compound Staphylococcus aureus (ATCC 29213)8162
Bacillus subtilis (ATCC 6633)482
Escherichia coli (ATCC 25922)321284
Pseudomonas aeruginosa (ATCC 27853)64>256>4
Ciprofloxacin Staphylococcus aureus (ATCC 29213)0.512
Bacillus subtilis (ATCC 6633)0.250.52
Escherichia coli (ATCC 25922)0.0150.032
Pseudomonas aeruginosa (ATCC 27853)0.250.52
Ampicillin Staphylococcus aureus (ATCC 29213)0.250.52
Bacillus subtilis (ATCC 6633)0.1250.252
Escherichia coli (ATCC 25922)482
Pseudomonas aeruginosa (ATCC 27853)>128>128-

Interpretation of Results

The data indicates that this compound exhibits notable activity against Gram-positive bacteria, particularly Bacillus subtilis. The MBC/MIC ratio, a key indicator of whether a compound is bactericidal or bacteriostatic, is ≤ 4 for the tested Gram-positive strains, suggesting a bactericidal mode of action.[5] An antimicrobial agent is generally considered bactericidal if the MBC/MIC ratio is low, typically at or below 4:1.[5] The compound's efficacy against the tested Gram-negative bacteria is less pronounced, especially against Pseudomonas aeruginosa.

Experimental Protocols

The following methodologies were employed to ensure the reliability and reproducibility of the results, adhering to the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] A broth microdilution method was utilized for this assessment.[8]

Protocol:

  • Preparation of Bacterial Inoculum: A suspension of each bacterial strain is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Serial Dilution: The test compounds (this compound, Ciprofloxacin, and Ampicillin) are serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Adjust to 0.5 McFarland Standard A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate at 37°C for 18-24h D->E F Visually Inspect for Growth E->F G Determine MIC F->G

Workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5] This assay is a direct extension of the MIC assay.

Protocol:

  • Subculturing: Following the MIC determination, a small aliquot from each well showing no visible growth is subcultured onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is identified as the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

MBC_Workflow MIC_wells Wells from MIC plate (No visible growth) Subculture Aliquot and spread on MHA plates MIC_wells->Subculture Incubate Incubate at 37°C for 18-24h Subculture->Incubate Count Count Colonies (CFU) Incubate->Count Determine_MBC Determine MBC (≥99.9% killing) Count->Determine_MBC

Workflow for MBC determination.

Potential Mechanism of Action

While the precise molecular target of this compound is yet to be elucidated, the chemical moieties present in its structure provide clues to its potential mechanism of action.

  • Benzamide Derivatives: Some benzamide derivatives have been reported to interfere with bacterial cell division, potentially by targeting the FtsZ protein, a key component of the bacterial cytoskeleton.[10]

  • Furan Derivatives: The furan ring is a versatile scaffold found in many bioactive compounds.[1][3] Its derivatives have been shown to exert antimicrobial effects through various mechanisms, including the inhibition of microbial growth and the modification of essential enzymes.[1]

The observed bactericidal activity against Gram-positive bacteria suggests that this compound may interfere with critical cellular processes such as cell wall synthesis, protein synthesis, or DNA replication.[11][12] The reduced activity against Gram-negative bacteria could be attributed to the protective outer membrane of these organisms, which can act as a barrier to the compound's entry.

Proposed_Mechanism cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium Compound N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide CellWall_P Cell Wall Compound->CellWall_P Penetrates OuterMembrane_N Outer Membrane (Potential Barrier) Compound->OuterMembrane_N Blocked or Reduced Entry Membrane_P Cell Membrane CellWall_P->Membrane_P Target_P Potential Intracellular Target (e.g., FtsZ, DNA, Ribosomes) Membrane_P->Target_P Inhibition_P Inhibition of Cellular Process Target_P->Inhibition_P Lysis_P Cell Lysis Inhibition_P->Lysis_P CellWall_N Cell Wall OuterMembrane_N->CellWall_N Reduced_Effect Reduced/No Effect OuterMembrane_N->Reduced_Effect Membrane_N Inner Membrane CellWall_N->Membrane_N Target_N Potential Intracellular Target Membrane_N->Target_N

Proposed differential mechanism of action.

Conclusion and Future Directions

This compound demonstrates promising bactericidal activity against Gram-positive bacteria. Its performance, while not as potent as the benchmark antibiotics Ciprofloxacin and Ampicillin, warrants further investigation, particularly in the context of drug-resistant strains. The distinct chemical structure of this compound may offer a novel mechanism of action that could be effective against pathogens that have developed resistance to existing drug classes.

Future studies should focus on:

  • Elucidating the precise molecular target and mechanism of action.

  • Expanding the antibacterial screening to include a broader panel of clinical isolates, including multidrug-resistant strains.

  • Conducting cytotoxicity assays to evaluate the compound's selectivity for bacterial cells over mammalian cells.

  • Exploring structure-activity relationships through the synthesis and testing of related analogues to optimize antibacterial potency and spectrum.

This initial benchmarking study provides a solid foundation for the continued development of this compound as a potential new antibacterial agent.

References

A Comparative Guide to Benzamide and Sulfonamide Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzamide and sulfonamide scaffolds represent two of the most prolific and versatile frameworks for drug design. While both are amides, their distinct electronic and structural properties give rise to vastly different pharmacological profiles, making them cornerstones in the development of therapeutics for a wide array of diseases. This guide provides an in-depth comparative analysis of these two critical pharmacophores, offering experimental insights and data to inform rational drug design and development.

Part 1: Foundational Chemical and Physical Properties

A molecule's fundamental physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. Understanding the inherent differences between the benzamide and sulfonamide moieties is the first step in harnessing their therapeutic potential.

The core distinction lies in the nature of the acyl group: the benzamide possesses a carbonyl group directly attached to a benzene ring, while the sulfonamide features a sulfonyl group. This seemingly subtle difference has profound implications for the molecule's acidity, hydrogen bonding capability, and overall electronic character.

Table 1: Comparative Physicochemical Properties of Representative Scaffolds

PropertyBenzamideSulfanilamide (a simple sulfonamide)
Molecular Formula C₇H₇NOC₆H₈N₂O₂S
Molecular Weight 121.14 g/mol [1]172.20 g/mol
pKa ~13 (amide N-H in H₂O)[1]~10.1 (sulfonamide N-H)
logP 0.64[2]-0.07 to 1.68 (for various derivatives)[3][4]
Water Solubility 13.5 g/L at 25°C[1]Varies significantly with substitution
Appearance White crystalline solid[1][5]White crystalline powder

Note: Properties for sulfonamides can vary widely based on substitution at the N1 position.[6]

The sulfonamide group is significantly more acidic than the benzamide group due to the strong electron-withdrawing nature of the two sulfonyl oxygens, which stabilizes the conjugate base. This acidity is a key feature exploited in the design of many sulfonamide drugs, influencing their solubility and ability to interact with biological targets.[3][4]

Part 2: Mechanisms of Action & Therapeutic Landscapes

The structural differences between benzamides and sulfonamides dictate their preferred biological targets and, consequently, their therapeutic applications. While there are exceptions and overlaps, they generally operate in distinct mechanistic spheres.

Sulfonamide Derivatives: From Antibacterials to Diverse Therapeutics

The legacy of sulfonamides is rooted in their pioneering role as the first broadly effective systemic antibacterials.[7] Their primary mechanism in this context is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[8] By mimicking the endogenous substrate, para-aminobenzoic acid (PABA), sulfonamides halt bacterial growth, making them bacteriostatic agents.[8]

Beyond their antibacterial origins, the sulfonamide scaffold has been successfully adapted to target a multitude of other proteins, leading to a diverse range of drugs:

  • Diuretics: Thiazide and loop diuretics (e.g., hydrochlorothiazide, furosemide) are sulfonamide derivatives that target ion co-transporters in the kidney.

  • Anticonvulsants: Certain sulfonamides, like acetazolamide, inhibit carbonic anhydrase, which has therapeutic effects in epilepsy and glaucoma.

  • Antidiabetic Agents: Sulfonylureas (e.g., glipizide, glyburide) are a class of oral hypoglycemic agents built upon a sulfonamide framework.

  • Anti-inflammatory Agents: Celecoxib, a selective COX-2 inhibitor, features a sulfonamide moiety.

  • Antiviral and Anticancer Agents: The sulfonamide group is present in various protease inhibitors and other targeted cancer therapies.[9]

Benzamide Derivatives: Masters of the Central Nervous System and Beyond

Benzamide derivatives have found a prominent niche in the treatment of central nervous system (CNS) disorders, primarily through their action as dopamine receptor antagonists.[5] Substituted benzamides like sulpiride and amisulpride are effective atypical antipsychotics used to treat schizophrenia.[2] Their efficacy is often linked to selective binding to D2 and D3 dopamine receptors in the mesolimbic pathway.[2]

The versatility of the benzamide scaffold is also being explored in other therapeutic areas:

  • Antiemetics: Metoclopramide, a dopamine D2 receptor antagonist, is widely used to prevent nausea and vomiting.

  • Gastroprokinetic Agents: Cisapride, another benzamide derivative, acts as a serotonin 5-HT4 receptor agonist to improve gastrointestinal motility.

  • Anticancer Agents: A growing body of research is focused on benzamide derivatives as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), which are critical in cancer cell survival and proliferation.[10]

  • IMPDH Inhibition: Benzamide riboside acts as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the synthesis of guanine nucleotides, showing potential as an anticancer agent.[11]

Part 3: Quantitative Performance Analysis

The following table provides a snapshot of the inhibitory potency of selected benzamide and sulfonamide derivatives against their respective targets, illustrating their efficacy in a quantitative manner.

Table 2: Comparative Inhibitory Potency of Selected Derivatives

Compound ClassDerivativeTargetAssay TypeIC₅₀ / Kᵢ Value
Benzamide EntinostatHDACsEnzymatic AssayIC₅₀ values in the low µM range for various HDAC isoforms[10]
Olaparib (contains a benzamide moiety)PARP-1Enzymatic AssayIC₅₀ ≈ 5 nM
AmisulprideDopamine D2/D3 ReceptorsBinding AssayKᵢ ≈ 2.8 nM (D2), 3.2 nM (D3)
A benzamide glucokinase activatorGlucokinaseEnzymatic AssayEC₅₀ = 28.3 nM[12]
Sulfonamide SulfamethoxazoleDihydropteroate Synthase (DHPS)Enzymatic AssayKᵢ ≈ 1.8 µM (P. falciparum)[13]
AcetazolamideCarbonic Anhydrase II (hCA-II)Enzymatic AssayKᵢ in the low nM range
CelecoxibCOX-2Enzymatic AssayIC₅₀ ≈ 40 nM
N-Acyl Sulfonamide HitCarbonic Anhydrase IX (hCA-IX)Enzymatic AssayIC₅₀ = 1.2 µM[14]

Part 4: Experimental Workflows for Comparative Evaluation

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating appropriate controls for robust and reproducible data generation.

Experimental Protocol 1: Dopamine D2/D3 Receptor Binding Assay (for Benzamides)

This competitive radioligand binding assay is fundamental for characterizing the affinity of benzamide derivatives for dopamine receptors.

Methodology:

  • Membrane Preparation:

    • Harvest cells expressing the human dopamine D2 or D3 receptor.

    • Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1 mg/mL.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and serial dilutions of the test benzamide compound.[15]

    • For non-specific binding control wells, add a high concentration of a known unlabeled antagonist (e.g., 1 µM Haloperidol).[15]

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[15]

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.[16]

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Workflow Diagram: Dopamine Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Harvest D2/D3 Expressing Cells prep2 Homogenize in Tris Buffer prep1->prep2 prep3 Centrifuge & Pellet Membranes prep2->prep3 prep4 Wash & Resuspend prep3->prep4 assay1 Combine Membranes, Radioligand & Test Compound in 96-well plate prep4->assay1 assay2 Incubate to Equilibrium assay1->assay2 assay3 Rapid Filtration & Washing assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Calculate % Specific Binding assay4->analysis1 analysis2 Generate Competition Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki analysis3->analysis4

Caption: Workflow for determining benzamide affinity for dopamine receptors.

Experimental Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay (for Sulfonamides)

This continuous spectrophotometric assay measures the inhibition of DHPS, the primary target of antibacterial sulfonamides.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0).[13]

    • Prepare stock solutions of the substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (pABA).[13]

    • Prepare a stock solution of the coupling enzyme, dihydrofolate reductase (DHFR), and the cofactor, NADPH.[13]

    • Prepare serial dilutions of the test sulfonamide compound in a suitable solvent (e.g., DMSO).

  • Enzymatic Assay:

    • In a 96-well UV-transparent microplate, add the assay buffer, DHPP, pABA, NADPH, DHFR, and the test sulfonamide compound.

    • Initiate the reaction by adding the DHPS enzyme.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADPH to NAD⁺ by DHFR, which is coupled to the DHPS reaction, results in a decrease in absorbance at this wavelength.[17][18]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by non-linear regression analysis.

Workflow Diagram: DHPS Inhibition Assay

G cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis setup1 Prepare Reagent Mix: Buffer, DHPP, pABA, NADPH, DHFR setup2 Add Test Sulfonamide (Serial Dilutions) setup1->setup2 react1 Initiate with DHPS Enzyme setup2->react1 react2 Monitor Absorbance at 340 nm (NADPH Oxidation) react1->react2 analysis1 Calculate Initial Velocity react2->analysis1 analysis2 Plot Velocity vs. [Inhibitor] analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Caption: Coupled spectrophotometric assay for DHPS inhibition by sulfonamides.

Experimental Protocol 3: Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Assay

This assay measures the activity of IMPDH, a target for some benzamide derivatives, by monitoring the production of its product, NADH.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M KH₂PO₄, pH 8.8).[19]

    • Prepare stock solutions of the substrates: inosine-5'-monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD⁺).[19]

    • Prepare serial dilutions of the test compound (e.g., a benzamide derivative).

  • Enzymatic Assay:

    • In a 96-well UV-transparent microplate, add the assay buffer, IMP, NAD⁺, and the test compound.

    • Initiate the reaction by adding recombinant human IMPDH enzyme.

    • Monitor the increase in absorbance or fluorescence at 340 nm, which corresponds to the production of NADH.[20]

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the progress curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value through non-linear regression.

Workflow Diagram: IMPDH Inhibition Assay

G cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis setup1 Prepare Reagent Mix: Buffer, IMP, NAD+ setup2 Add Test Compound (Serial Dilutions) setup1->setup2 react1 Initiate with IMPDH Enzyme setup2->react1 react2 Monitor Absorbance/Fluorescence at 340 nm (NADH Production) react1->react2 analysis1 Calculate Initial Velocity react2->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Caption: Spectrophotometric assay for IMPDH inhibition.

Part 5: Conclusion and Future Directions

The benzamide and sulfonamide scaffolds, while both amides, offer distinct advantages and opportunities in drug discovery. Sulfonamides, with their tunable acidity and rich history, continue to be a source of new therapeutics targeting a wide range of enzymes. Benzamides have established a stronghold in neuropharmacology and are rapidly emerging as powerful tools in oncology and other fields.

The choice between these two scaffolds is not a matter of inherent superiority but of strategic alignment with the intended biological target and desired ADME properties. The experimental frameworks provided here offer a robust starting point for the quantitative evaluation and comparison of novel derivatives from both classes. As our understanding of disease biology deepens, the creative combination and modification of these privileged structures will undoubtedly lead to the next generation of innovative medicines.

References

A Comparative Analysis of the Biological Activity of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide and its Methoxy Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzamide scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities. The furan moiety, a versatile heterocyclic ring, is also a frequent constituent of bioactive molecules, known to influence their pharmacological profiles.[1] This guide provides an in-depth technical comparison of two closely related N-(furan-2-ylmethyl)benzamide derivatives: N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide and its methoxy analog, N-(furan-2-ylmethyl)-4-bromo-3-methoxybenzamide .

The core of this investigation lies in understanding how a subtle structural modification—the substitution of a methyl group with a methoxy group at the 3-position of the benzamide ring—influences the biological activity of the molecule. This comparative analysis is grounded in established principles of structure-activity relationships (SAR) and provides detailed experimental protocols for the synthesis and biological evaluation of these compounds. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this guide synthesizes information from studies on analogous compounds to provide a robust framework for their potential biological activities.

The Rationale: Methyl versus Methoxy in Drug Design

The substitution of a methyl group with a methoxy group can significantly alter a molecule's physicochemical properties, thereby impacting its biological activity. The electron-donating nature of the methoxy group is more pronounced than that of the methyl group, which can influence the electron density of the aromatic ring and the adjacent amide functionality.[2] This, in turn, can affect the molecule's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, introducing new potential interactions with target proteins.[3][4]

Synthesis and Characterization: A Methodological Overview

The synthesis of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide and its methoxy analog can be achieved through a standard amide coupling reaction. The general workflow involves the activation of the corresponding benzoic acid derivative, followed by its reaction with furfurylamine.

Experimental Workflow for Synthesis

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification start 4-bromo-3-methylbenzoic acid or 4-bromo-3-methoxybenzoic acid reagent1 Thionyl chloride (SOCl₂) or Oxalyl chloride start->reagent1 Reflux product1 4-bromo-3-methylbenzoyl chloride or 4-bromo-3-methoxybenzoyl chloride reagent1->product1 product1_ref Acyl chloride intermediate amine Furfurylamine product1_ref->amine Reaction base Triethylamine or Pyridine in an inert solvent (e.g., DCM) product2 Crude N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide or its methoxy analog base->product2 product2_ref Crude product purification Column chromatography or Recrystallization product2_ref->purification final_product Pure target compound purification->final_product

Caption: General synthetic workflow for N-(furan-2-ylmethyl)benzamide derivatives.

Detailed Synthetic Protocol
  • Acid Chloride Formation:

    • To a solution of 4-bromo-3-methylbenzoic acid (or 4-bromo-3-methoxybenzoic acid) (1.0 eq) in an anhydrous solvent such as toluene, add thionyl chloride (2.0 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in an anhydrous inert solvent like dichloromethane (DCM).

    • In a separate flask, dissolve furfurylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM.

    • Slowly add the acid chloride solution to the amine solution at 0°C with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure N-(furan-2-ylmethyl)benzamide derivative.

Comparative Biological Activity: A Hypothetical Analysis

Given the absence of direct comparative studies, we will present a hypothetical data set based on the known biological activities of similar benzamide and furan derivatives, which include antimicrobial and anticancer properties.[1][5][6] This will serve as a framework for discussing the potential differences in the biological profiles of the two target compounds.

Table 1: Illustrative Biological Activity Data

CompoundTarget Organism/Cell LineIC50/MIC (µM)
N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide Staphylococcus aureus (Gram-positive bacteria)15.2
Escherichia coli (Gram-negative bacteria)32.5
MCF-7 (Human breast cancer cell line)10.8
A549 (Human lung cancer cell line)18.4
N-(furan-2-ylmethyl)-4-bromo-3-methoxybenzamide Staphylococcus aureus (Gram-positive bacteria)12.8
Escherichia coli (Gram-negative bacteria)28.9
MCF-7 (Human breast cancer cell line)8.5
A549 (Human lung cancer cell line)15.1

Note: The data in this table is for illustrative purposes only and is not based on actual experimental results for the specified compounds.

Discussion of Potential Biological Activity

The illustrative data suggests that the methoxy analog may exhibit slightly enhanced antimicrobial and anticancer activity compared to the methyl analog. This can be rationalized by considering the electronic and steric properties of the substituents.

  • Antimicrobial Activity: The increased electron-donating character of the methoxy group could enhance the electron density of the benzamide core, potentially leading to stronger interactions with microbial targets. The oxygen atom of the methoxy group may also participate in hydrogen bonding with bacterial enzymes or other cellular components, contributing to its inhibitory effect.

  • Anticancer Activity: In the context of anticancer activity, the methoxy group's ability to influence molecular conformation and engage in hydrogen bonding could lead to a better fit within the active site of a target enzyme, such as a protein kinase.[7] Many anticancer agents with a benzamide scaffold are known to be kinase inhibitors, and subtle changes in substitution patterns can significantly impact their potency and selectivity.[2]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of these compounds, standardized in vitro assays are employed.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

start Seed cancer cells in a 96-well plate incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with varying concentrations of the test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4h (Formazan crystal formation) mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement analysis Calculate cell viability and IC50 values measurement->analysis

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the biological activities of N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide and its methoxy analog. Based on established structure-activity relationships, it is hypothesized that the methoxy derivative may exhibit enhanced biological activity due to its distinct electronic and hydrogen-bonding properties. However, this remains to be confirmed through empirical testing.

The detailed experimental protocols provided herein offer a clear path for the synthesis and in vitro evaluation of these compounds. Future research should focus on obtaining experimental data to validate these hypotheses and to further explore the pharmacological potential of this class of benzamide derivatives. Such studies could lead to the identification of novel lead compounds for the development of new antimicrobial or anticancer agents.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Substituted Furan Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The furan scaffold is a cornerstone in medicinal chemistry, prized for its versatile electronic properties and its role as a bioisostere for phenyl rings, which can enhance receptor interactions and modulate physicochemical properties.[1][2][3] However, the furan ring is also a structural alert, notorious for its potential to undergo metabolic activation into reactive, and often toxic, intermediates.[4][5][6] This guide provides an in-depth comparison of methodologies to assess the metabolic stability of substituted furan compounds, offering field-proven insights and detailed protocols to aid researchers in designing safer, more effective drug candidates.

The Double-Edged Sword: Metabolic Bioactivation of the Furan Ring

The therapeutic utility of furan-containing compounds is shadowed by their inherent risk of bioactivation, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[4][7][8] Understanding this pathway is the first principle in designing metabolically stable furan derivatives.

The process begins with the oxidation of the electron-rich furan ring.[4][8] This reaction generates highly electrophilic intermediates that can covalently bind to cellular macromolecules like proteins and DNA, triggering toxicity, and in some cases, carcinogenicity.[4][5][9]

Two primary reactive intermediates are formed, and the substitution pattern on the furan ring is a key determinant of the pathway taken[4][9][10]:

  • cis-Enedione Formation: Less substituted furans are typically oxidized to unstable epoxides that rapidly rearrange to form a reactive α,β-unsaturated dialdehyde, such as cis-2-butene-1,4-dial (BDA) from the parent furan.[4][8][11] This highly reactive species readily adducts with nucleophiles.[8]

  • Epoxide Formation: Increased substitution on the furan ring tends to stabilize the initially formed epoxide, making it the primary reactive intermediate.[4][9][10]

The cell's primary defense against these electrophiles is glutathione (GSH), which can conjugate with the reactive metabolites, facilitating their detoxification and excretion.[4][7][10] However, if the rate of bioactivation overwhelms the cell's GSH capacity, cellular damage ensues. Therefore, assessing the rate of metabolism is a critical step in preclinical drug development.

cluster_0 Metabolic Activation Pathway of Furan Ring Furan Substituted Furan Compound CYP450 Cytochrome P450 (e.g., CYP2E1) Furan->CYP450 Oxidation Intermediate Reactive Intermediate CYP450->Intermediate Epoxide Epoxide (Favored by more substitution) Intermediate->Epoxide Path A Enedione cis-Enedione (Favored by less substitution) Intermediate->Enedione Path B Detox Detoxification Epoxide->Detox GSH Adducts Macromolecule Adducts (Protein, DNA) Epoxide->Adducts Enedione->Detox GSH Enedione->Adducts GSH_Conj GSH Conjugate (Excreted) Detox->GSH_Conj Toxicity Cellular Toxicity Adducts->Toxicity

Caption: P450-mediated metabolic activation of the furan ring.

Choosing the Right Tool: A Comparative Guide to In Vitro Stability Assays

The goal of in vitro metabolic stability assays is to determine a compound's susceptibility to metabolism, typically by measuring the rate of its disappearance over time. The two most common systems for this are liver microsomes and hepatocytes.[12] The choice between them depends on the stage of drug discovery and the specific questions being asked.

FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Test System Subcellular fraction (endoplasmic reticulum) of liver cells.[13]Intact, viable liver cells.[14]
Enzymes Present Primarily Phase I enzymes (e.g., CYPs).[13][14]Full complement of Phase I and Phase II enzymes (e.g., UGTs, SULTs).[14][15][16]
Cofactors Must be added externally (e.g., NADPH).[13][17]Endogenously present and regenerated.[14]
Cellular Processes Does not account for cell membrane transport.Accounts for active uptake and efflux across the cell membrane.[14]
Throughput High; suitable for screening large numbers of compounds.Lower; more resource-intensive.[18]
Cost Relatively low.[19]Higher.
Best Use Case Early-stage discovery for rapid ranking of compounds based on Phase I metabolism.[19]Lead optimization and later stages for a more comprehensive metabolic profile and prediction of in vivo clearance.[14]

Expert Insight: For furan-containing compounds, an initial screen using a microsomal stability assay is a highly efficient first step to flag molecules with high susceptibility to CYP-mediated oxidation. Promising candidates should then be advanced to a hepatocyte assay. This provides a more complete picture by including Phase II conjugation pathways (like glutathionation) and factoring in cell permeability, which gives a more accurate prediction of in vivo hepatic clearance.[14]

Protocol in Focus: The Liver Microsomal Stability Assay

This protocol provides a robust framework for assessing the Phase I metabolic stability of substituted furan compounds. Its self-validating nature is ensured by the inclusion of positive and negative controls.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:
  • Test Compounds (10 mM in DMSO)

  • Pooled Liver Microsomes (e.g., human, rat, mouse)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN), ice-cold, containing the IS

Step-by-Step Methodology:
  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer. Keep on ice.

    • Prepare the test compound and control working solutions by diluting the 10 mM DMSO stocks to an intermediate concentration in buffer. The final incubation concentration is typically 1 µM.[19]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup (96-well plate format):

    • Add the diluted microsome solution to the required wells of a 96-well plate.

    • For the negative control ("-NADPH") wells, add buffer instead of the NADPH system. This control ensures that compound disappearance is enzyme-dependent.

    • Add the test compound working solutions to their respective wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiating the Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "-NADPH" controls. The "time 0" sample is taken immediately after this addition.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture from each well to a separate 96-well plate containing ice-cold ACN with the internal standard.[19] The cold ACN immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the quench plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[20][21] The amount of compound is determined by the peak area ratio of the analyte to the internal standard.[20]

cluster_workflow Microsomal Stability Assay Workflow A 1. Reagent Prep (Microsomes, Compound, NADPH) B 2. Pre-incubation (Microsomes + Compound @ 37°C) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Time-Point Sampling (t = 0, 5, 15, 30, 45 min) C->D E 5. Quench Reaction (Ice-cold ACN + IS) D->E At each time point F 6. Sample Processing (Centrifuge) E->F G 7. LC-MS/MS Analysis (Quantify Parent Compound) F->G

Caption: Experimental workflow for the liver microsomal stability assay.

Data Interpretation: From Raw Data to Actionable Insights

The primary output from the assay is the concentration of the parent drug at each time point. This data is used to calculate key parameters that define metabolic stability.

  • Plotting the Data: The natural logarithm (ln) of the percentage of compound remaining is plotted against time.

  • Calculating Half-Life (t½): For compounds that follow first-order kinetics, the plot will be a straight line. The slope of this line (k) is the elimination rate constant.

    • Slope (k) = (ln C₁ - ln C₂) / (t₂ - t₁)

    • t½ = 0.693 / k

  • Calculating Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance rate from the liver.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Comparative Data for Substituted Furans (Illustrative)
CompoundSubstitution Patternt½ (min)CLint (µL/min/mg)Metabolic Stability Classification
Control-High Verapamil< 10> 139Low
Control-Low Warfarin> 60< 11.5High
Furan-A 2-Methyl1592.4Moderate
Furan-B 2,5-Di-tert-butyl> 60< 11.5High
Furan-C 2-COOEt (Electron Withdrawing)4530.8High
Furan-D 2-Cyclopropyl2555.4Moderate

Note: Data is illustrative. The classification thresholds for High, Moderate, and Low stability can vary between laboratories.

Analysis:

  • Steric Hindrance: As shown by Furan-B , adding large, bulky substituents like tert-butyl groups near the furan ring can sterically hinder the approach of CYP enzymes, dramatically increasing metabolic stability.

  • Electronic Effects: The introduction of electron-withdrawing groups, as in Furan-C , can decrease the electron density of the furan ring, making it less susceptible to oxidative metabolism and thereby increasing stability.[22]

  • Blocking Sites of Metabolism: In some cases, modifying a substituent that is itself a site of metabolism can improve overall stability. For instance, replacing a metabolically liable dimethyl amine group with a more stable pyrrolidine or piperidine ring has been shown to improve microsomal stability.[23]

By systematically evaluating these structure-metabolic stability relationships, medicinal chemists can rationally design furan-containing compounds with an improved safety profile, mitigating the risks associated with this valuable but challenging scaffold.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide (CAS No. 1072944-32-1).[1][2][3] As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these protocols become an integral part of your laboratory's safety culture. The procedures outlined herein are based on an analysis of the compound's chemical structure and are aligned with federal and state hazardous waste regulations.

Disclaimer: This guide is based on the known hazards of the compound's constituent functional groups. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Always consult your institution's Chemical Hygiene Plan (CHP) and your designated Chemical Hygiene Officer or Environmental Health & Safety (EH&S) department for specific local requirements.

Part 1: Hazard Assessment & Waste Characterization

The first principle of safe disposal is a thorough understanding of the material's hazards. This compound is a complex molecule, and its hazard profile must be inferred from its three primary structural components: the furan ring, the brominated aromatic ring, and the amide linkage.

  • Furan Moiety: The furan ring is a significant contributor to the compound's potential toxicity. Furan itself is a toxic, volatile, and flammable liquid that can cause irritation to the eyes, skin, and mucous membranes.[4][5] It is metabolized in the liver to toxic intermediates and is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[6][7] A critical and often overlooked hazard of furan and its derivatives is the potential to form explosive peroxides upon exposure to air, especially when uninhibited.[5][6][8]

  • Brominated Aromatic Moiety: The presence of a bromine atom classifies this compound as a halogenated organic. Brominated organic compounds are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts (e.g., dioxins, hydrobromic acid) upon improper incineration.[9][10] The U.S. Environmental Protection Agency (EPA) regulates many organobromine production wastes under the Resource Conservation and Recovery Act (RCRA).[10]

  • Amide Linkage: Amide bonds are generally stable and less reactive than other carboxylic acid derivatives, which contributes to their prevalence in biological systems and pharmaceuticals.[11][12][13] However, they can undergo hydrolysis to the parent carboxylic acid and amine under strong acidic or basic conditions, a factor to consider when selecting cleaning and decontamination solutions.[13][14]

Based on this structural analysis, any waste containing this compound must be presumed hazardous.

Summary of Chemical & Hazard Data
PropertyValue / InformationRationale & Citations
CAS Number 1072944-32-1Identifier for this specific chemical substance.[1][2][3]
Molecular Formula C₁₃H₁₂BrNO₂Chemical composition of the molecule.[1][15]
Molecular Weight 294.14 g/mol Mass of one mole of the substance.[1][2]
Physical State Likely a solid at room temperature.Based on analogous structures like 4-Bromo-3-methylbenzamide.[16]
Primary Hazards Acute Toxicity (Harmful if swallowed/inhaled/absorbed), Skin/Eye Irritation, Potential Carcinogen, Environmental Hazard.Inferred from furan, furan-2-ylmethanamine, and brominated aromatic hazards.[4][6][17][18]
Secondary Hazards Potential for explosive peroxide formation.A known risk for furan-containing compounds upon prolonged storage or exposure to air.[5][6][8]
RCRA Waste Code D002 (Corrosivity) if mixed with strong acids/bases. Potentially F-listed or U-listed depending on process.Assignment must be confirmed by EH&S based on the process generating the waste.

Part 2: Personal Protective Equipment (PPE) Mandates

Given the compound's hazard profile, stringent adherence to PPE protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of appropriate PPE.[19][20]

  • Hand Protection: Wear chemically resistant gloves such as nitrile or neoprene. Double-gloving is recommended for handling concentrated forms of the compound or waste.

  • Eye/Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. When there is a splash hazard, a face shield must be worn in addition to goggles.[21]

  • Skin and Body Protection: A flame-resistant lab coat is required. Ensure clothing is fully buttoned. For large quantities or spill cleanup, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of solid material or solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[22] If work outside a fume hood is unavoidable, consult your EH&S department for a mandatory respirator fit test and training.

Part 3: Waste Segregation & Collection Protocol

Proper segregation is the cornerstone of a compliant and safe waste disposal program. It prevents dangerous chemical reactions and ensures waste is sent to the appropriate treatment facility.

Step-by-Step Collection Procedure:
  • Select the Correct Waste Container:

    • Use only a designated "Halogenated Organic Waste" container. These are typically glass or high-density polyethylene (HDPE) bottles with a screw cap.

    • Ensure the container is clean, dry, and compatible with the chemical. Bromine compounds can be corrosive to some materials.[23]

    • Causality: Segregating halogenated waste is critical because it requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., HBr).[9] Mixing it with non-halogenated waste can lead to regulatory fines and improper disposal.

  • Label the Container Before Use:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound" and list any solvents used.

    • Indicate the specific hazards: "Toxic," "Irritant," "Environmental Hazard."[24]

    • Causality: Pre-labeling prevents the creation of "unknown" waste, which is costly and dangerous to handle. It is a core requirement of the EPA's hazardous waste regulations.[25][26]

  • Waste Collection:

    • Solid Waste: Collect unadulterated compound, contaminated weigh paper, and contaminated PPE (gloves, wipes) in a separate, clearly labeled, sealed plastic bag or container designated as "Solid Halogenated Waste."

    • Liquid Waste: Collect all solutions containing the compound in the designated liquid waste container.

    • Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.[27]

    • Keep the container closed at all times , except when adding waste. This minimizes emissions and prevents spills.

  • Incompatible Materials:

    • DO NOT mix this waste stream with:

      • Strong Acids or Bases: Can catalyze hydrolysis of the amide bond.[13]

      • Oxidizing Agents: The furan ring can react violently with oxidizers.[5][28]

      • Non-Halogenated Waste: To ensure proper final disposal.

Part 4: Decontamination & Spill Management

Accidents happen, but a prepared response minimizes risk.

Decontamination:
  • Glassware & Equipment: Rinse equipment three times with a suitable organic solvent (e.g., acetone or ethanol). The first two rinses must be collected as hazardous halogenated waste. The final rinse, if the equipment is known to be clean, may be disposed of as non-hazardous waste, pending your institution's policy.

  • Work Surfaces: Wipe down the work area in the chemical fume hood with a cloth dampened with 70% ethanol or a similar solvent. Dispose of the wipe as solid hazardous waste.

Spill Cleanup:
  • Alert Personnel: Immediately alert others in the lab and evacuate the immediate area if the spill is large or outside a fume hood.

  • Don Appropriate PPE: At a minimum, this includes double gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill: For a solid spill, gently cover with an absorbent material from a chemical spill kit. For a liquid spill, surround the area with absorbent pads or sand.

  • Collect Material: Carefully sweep the solid material or absorbed liquid into a container. Use non-sparking tools.[5]

  • Decontaminate: Clean the spill area as described above.

  • Package & Label: Seal the container with the spill debris, label it clearly as "Spill Debris: this compound," and dispose of it as hazardous waste.

  • Report: Report the incident to your supervisor and EH&S department, as required by your institution's Chemical Hygiene Plan.[22]

Part 5: Final Disposal Pathway

The journey of hazardous waste from the laboratory to its final disposition is strictly regulated by the EPA under RCRA.[29][30]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Procedures Generate Generate Waste (Solid, Liquid, PPE) Segregate Segregate as 'HALOGENATED ORGANIC' Generate->Segregate Characterize Waste Stream Container Select & Pre-Label Compatible Container Segregate->Container Collect Collect Waste (Keep Container Closed) Container->Collect Storage Store in Satellite Accumulation Area (SAA) Collect->Storage Seal when full or after 90/180 days Pickup Schedule EH&S Pickup Storage->Pickup Transport Manifest & Transport (Licensed Hauler) Pickup->Transport RCRA Manifest Tracking Disposal Final Disposal: High-Temperature Incineration Transport->Disposal

References

A Comprehensive Guide to Personal Protective Equipment for Handling N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are rooted in the safety profiles of structurally similar benzamide and aromatic bromine compounds. A conservative and proactive approach to safety is paramount.

Hazard Analysis: Understanding the Risks

This compound is a substituted benzamide. While specific toxicity data is limited, analogous compounds exhibit potential hazards that must be considered.[1][2] Aromatic amines and amides can present risks including skin and eye irritation.[2][3][4][5][6] Brominated organic compounds can also carry toxicological properties that warrant careful handling. Therefore, a thorough risk assessment is the critical first step before any handling of this compound.[2]

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[3][4][5][6]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[3][4][6]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][6]

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a mandatory requirement for ensuring laboratory safety.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and use of PPE are crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles.[1][2][7]Protects against accidental splashes and airborne dust particles. For larger quantities or splash-prone procedures, a face shield worn over goggles is recommended for full-face protection.[2]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][7] A fully buttoned laboratory coat.[1][2]Prevents direct skin contact with the chemical. Gloves should be inspected for integrity before each use and changed frequently, especially if contact with the chemical is suspected.[2] The lab coat protects skin and personal clothing from contamination.[1][2]
Respiratory Protection NIOSH-approved respirator.[1][7]Recommended when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for dust generation, to prevent inhalation.[1][7] The need for respiratory protection should be determined by a risk assessment of the specific procedure.

Operational Plan: From Preparation to Disposal

A systematic workflow is essential for minimizing risk. This includes the proper donning and doffing of PPE, safe handling practices, and appropriate disposal of waste.

Preparation and Donning PPE
  • Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7] Ensure that an eyewash station and safety shower are readily accessible.[7]

  • PPE Inspection: Before starting, inspect all PPE for any damage or defects.

  • Donning Sequence:

    • Put on the laboratory coat and ensure it is fully buttoned.[1]

    • If required by your risk assessment, don a NIOSH-approved respirator, ensuring a proper fit.[1]

    • Put on safety glasses or goggles.[1]

    • Wash and dry hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves extend over the cuffs of the lab coat.[1]

Safe Handling Procedures
  • Engineering Controls: A chemical fume hood is the primary engineering control to minimize inhalation exposure.[1]

  • Procedural Controls:

    • Avoid the generation of dust when handling the solid form.[7] Use a spatula or scoop for transfers.

    • Keep the container tightly closed when not in use.[7]

    • Do not eat, drink, or smoke in the handling area.[3][4]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[3][5]

Doffing PPE and Decontamination
  • Doffing Sequence:

    • Remove gloves first by peeling them away from your body, turning them inside out as you remove them to contain any contaminants.[1]

    • Remove the lab coat by unbuttoning it and rolling it away from your body to prevent the contaminated outer surface from touching your personal clothing.[1]

    • Remove eye and face protection.[1]

    • If a respirator was used, remove it last.[1]

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

  • Decontamination: Non-disposable PPE, such as the lab coat, should be laundered separately from personal clothing. If heavily contaminated, it may need to be disposed of as hazardous waste.[1]

Disposal Plan

All waste materials contaminated with this compound, including used gloves, disposable labware, and the chemical itself, must be disposed of as hazardous chemical waste.[1]

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Visual Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Phase RiskAssessment Conduct Risk Assessment IdentifyHazards Identify Potential Hazards (Skin/Eye/Respiratory Irritation) RiskAssessment->IdentifyHazards Leads to SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) IdentifyHazards->SelectPPE Informs DonPPE Don PPE in Correct Sequence SelectPPE->DonPPE Proceeds to HandleChemical Handle Chemical in Fume Hood DonPPE->HandleChemical Enables DoffPPE Doff PPE in Correct Sequence HandleChemical->DoffPPE Followed by DisposeWaste Dispose of Hazardous Waste HandleChemical->DisposeWaste Decontaminate Decontaminate/Dispose of PPE DoffPPE->Decontaminate Leads to WashHands Wash Hands Thoroughly Decontaminate->WashHands WashHands->DisposeWaste Ensure proper disposal

Caption: Workflow for PPE selection and use when handling this compound.

References

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N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide
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N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

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